molecular formula C10H21NO6 B605435 Aminooxy-PEG3-methyl ester CAS No. 2086689-03-2

Aminooxy-PEG3-methyl ester

カタログ番号: B605435
CAS番号: 2086689-03-2
分子量: 251.28 g/mol
InChIキー: KYJYDNKATOCUIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aminooxy-PEG3-methyl ester is a PEG derivative containing an aminooxy group and a methyl ester. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c1-13-10(12)2-3-14-4-5-15-6-7-16-8-9-17-11/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJYDNKATOCUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401146893
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID401146893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-03-2
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[2-(aminooxy)ethoxy]ethoxy]ethoxy]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401146893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation, chemical biology, and drug development. Its unique chemical architecture, featuring an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester terminus, provides a versatile platform for the covalent attachment and modification of biomolecules. This guide offers a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, with a particular focus on its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

This compound's key advantage lies in the chemoselective reactivity of its terminal functional groups. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction that can be performed under mild, aqueous conditions.[1][2] The hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates, a crucial property for biological applications.[3][4] The methyl ester group, while also contributing to solubility, can be hydrolyzed under basic conditions to a carboxylic acid, providing an additional handle for further chemical modifications.[3]

Chemical and Physical Properties

This compound is a triethylene glycol derivative with the systematic IUPAC name methyl 3-(2-(2-(2-aminooxyethoxy)ethoxy)ethoxy)propanoate.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2086689-03-2[5]
Molecular Formula C10H21NO6[5]
Molecular Weight 251.28 g/mol [4]
Appearance Solid powder or liquid[6]
Purity Typically >95% or >98%[7][8]
Solubility Soluble in water and polar organic solvents such as DMSO and DMF.[4][9]
Storage Conditions Recommended storage at -20°C for long-term stability.[6]

Applications in Bioconjugation and PROTACs

The primary application of this compound is as a linker to connect two or more molecules of interest. Its ability to form stable oxime bonds makes it particularly valuable in bioconjugation, where the integrity of the biomolecules must be preserved.[1]

A significant and rapidly growing application is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][10] this compound can serve as the linker connecting the ligand that binds to the target protein and the ligand that recruits the E3 ligase.[] The PEG spacer in this context is crucial for optimizing the distance and orientation between the two ligands to facilitate the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol describes the general procedure for conjugating this compound to a molecule containing an aldehyde or ketone functional group.

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized molecule

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • Aniline (B41778) (as a catalyst, optional)

  • Organic co-solvent (if needed, e.g., DMSO or DMF)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized molecule in the reaction buffer. If the molecule has limited aqueous solubility, a minimal amount of an organic co-solvent can be used.

  • Dissolve this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the aminooxy linker over the aldehyde/ketone-containing molecule is typically used.

  • Add the this compound solution to the solution of the aldehyde/ketone-containing molecule.

  • If a catalyst is used, add aniline to the reaction mixture to a final concentration of 10-20 mM. Aniline has been shown to accelerate the rate of oxime ligation, especially at neutral pH.[12][13]

  • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Once the reaction is complete, the resulting conjugate can be purified from excess reagents using an appropriate chromatographic technique.

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol provides a more specific example of synthesizing a PROTAC that targets the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.[10][14] This hypothetical synthesis involves coupling a BRD4 ligand (e.g., a derivative of JQ1 with an aldehyde handle) to an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a free amine that is first converted to an aldehyde).

Step 1: Preparation of an Aldehyde-Functionalized BRD4 Ligand A derivative of a known BRD4 inhibitor, such as JQ1, is chemically modified to introduce an aldehyde functionality. This can be achieved through various synthetic organic chemistry methods.

Step 2: Preparation of an Aldehyde-Functionalized E3 Ligase Ligand A ligand for an E3 ligase, for instance, a derivative of pomalidomide, is similarly modified to possess an aldehyde group.

Step 3: PROTAC Synthesis via Oxime Ligation

  • The aldehyde-functionalized BRD4 ligand is first reacted with one end of a bifunctional linker that has an aminooxy group and another reactive group on the other end. In this case, we will use a bifunctional linker with two aminooxy groups.

  • The product of the first reaction is then purified.

  • The purified intermediate is then reacted with the aldehyde-functionalized E3 ligase ligand to form the final PROTAC molecule.

  • The final PROTAC is purified by preparative HPLC.

Visualizing Workflows and Pathways

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product Target Ligand Target Ligand Step 1 Couple Target Ligand to Linker Target Ligand->Step 1 E3 Ligase Ligand E3 Ligase Ligand Step 2 Couple E3 Ligase Ligand to Linker-Target Ligand E3 Ligase Ligand->Step 2 This compound This compound This compound->Step 1 Step 1->Step 2 PROTAC PROTAC Step 2->PROTAC

Caption: A simplified workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Degradation of BRD4

This diagram illustrates the mechanism of action of a BRD4-targeting PROTAC.

BRD4_Degradation_Pathway BRD4_PROTAC BRD4-PROTAC-E3 Ligase Ternary Complex Ubiquitination Poly-ubiquitination of BRD4 BRD4_PROTAC->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of BRD4 Target Genes (e.g., c-MYC) Degradation->Downstream BRD4 BRD4 BRD4->BRD4_PROTAC PROTAC PROTAC PROTAC->BRD4_PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->BRD4_PROTAC

Caption: Mechanism of PROTAC-mediated degradation of the BRD4 protein.[1][14]

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity allow for the precise and efficient construction of complex biomolecular conjugates. Its application in the rapidly advancing field of targeted protein degradation with PROTACs highlights its importance in the development of novel therapeutics. The protocols and diagrams provided in this guide serve as a foundational resource for the effective utilization of this powerful chemical linker.

References

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester: Core Mechanism and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Aminooxy-PEG3-methyl ester, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics. We will delve into its core mechanism of action, physicochemical properties, and practical applications, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding.

Core Mechanism of Action: The Oxime Ligation

This compound does not possess a direct pharmacological mechanism of action in the traditional sense. Instead, its primary function is to act as a covalent bridge, connecting two distinct molecules through a highly selective chemical reaction. The cornerstone of its utility lies in the reaction between its aminooxy group (R-O-NH₂) and a carbonyl group (an aldehyde or ketone) .

This reaction, known as oxime ligation, results in the formation of a stable oxime bond (R-R'C=N-O-R'') .[1][2][3][4][5] This conjugation chemistry is exceptionally robust and bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without cross-reacting with other functional groups commonly found in biological systems, such as amines or thiols.[1] The stability of the resulting oxime linkage is significantly greater than that of similar bonds like imines or hydrazones, making it ideal for creating stable bioconjugates.[6]

The reaction is most efficient at a slightly acidic to neutral pH (optimally between 4.5 and 7.5).[1][6] In some protocols, catalysts like aniline (B41778) can be used to accelerate the rate of oxime bond formation.[6]

Structural Components and Functionality

The utility of this compound stems from its three distinct chemical moieties:

  • Aminooxy Group: This is the primary reactive site, enabling the specific and covalent attachment to molecules containing aldehyde or ketone functionalities.[1][3]

  • PEG3 Spacer: The short, hydrophilic triethylene glycol (PEG3) spacer imparts several beneficial properties. It increases the aqueous solubility of the molecule and the resulting conjugate.[3] Furthermore, it provides a flexible, defined-length bridge between the conjugated molecules, which is critical in applications like Proteolysis-Targeting Chimeras (PROTACs) where precise spatial orientation is required for biological activity.[1]

  • Methyl Ester Group: This terminal group provides a second site for conjugation. The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. This newly formed carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines, enabling further molecular linkage.[3][7]

cluster_structure This compound Structure mol H₂N-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-C(O)O-CH₃ aminooxy Aminooxy Group (Reacts with Carbonyls) peg3 PEG3 Spacer (Solubility, Spacing) ester Methyl Ester (Latent Carboxyl)

Caption: Molecular structure and functional components of this compound.

Physicochemical and Reaction Data

Quantitative data is essential for accurate experimental design, including stoichiometric calculations and predicting conjugate properties.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 2086689-03-2 [5]
Molecular Formula C₁₀H₂₁NO₆ [5]
Molecular Weight 251.28 g/mol [5]
Exact Mass 251.1369 u [1][5]
Purity ≥95-98% [2][3]
Appearance Solid powder [5]
Solubility Soluble in DMSO [1]

| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C |[1] |

Table 2: Oxime Ligation Reaction Parameters

Parameter Recommended Condition Notes Source
pH Range 4.5 - 7.5 Slightly acidic conditions are favorable, but neutral pH is also effective. [1][6]
Solvent Aqueous buffers (e.g., PBS, Sodium Acetate) The hydrophilic PEG chain ensures solubility in aqueous environments. [1][3]
Temperature 4°C to Room Temperature Mild conditions are suitable, preserving the integrity of sensitive biomolecules. [1][6]
Catalyst (Optional) Aniline Can be used to accelerate the reaction rate. [6]

| Stability | Forms a highly stable oxime bond. | Can be reduced to an even more stable hydroxylamine (B1172632) linkage if desired. |[1][2][3] |

Applications in Bioconjugation and Drug Development

The unique properties of this compound make it a valuable tool in several advanced research areas:

  • Antibody-Drug Conjugates (ADCs): In ADC development, carbonyl groups can be introduced into an antibody, either enzymatically or through the incorporation of non-natural amino acids.[8] This linker can then be used to attach a cytotoxic payload to the antibody, leveraging the PEG spacer to improve the ADC's pharmacokinetic profile.

  • PROTACs: As a linker, it is used to connect a target protein binder with an E3 ubiquitin ligase ligand.[1] This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[1]

  • Glycoprotein (B1211001) Labeling: The sialic acid residues on glycoproteins can be oxidized with sodium meta-periodate to generate aldehyde groups.[6] this compound can then selectively react with these aldehydes, allowing for the attachment of reporter molecules, drugs, or other functional moieties.[1][6]

cluster_reaction Oxime Ligation Mechanism R1 R₁-(C=O)-R₂ (Aldehyde/Ketone) plus + aminooxy H₂N-O-PEG-Ester (Aminooxy Linker) intermediate [Intermediate] aminooxy->intermediate Nucleophilic Attack oxime R₁-(C=N-O-PEG-Ester)-R₂ (Stable Oxime Bond) intermediate->oxime Dehydration (-H₂O)

Caption: Reaction mechanism for the formation of a stable oxime bond.

Experimental Protocols

The following is a representative protocol for labeling a glycoprotein with this compound following oxidative generation of aldehyde groups.

Objective: To conjugate this compound to a glycoprotein (e.g., an antibody) via periodate (B1199274) oxidation of sialic acid residues.

Materials:

  • Glycoprotein solution (e.g., 1-5 mg/mL in PBS)

  • Sodium meta-periodate (NaIO₄) solution (e.g., 20 mM in water, freshly prepared and kept on ice)

  • This compound (dissolved in DMSO or water)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: Glycerol (B35011) or Ethylene Glycol

  • Purification system (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)

Protocol Workflow:

G start 1. Prepare Glycoprotein (1-5 mg/mL in PBS) oxidation 2. Oxidation Add cold NaIO₄ (1-10 mM final conc.) Incubate 30 min at 4°C, in dark start->oxidation Chill on ice quench 3. Quench Reaction Add glycerol to stop oxidation oxidation->quench buffer_exchange 4. Buffer Exchange Dialysis or SEC into reaction buffer (e.g., 0.1M Sodium Acetate, pH 5.5) quench->buffer_exchange conjugation 5. Conjugation Reaction Add this compound (10-50 molar excess) Incubate 2-4 hours at RT buffer_exchange->conjugation Introduce linker purification 6. Purification Remove excess linker via dialysis or SEC conjugation->purification end 7. Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->end

Caption: Experimental workflow for glycoprotein conjugation.

Detailed Steps:

  • Oxidation of Glycoprotein:

    • Start with 1 mL of the glycoprotein solution chilled on ice.

    • To oxidize sialic acid groups specifically, add 50 µL of the cold 20 mM sodium meta-periodate solution to achieve a final concentration of 1 mM.[6] For more general sugar oxidation, a higher final concentration of up to 10 mM can be used.[6]

    • Incubate the mixture for 30 minutes on ice or at 4°C, ensuring it is protected from light.[6]

    • Quench the reaction by adding a small amount of glycerol to consume any excess periodate.

  • Buffer Exchange:

    • Remove the excess periodate and quenching agent by performing a buffer exchange into the reaction buffer (0.1 M Sodium Acetate, pH 5.5). This can be done using a desalting column or dialysis.[6] This step is crucial as the optimal pH for periodate oxidation may differ from that of the oxime ligation.[6]

  • Conjugation Reaction:

    • To the aldehyde-containing glycoprotein, add a 10- to 50-fold molar excess of this compound.

    • Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS if required.

  • Purification and Analysis:

    • Once the reaction is complete, remove the unreacted this compound and any byproducts. This is typically achieved through size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS).

    • The final conjugate should be characterized to confirm successful labeling. Techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to confirm the mass addition), or functional assays can be employed.

References

The Role of Aminooxy-PEG3-Methyl Ester in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation. Its unique chemical properties enable the precise and stable coupling of molecules, making it particularly relevant for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to inform its application in research and drug development.

The key feature of this compound lies in its terminal aminooxy group, which chemoselectively reacts with aldehyde or ketone moieties to form a stable oxime bond.[1] This bioorthogonal reaction proceeds under mild aqueous conditions, a critical advantage when working with sensitive biological molecules.[2] The molecule also incorporates a short, hydrophilic triethylene glycol (PEG3) spacer, which enhances the solubility and can reduce aggregation of the resulting bioconjugate.[3][4] The terminal methyl ester group provides another site for chemical modification, although it is often utilized for its contribution to the linker's overall properties.[1]

Physicochemical Properties

The molecular architecture of this compound is designed to offer a balance of reactivity, stability, and favorable physicochemical properties for bioconjugation applications. A summary of its key properties is provided in the table below.

PropertyValueReference
IUPAC Name methyl 3-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)propanoate[1]
CAS Number 2086689-03-2[1]
Molecular Formula C10H21NO6[1]
Molecular Weight 251.28 g/mol [1]
Solubility Soluble in DMSO and water[1]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C[1]

Core Application: Oxime Ligation

The primary role of this compound in bioconjugation is to facilitate the formation of a stable oxime linkage between two molecules of interest. This reaction is highly specific, occurring between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target molecule.

Reaction Mechanism and Conditions

The oxime ligation reaction is a condensation reaction that proceeds efficiently in aqueous solutions. The reaction is catalyzed by acidic conditions, with an optimal pH range typically between 4.5 and 5.5.[1] However, to accommodate the physiological pH requirements of many biological applications, the reaction can be effectively catalyzed by nucleophilic catalysts such as aniline (B41778) and its derivatives at neutral pH.[5]

G Aminooxy Aminooxy-PEG3- methyl ester (R1-O-NH2) Intermediate Hemiaminal Intermediate Aminooxy->Intermediate + Carbonyl Aldehyde/Ketone-containing Biomolecule (R2-C=O) Carbonyl->Intermediate Oxime Stable Oxime Conjugate (R1-O-N=C-R2) Intermediate->Oxime - H2O H2O H2O

Caption: General reaction scheme for oxime bond formation.

Catalysis of Oxime Ligation

The rate of oxime ligation can be significantly enhanced by the addition of catalysts, particularly at neutral pH. Aniline and its derivatives are commonly used for this purpose. The catalytic efficiency is influenced by the electronic properties of the substituents on the aniline ring.

Catalyst (at 25 mM)Observed Rate Constant (kobs, M⁻¹s⁻¹) with CitralRelative Efficiency (vs. no catalyst)Reference
No Catalyst0.0011[6]
Aniline0.04848[6]
m-Phenylenediamine (mPDA)0.108108[6]

Experimental Protocols

General Protocol for Glycoprotein (B1211001) Labeling

This protocol describes the generation of aldehyde groups on a glycoprotein via periodate (B1199274) oxidation, followed by conjugation with this compound.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium periodate (NaIO4)

  • Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: Ethylene (B1197577) glycol or glycerol (B35011)

  • Aniline (optional, as a 10X stock solution in the coupling buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in PBS to a concentration of 1-10 mg/mL.

  • Periodate Oxidation:

    • To the glycoprotein solution, add 1/10th volume of 10X Reaction Buffer.

    • Add 1/10th volume of freshly prepared 100 mM sodium periodate solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Quench the reaction by adding a final concentration of 10-20 mM ethylene glycol or glycerol and incubate for 5-10 minutes.

  • Buffer Exchange: Remove excess periodate and quenching reagent by buffer exchange into the Coupling Buffer using a desalting column or dialysis.

  • Aminooxy Ligation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Add a 10-50 fold molar excess of the this compound solution to the oxidized glycoprotein solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess linker and catalyst by desalting or dialysis.

  • Characterization: Analyze the conjugate by methods such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.

G start Start: Glycoprotein Solution oxidation Periodate Oxidation (NaIO4, pH 5.5) start->oxidation quench Quench Reaction (Ethylene Glycol) oxidation->quench purify1 Purification 1 (Desalting/Dialysis) quench->purify1 ligation Aminooxy Ligation (this compound, pH 7.2-7.5, +/- Aniline) purify1->ligation purify2 Purification 2 (Desalting/Dialysis) ligation->purify2 characterization Characterization (SDS-PAGE, MS, HPLC) purify2->characterization end End: Labeled Glycoprotein characterization->end

Caption: Step-by-step workflow for glycoprotein conjugation.

Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for the site-specific conjugation of a drug to an antibody using this compound. This method requires the introduction of a carbonyl group onto the antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Drug molecule with a compatible functional group for attachment to the methyl ester end of the linker (if desired) or a pre-functionalized drug-linker construct.

  • This compound

  • Reagents for site-specific introduction of an aldehyde or ketone on the mAb (e.g., via enzymatic modification or incorporation of an unnatural amino acid).

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification: Introduce a carbonyl group at a specific site on the antibody using established enzymatic or genetic engineering methods.

  • Drug-Linker Preparation (if necessary): If not using a pre-synthesized construct, the drug molecule can be attached to the methyl ester end of this compound through hydrolysis of the ester to a carboxylic acid followed by amide coupling.

  • Conjugation Reaction:

    • Combine the carbonyl-modified antibody with a molar excess of the Aminooxy-PEG3-(drug) construct in the conjugation buffer.

    • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation.

  • Purification: Purify the ADC from unconjugated antibody, linker, and drug using size-exclusion chromatography or other appropriate chromatographic techniques.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by size-exclusion chromatography.

    • Confirm the biological activity of the ADC through in vitro cell-based assays.

G start Start: mAb & Drug-Linker mod Site-specific Carbonyl Introduction on mAb start->mod conj Oxime Ligation mod->conj purify ADC Purification (SEC) conj->purify char ADC Characterization (DAR, Purity, Activity) purify->char end End: Purified ADC char->end

Caption: General workflow for site-specific ADC synthesis.

Stability of the Oxime Bond

A significant advantage of using aminooxy linkers is the high stability of the resulting oxime bond under physiological conditions. Compared to other linkages like hydrazones and imines, oximes exhibit greater resistance to hydrolysis, ensuring the integrity of the bioconjugate in biological systems.[7] The stability of the oxime bond is pH-dependent, with increased stability at neutral and alkaline pH and some susceptibility to cleavage under acidic conditions.[8]

Applications in PROTAC Development

This compound is also a valuable linker for the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic PEG3 spacer of this compound can improve the solubility and cell permeability of the PROTAC, while the stable oxime bond provides a reliable connection between the target-binding and E3 ligase-binding moieties.

The synthesis of a PROTAC using this linker would involve a multi-step process where one end of the linker is attached to the target-binding molecule and the other end to the E3 ligase ligand. The specific synthetic route would depend on the functional groups available on the respective binding molecules.

Conclusion

This compound is a versatile and efficient bifunctional linker for bioconjugation. Its ability to form stable oxime bonds under mild conditions, coupled with the beneficial properties of its PEG spacer, makes it a powerful tool for the construction of complex biomolecules, including ADCs and PROTACs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their applications, paving the way for the development of novel and more effective therapeutics and research tools.

References

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.

This guide focuses on a specific, versatile linker component: Aminooxy-PEG3-methyl ester . This linker belongs to the polyethylene (B3416737) glycol (PEG) class, which is favored in PROTAC design for its ability to enhance solubility and improve pharmacokinetic properties. The defining feature of this linker is its terminal aminooxy group, which enables a highly specific and efficient conjugation chemistry known as oxime ligation.

Core Concepts of this compound in PROTAC Synthesis

The this compound linker offers a unique method for PROTAC assembly through oxime ligation. This bioorthogonal reaction occurs between the aminooxy group (-O-NH2) of the linker and an aldehyde (-CHO) or ketone (-C=O) functional group on one of the PROTAC's ligands (either the POI-binding ligand or the E3 ligase ligand). This reaction forms a stable oxime bond (-O-N=C-).

The use of oxime ligation provides several advantages in PROTAC synthesis:

  • High Specificity: The reaction is highly selective for aldehydes and ketones, minimizing side reactions with other functional groups present in complex biomolecules.

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild, biocompatible conditions, preserving the integrity of the delicate protein ligands.

  • "Click Chemistry" Nature: The reaction is robust and high-yielding, aligning with the principles of click chemistry.

A powerful strategy employing this chemistry is the "split PROTAC" approach. In this method, the POI ligand is functionalized with an aldehyde, and the E3 ligase ligand is functionalized with an aminooxy-containing linker. These two "halves" can then be synthesized and purified independently and subsequently combined to form the final PROTAC, facilitating a modular and combinatorial approach to linker optimization.[1]

Quantitative Data on PROTAC Performance

While specific quantitative data for PROTACs synthesized with the precise this compound linker is not extensively available in the public domain, the following tables present representative data from studies on PROTACs utilizing PEG linkers and those targeting relevant proteins like BRD4. This data illustrates the key metrics used to evaluate PROTAC efficacy.

Table 1: Degradation Potency of Representative BRD4-targeting PROTACs

PROTACLinker CompositionE3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ13-unit PEGVHLBRD4HeLa~15>90(Zengerle et al., 2015)
ARV-8255-unit PEGCRBNBRD4RS4;11~1>95(Winter et al., 2015)
dBET64-unit PEGCRBNBRD4SEM<1>90(Winter et al., 2017)

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Table 2: Pharmacokinetic Properties of Representative PEGylated PROTACs

PROTACMolecular Weight (Da)Linker TypeRoute of AdministrationHalf-life (t½) in hoursBioavailability (%)Reference
Compound X~900PEG4Intravenous (mouse)4.5N/A(Farnaby et al., 2019)
Compound Y~1000PEG6Oral (rat)2.115(Pike et al., 2020)

This data is illustrative and compiled from various sources to demonstrate the impact of PEG linkers on pharmacokinetic parameters. Actual values are highly dependent on the specific PROTAC structure.

Experimental Protocols

The following protocols are based on the "split PROTAC" methodology utilizing oxime ligation, which is directly applicable to the use of this compound.

Protocol 1: Synthesis of an Aldehyde-Functionalized POI Ligand (e.g., JQ1 derivative for BRD4)

This protocol describes a general method for introducing an aldehyde group onto a target protein ligand, using JQ1 as an example.

Materials:

  • JQ1-acid (JQ1 with a carboxylic acid handle)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-(Aminomethyl)benzaldehyde (B3188001)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Methodology:

  • Activation of JQ1-acid: Dissolve JQ1-acid in anhydrous DMF. Add a suitable coupling agent (e.g., DCC) and an activating agent (e.g., N-hydroxysuccinimide) and stir at room temperature for 1-2 hours to form an activated ester.

  • Coupling Reaction: To the activated JQ1 ester solution, add a solution of 4-(aminomethyl)benzaldehyde in DMF. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the pure aldehyde-functionalized JQ1 ligand.

  • Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Synthesis of an Aminooxy-Functionalized E3 Ligase Ligand (e.g., VHL ligand derivative)

This protocol outlines the synthesis of an E3 ligase ligand appended with an aminooxy-PEG linker.

Materials:

  • VHL ligand with a carboxylic acid handle (e.g., a derivative of VH032)

  • Aminooxy-PEG3-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Methodology:

  • Dissolution: Dissolve the VHL ligand with a carboxylic acid handle in anhydrous DMF.

  • Coupling Reaction: Add HATU, DIPEA, and Aminooxy-PEG3-amine to the solution. Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly using preparative HPLC to isolate the aminooxy-functionalized VHL ligand.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.

Protocol 3: Oxime Ligation to Form the Final PROTAC

This protocol describes the final assembly of the PROTAC from the two functionalized halves.

Materials:

  • Aldehyde-functionalized POI ligand

  • Aminooxy-functionalized E3 ligase ligand

  • Anhydrous, amine-free solvent (e.g., DMSO or a buffered aqueous solution at pH ~4.5-5.5)

  • HPLC for purification and analysis

Methodology:

  • Dissolution: Dissolve equimolar amounts of the aldehyde-functionalized POI ligand and the aminooxy-functionalized E3 ligase ligand in the chosen solvent. For pre-formation before cellular treatment, high concentrations (e.g., 10 mM of each component in DMSO) can be used.[1][2]

  • Incubation: Incubate the mixture at room temperature. The reaction is typically complete within a few hours to overnight.[2]

  • Monitoring: Monitor the formation of the oxime-linked PROTAC using analytical HPLC-MS. The product will have a mass corresponding to the sum of the two reactants minus the mass of water.[2]

  • Purification: Purify the final PROTAC using preparative HPLC.

  • Characterization: Confirm the structure and purity of the final PROTAC product by high-resolution mass spectrometry and NMR.

Protocol 4: Western Blot for Measuring PROTAC-Mediated Protein Degradation

This is a standard assay to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa or 293T cells)

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 12-24 hours).[2]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation for each PROTAC concentration.

Mandatory Visualizations

PROTAC_Mechanism cluster_cytoplasm Cellular Cytoplasm POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Aminooxy-PEG3 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->PROTAC Recycling Ubiquitinated_POI->E3_Ligase Release Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Split_PROTAC_Synthesis POI_Ligand POI Ligand (e.g., JQ1) Aldehyde_Func Functionalization (Protocol 1) POI_Ligand->Aldehyde_Func Aldehyde_POI Aldehyde-functionalized POI Ligand Aldehyde_Func->Aldehyde_POI Oxime_Ligation Oxime Ligation (Protocol 3) Aldehyde_POI->Oxime_Ligation E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) Aminooxy_Func Functionalization (Protocol 2) E3_Ligand->Aminooxy_Func Aminooxy_Linker This compound (or derivative) Aminooxy_Linker->Aminooxy_Func Aminooxy_E3 Aminooxy-functionalized E3 Ligase Ligand Aminooxy_Func->Aminooxy_E3 Aminooxy_E3->Oxime_Ligation Final_PROTAC Final PROTAC Oxime_Ligation->Final_PROTAC

Caption: Experimental workflow for "split PROTAC" synthesis via oxime ligation.

Western_Blot_Workflow Start Seed Cells Treatment Treat with PROTAC (Dose Response) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Membrane Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting (Primary & Secondary Antibodies) SDS_PAGE->Immunoblot Detection Chemiluminescent Detection Immunoblot->Detection Analysis Quantify Bands & Normalize (Determine DC50 & Dmax) Detection->Analysis End Results Analysis->End

Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.

References

An In-Depth Technical Guide to Aminooxy-PEG3-Methyl Ester for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. Among the various linker chemistries, those that offer controlled conjugation, stability in circulation, and efficient payload release at the target site are of paramount interest. This technical guide provides an in-depth exploration of Aminooxy-PEG3-methyl ester, a heterobifunctional linker that leverages the principles of bioorthogonal chemistry to create stable and effective ADCs.

Introduction to this compound

This compound is a versatile linker molecule designed for the conjugation of payloads to antibodies. Its structure comprises three key components:

  • Aminooxy group (-ONH2): This functional group enables highly specific and stable covalent bond formation with aldehyde or ketone moieties through an oxime ligation reaction. This bioorthogonal reaction proceeds under mild conditions, preserving the integrity of the antibody and payload.

  • Polyethylene Glycol (PEG) spacer (PEG3): The short, hydrophilic PEG chain, consisting of three ethylene (B1197577) glycol units, imparts several beneficial properties to the resulting ADC. These include increased aqueous solubility, reduced aggregation, and potentially improved pharmacokinetics. Monodisperse PEG linkers, like this one, allow for the creation of more homogeneous ADCs.[1][2]

  • Methyl Ester group (-COOCH3): This terminal group provides a handle for the attachment of a cytotoxic payload. The ester bond can be designed to be stable or cleavable, depending on the desired drug-release mechanism.

The unique combination of these features makes this compound an attractive tool for the development of next-generation ADCs with improved therapeutic indices.[3]

Physicochemical and Biological Properties

The properties of this compound are central to its utility in ADC development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H21NO6[3]
Molecular Weight 251.28 g/mol [4]
CAS Number 2086689-03-2[5][6]
Appearance Varies (typically a solid or oil)N/A
Solubility Soluble in DMSO and other organic solvents; the PEG component enhances aqueous solubility.[3][3]
Storage Conditions Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[3][3]

Biological Properties and Advantages in ADCs:

  • Enhanced Solubility and Stability: The hydrophilic PEG spacer helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving overall stability.[1][2][7]

  • Improved Pharmacokinetics: The inclusion of a PEG linker can prolong the circulation half-life of an ADC by creating a hydration shell that reduces non-specific clearance.[1][7] However, some studies suggest that short PEG linkers (like PEG8) may surprisingly lead to faster clearance from the blood while maintaining tumor uptake, which could be beneficial for imaging applications.[8]

  • Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker, thereby reducing the immunogenicity of the ADC.[1]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of specific ligation chemistries like oxime formation allows for better control over the number of drug molecules attached to each antibody, leading to a more homogeneous product with a defined DAR.[1]

Mechanism of Action: Oxime Ligation

The core of the conjugation strategy using this compound is the formation of a stable oxime bond. This reaction occurs between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the antibody.

Workflow for Site-Specific Antibody Modification and Conjugation:

experimental_workflow cluster_antibody_modification Antibody Modification cluster_linker_payload_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody (mAb) oxidized_mAb mAb with Aldehyde/Ketone Groups mAb->oxidized_mAb Site-specific oxidation (e.g., periodate (B1199274) on glycans) or enzymatic modification ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC linker This compound linker_payload Aminooxy-PEG3-Payload linker->linker_payload payload Cytotoxic Payload payload->linker_payload linker_payload->ADC Oxime Ligation (pH 4.5-6.5) purified_ADC Purified ADC ADC->purified_ADC Purification (e.g., SEC, HIC) analysis DAR, Stability, Efficacy purified_ADC->analysis Characterization

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocols

This section provides a detailed, representative protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using this compound.

Materials and Reagents
  • Monoclonal antibody (mAb) with engineered or accessible aldehyde/ketone groups

  • This compound

  • Cytotoxic payload with a reactive group for esterification

  • Coupling agents for esterification (e.g., DCC, EDC/NHS)

  • Anhydrous organic solvents (e.g., DMF, DMSO)

  • Reaction buffers (e.g., Sodium acetate (B1210297) buffer, pH 4.5-5.5 for oxidation; PBS, pH 6.5-7.4 for conjugation)

  • Sodium meta-periodate (for glycan oxidation)

  • Quenching solution (e.g., glycerol (B35011) or cysteine)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, Mass Spectrometer, HPLC)

Step-by-Step Conjugation Protocol

Step 1: Preparation of the Aminooxy-PEG3-Payload Conjugate

This step involves the attachment of the cytotoxic payload to the methyl ester end of the linker. The specific chemistry will depend on the functional groups available on the payload.

Step 2: Site-Specific Generation of Aldehyde/Ketone Groups on the Antibody

A common method for introducing aldehyde groups is the mild oxidation of the carbohydrate moieties present in the Fc region of the antibody.

  • Prepare the antibody in a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

  • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding an excess of glycerol or by buffer exchange into a neutral buffer.

  • Purify the oxidized antibody using a desalting column to remove excess periodate and byproducts.

Step 3: Oxime Ligation

  • Dissolve the Aminooxy-PEG3-Payload conjugate in a minimal amount of a water-miscible organic solvent like DMSO.

  • Add the dissolved Aminooxy-PEG3-Payload to the purified, oxidized antibody solution in a reaction buffer (e.g., PBS, pH 6.5-7.4). A molar excess of the linker-payload is typically used.

  • The reaction can be catalyzed by the addition of aniline (B41778) to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., LC-MS).

Step 4: Purification and Characterization of the ADC

  • Purify the resulting ADC using SEC to remove unconjugated linker-payload and other small molecules. HIC can be used to separate ADC species with different DARs.

  • Characterize the purified ADC for:

    • Drug-to-Antibody Ratio (DAR): Determined by UV-Vis spectroscopy (if the drug has a distinct absorbance), HIC, or mass spectrometry.

    • Purity and Aggregation: Assessed by SEC.

    • In vitro Cytotoxicity: Evaluated in relevant cancer cell lines.

    • Stability: Assessed in plasma or serum.[9]

Quantitative Data and Performance Metrics

Table 2: Representative Drug-to-Antibody Ratio (DAR) Characterization

Analytical MethodAverage DARDAR Distribution
HIC-HPLC 3.8DAR 0, 2, 4, 6
Mass Spectrometry 3.9DAR 0, 2, 4, 6, 8
UV-Vis Spectroscopy 4.1Not applicable

Table 3: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC IC50 (nM)Unconjugated Drug IC50 (nM)
SK-BR-3 HER20.50.01
BT-474 HER21.20.01
MDA-MB-468 HER2-negative>10000.02

Table 4: Representative In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control N/A0
Unconjugated Antibody 1020
ADC (Oxime-linked) 395

Table 5: Representative Plasma Stability Data

SpeciesTime (days)% Intact ADC Remaining
Mouse 785
Rat 790
Human 795

Signaling Pathways and Logical Relationships

The mechanism of action of an ADC involves a series of steps from administration to cell killing.

ADC Mechanism of Action:

adc_moa cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization cluster_lysosomal_trafficking Lysosomal Trafficking cluster_payload_release Payload Release cluster_cytotoxicity Cytotoxicity ADC_circ ADC in Circulation ADC_bind ADC binds to Tumor Antigen ADC_circ->ADC_bind Tumor Targeting ADC_internalize ADC-Antigen Complex Internalization (Endocytosis) ADC_bind->ADC_internalize ADC_lysosome Trafficking to Lysosome ADC_internalize->ADC_lysosome Payload_release Linker Cleavage and Payload Release ADC_lysosome->Payload_release Cell_death Payload induces Cell Death (Apoptosis) Payload_release->Cell_death

References

An In-depth Technical Guide to Oxime Ligation with Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount. Oxime ligation, a chemoselective reaction between an aminooxy group and a carbonyl group (aldehyde or ketone), has emerged as a robust and versatile tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules.[1] This is largely due to its efficiency, biocompatible reaction conditions, and the formation of a highly stable oxime bond.[2] When combined with Polyethylene Glycol (PEG) linkers functionalized with an aminooxy moiety, this technique offers enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[3][4]

This technical guide provides a comprehensive overview of oxime ligation with Aminooxy-PEG linkers, including the underlying chemistry, quantitative data on reaction kinetics and stability, detailed experimental protocols, and key applications.

The Chemistry of Oxime Ligation

Oxime ligation is a cornerstone of bioconjugation chemistry, enabling the covalent linkage of molecules in complex biological environments. The reaction proceeds through the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[2] Subsequent dehydration, which is the rate-determining step and is often acid-catalyzed, leads to the formation of a stable C=N-O oxime bond.[5][6]

A key advantage of oxime ligation is its high chemoselectivity; the aminooxy and carbonyl groups are relatively rare in biological systems and do not typically engage in side reactions with other functional groups like amines.[7] This bioorthogonality allows for the specific labeling and modification of biomolecules in their native environment.[5][7]

The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5) to facilitate the dehydration step.[5][8] However, the reaction can proceed at neutral pH, albeit at a slower rate, making it suitable for applications involving sensitive biomolecules.[2][5] To overcome the slower kinetics at physiological pH, nucleophilic catalysts such as aniline (B41778) and its derivatives (e.g., p-phenylenediamine) are often employed to significantly accelerate the reaction.[5][9][10]

Quantitative Data: Reaction Kinetics and Stability

The stability and reaction kinetics of oxime bonds are critical parameters for designing robust bioconjugates. The following tables summarize key quantitative data gathered from various studies.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Heptapeptide-aldehyde + Heptapeptide-aminooxyNone7~0.01[5]
Aromatic aldehyde-peptide + Aminooxyacetyl-Alexa Fluor® 488None7-[11]
Aromatic aldehyde-peptide + Aminooxyacetyl-Alexa Fluor® 488Aniline (100 mM)7101-103[11]
p-acetyl phenylalanine-protein + Aminooxy-PEG (3 kDa)None7-[12]
p-acetyl phenylalanine-protein + Aminooxy-PEG (3 kDa)Aniline (100 mM)7-[12]
p-acetyl phenylalanine-protein + Aminooxy-PEG (3 kDa)m-phenylenediamine (500 mM)7120-fold faster than uncatalyzed[13]
Aldehyde (Citral) + Aminooxy-dansylAniline (25 mM)7.3-[12]
Aldehyde (Citral) + Aminooxy-dansylm-phenylenediamine (25 mM)7.3~15 times more efficient than aniline[12]
Aldehyde proximal to boronic acid + O-methylhydroxylamineBoronic acid (intramolecular)7.2>10,000[14]
Linkage TypeConditionsRelative Hydrolytic Stability (Compared to Oxime)Reference
OximepD 7.01[15]
MethylhydrazonepD 7.0600-fold lower[15]
AcetylhydrazonepD 7.0300-fold lower[15]
SemicarbazonepD 7.0160-fold lower[15]
ImineAqueous buffer (pH 7.4)Significantly less stable[16]
Trialkylhydrazonium ion-More stable[15]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of oxime ligation. Below are protocols for a general aqueous ligation and an enhanced procedure in acetic acid for less reactive substrates.

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants and is commonly used for modifying proteins and other biomolecules.

Materials and Reagents:

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)

  • Aminooxy-PEG linker

  • Aniline or p-phenylenediamine (B122844) catalyst

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Sodium acetate (B1210297) buffer (pH 6.0-7.4)

  • Organic Co-solvent (if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent: Acetone

  • Purification system: Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer (e.g., 10 mg/mL).

    • Prepare a stock solution of the Aminooxy-PEG linker in the same buffer (e.g., 10-50 mM).

    • Prepare a stock solution of the aniline catalyst in the reaction buffer or an organic co-solvent (e.g., 200 mM in DMF).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the Aminooxy-PEG linker (1.5-5 equivalents).

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and catalyst.

Protocol 2: Enhanced Ligation in Acetic Acid

This protocol is particularly effective for less reactive ketone substrates and can significantly accelerate the reaction rate.[17]

Materials and Reagents:

  • Ketone-functionalized molecule

  • Aminooxy-PEG linker

  • Pure acetic acid

  • Rotary evaporator

  • Purification system: Flash chromatography or preparative HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the ketone-functionalized molecule (1 equivalent) in pure acetic acid.

    • Dissolve the Aminooxy-PEG linker (1.5-3 equivalents) in pure acetic acid.

  • Ligation Reaction:

    • Combine the solutions from the previous step in a reaction vessel.

    • Allow the reaction to proceed at room temperature. Reaction times are typically shorter than in aqueous buffers and can be monitored by TLC or HPLC.

  • Work-up and Purification:

    • Remove the acetic acid under reduced pressure using a rotary evaporator.

    • Redissolve the residue in a suitable solvent system for purification.

    • Purify the product by flash chromatography or preparative HPLC.

Visualizing the Process

Diagrams can aid in understanding the chemical transformations and experimental steps involved in oxime ligation.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product cluster_catalyst Catalysis Aminooxy R1-O-NH2 (Aminooxy-PEG) Tetrahedral R1-O-NH-C(OH)(R2)-R3 (Tetrahedral Intermediate) Aminooxy->Tetrahedral + Carbonyl R2-C(=O)-R3 (Aldehyde/Ketone) Carbonyl->Tetrahedral Oxime R1-O-N=C(R2)-R3 (Oxime Conjugate) Tetrahedral->Oxime - H2O Water H2O Oxime->Water H_plus H+ (Acid Catalyst) H_plus->Tetrahedral catalyzes dehydration Aniline Aniline Catalyst Aniline->Carbonyl forms Schiff base intermediate

Caption: Mechanism of Oxime Ligation.

Experimental_Workflow start Start: Prepare Reagents prepare_biomolecule Dissolve Aldehyde/Ketone -functionalized Biomolecule in Buffer start->prepare_biomolecule prepare_peg Dissolve Aminooxy-PEG Linker in Buffer start->prepare_peg prepare_catalyst Prepare Catalyst Solution (e.g., Aniline) start->prepare_catalyst mix Combine Reactants and Catalyst prepare_biomolecule->mix prepare_peg->mix prepare_catalyst->mix incubate Incubate Reaction Mixture (RT or 37°C, 2-24h) mix->incubate monitor Monitor Reaction Progress (HPLC, MS) incubate->monitor quench Quench Unreacted Aminooxy Groups with Acetone monitor->quench Reaction Complete purify Purify Conjugate (SEC, RP-HPLC) quench->purify characterize Characterize Final Product (MS, NMR, etc.) purify->characterize end End: Purified Conjugate characterize->end

Caption: Experimental Workflow for Bioconjugation.

Applications in Research and Drug Development

The unique features of oxime ligation with Aminooxy-PEG linkers have led to their widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): The stability of the oxime bond is highly advantageous for creating ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The PEG linker enhances the solubility and pharmacokinetic properties of the ADC.[18]

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), Aminooxy-PEG linkers are used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[19][20]

  • Biomolecule Labeling and Imaging: The chemoselectivity of oxime ligation allows for the site-specific labeling of proteins, peptides, and other biomolecules with fluorescent probes, affinity tags, or PET tracers for imaging and diagnostic applications.[8][21]

  • Surface Modification and Hydrogels: Aminooxy-PEG linkers are employed to modify surfaces to prevent non-specific protein adsorption or to create hydrogels for drug delivery and tissue engineering applications.[6][21]

  • Synthetic Vaccines: The ability to link peptides and carbohydrates to carrier proteins via stable oxime bonds is utilized in the development of synthetic vaccines.[1]

References

An In-Depth Technical Guide to Aminooxy-PEG3-methyl ester as a Versatile Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug delivery systems, the role of chemical linkers is paramount. These molecular bridges are critical in connecting bioactive molecules to entities such as antibodies, peptides, or nanoparticles, thereby influencing the stability, solubility, and overall efficacy of the resulting conjugate. Aminooxy-PEG3-methyl ester has emerged as a highly valuable heterobifunctional linker, offering a unique combination of reactivity, flexibility, and hydrophilicity. This technical guide provides a comprehensive overview of the core features of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support its application in research and development.

This linker is particularly instrumental in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over the linkage chemistry is essential for therapeutic success.[1] Its architecture, featuring a reactive aminooxy group, a flexible tri-polyethylene glycol (PEG3) spacer, and a modifiable methyl ester terminus, provides a versatile platform for a wide range of bioconjugation applications.[2]

Core Features and Chemical Properties

This compound is characterized by its three key functional components: the aminooxy group, the PEG3 spacer, and the methyl ester. This unique combination of functionalities imparts desirable properties for bioconjugation.

  • Aminooxy Group: This functional group reacts specifically with aldehydes and ketones to form stable oxime bonds.[2] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.[3] The resulting oxime linkage is significantly more stable than other linkages such as those formed with maleimides, particularly under physiological conditions.[4]

  • PEG3 Spacer: The short polyethylene (B3416737) glycol chain enhances the hydrophilicity of the linker and the resulting conjugate. This increased water solubility can prevent aggregation and improve the pharmacokinetic properties of biotherapeutics.[1] The flexibility of the PEG chain also provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Methyl Ester Group: The methyl ester provides a terminal functional group that can be hydrolyzed under basic conditions to yield a carboxylic acid.[5] This allows for further modification or conjugation through amide bond formation, adding to the linker's versatility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₁NO₆
Molecular Weight 251.28 g/mol
CAS Number 2086689-03-2
Appearance Solid or oil
Solubility Soluble in DMSO and aqueous solutions
Storage Conditions -20°C for long-term storage

Data Presentation

Oxime Ligation Reaction Parameters

The formation of a stable oxime bond is a key feature of the aminooxy linker. The efficiency of this reaction is influenced by pH and the presence of catalysts.

ParameterCondition
Optimal pH The oxime ligation reaction is most efficient at a slightly acidic pH of approximately 4.5. However, the reaction can also be carried out at a neutral pH (6.5-7.5), which is often necessary for sensitive biomolecules.[3]
Catalysts Aniline (B41778) and its derivatives can be used to catalyze the oxime ligation, significantly increasing the reaction rate at neutral pH.[3]
Stability The resulting oxime bond is highly stable under physiological conditions, showing greater stability compared to hydrazone and imine bonds.[3]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Aldehyde-Containing Molecule

This protocol outlines the fundamental steps for conjugating this compound to a molecule containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4, or 100 mM sodium acetate, pH 4.5)

  • Aniline (optional, as a catalyst)

  • DMSO (for dissolving the linker)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen conjugation buffer to a desired concentration.

    • Prepare a stock solution of this compound in DMSO.

    • If using a catalyst, prepare a stock solution of aniline in the conjugation buffer.

  • Conjugation Reaction:

    • Add a molar excess (typically 5-20 fold) of the this compound solution to the solution of the aldehyde or ketone-containing molecule.

    • If using a catalyst at neutral pH, add aniline to the reaction mixture.

    • Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion of the reaction, remove the excess unreacted linker and byproducts by SEC or dialysis against an appropriate buffer.

Protocol 2: Site-Specific Conjugation to an Antibody via Glycan Oxidation

This protocol describes a method for achieving site-specific conjugation of this compound to the glycan moieties of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Quenching Solution (e.g., glycerol (B35011) or ethylene (B1197577) glycol)

  • This compound

  • Conjugation Buffer (as in Protocol 1)

  • Purification system (e.g., SEC)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer.

  • Glycan Oxidation:

    • Add a controlled amount of sodium meta-periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding the Quenching Solution.

  • Buffer Exchange:

    • Immediately purify the oxidized antibody by SEC using the Conjugation Buffer to remove excess periodate (B1199274) and quenching agent.

  • Conjugation:

    • Follow the conjugation procedure as described in Protocol 1, using the oxidized antibody.

  • Purification:

    • Purify the resulting antibody-linker conjugate using SEC.

Mandatory Visualization

Chemical Structure of this compound

G cluster_0 This compound H2N H2N O1 O H2N->O1 CH2_1 CH2 O1->CH2_1 CH2_2 CH2 CH2_1->CH2_2 O2 O CH2_2->O2 CH2_3 CH2 O2->CH2_3 CH2_4 CH2 CH2_3->CH2_4 O3 O CH2_4->O3 CH2_5 CH2 O3->CH2_5 CH2_6 CH2 CH2_5->CH2_6 C=O C=O CH2_6->C=O O4 O C=O->O4 CH3 CH3 O4->CH3

Caption: Chemical structure of this compound.

Experimental Workflow for ADC Synthesis

G cluster_workflow ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) oxidation Glycan Oxidation (NaIO4) mAb->oxidation oxidized_mAb Oxidized mAb (Aldehyde) oxidation->oxidized_mAb conjugation Oxime Ligation oxidized_mAb->conjugation linker Aminooxy-PEG3- Drug Conjugate linker->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc purification Purification (SEC) adc->purification final_adc Purified ADC purification->final_adc

Caption: Workflow for site-specific ADC synthesis.

Simplified HER2 Signaling Pathway

G cluster_her2 Simplified HER2 Signaling Pathway HER2 HER2 Receptor Dimerization Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Applications of PEG Linkers in Targeted Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted drug delivery has revolutionized modern therapeutics, aiming to enhance the efficacy of pharmacologically active agents while minimizing off-target toxicity. A cornerstone of this approach is the utilization of linkers to conjugate drugs to targeting moieties such as antibodies, peptides, or nanoparticles. Among the various linkers developed, polyethylene (B3416737) glycol (PEG) linkers have emerged as a particularly versatile and effective tool. PEG is a water-soluble, non-toxic, and non-immunogenic polymer that, when used as a linker, imparts several beneficial properties to drug conjugates.[1][2] This technical guide provides a comprehensive overview of the applications of PEG linkers in targeted drug delivery, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

PEGylation, the process of covalently attaching PEG chains to a molecule, can significantly improve the pharmacokinetic and pharmacodynamic properties of a therapeutic agent.[3][4] By increasing the hydrodynamic radius of the drug conjugate, PEG linkers can prolong its circulation half-life by reducing renal clearance.[5][6] The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, facilitating their administration and improving bioavailability.[1][2] Furthermore, the flexible PEG chain can act as a spacer, sterically shielding the drug from enzymatic degradation and recognition by the immune system, thereby reducing immunogenicity.[2][7]

This guide will delve into the core principles of PEG linker technology, supported by quantitative data on its impact on drug performance, detailed methodologies for the synthesis and characterization of PEGylated conjugates, and graphical representations of relevant signaling pathways and experimental workflows.

Core Principles of PEG Linkers in Drug Delivery

The utility of PEG linkers in targeted drug delivery stems from their unique physicochemical properties. These linkers can be linear or branched and are available in a range of molecular weights, allowing for the fine-tuning of the properties of the final drug conjugate.[5]

Key Advantages of PEG Linkers:

  • Enhanced Solubility: PEG is highly soluble in aqueous and organic solutions, which can significantly improve the solubility of hydrophobic drugs, a common challenge in drug development.[2]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated conjugates reduces their renal filtration rate, leading to a longer circulation time in the bloodstream.[3][5]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can mask the drug conjugate from the immune system, reducing the likelihood of an immune response.[2][7]

  • Improved Stability: PEG linkers can protect the conjugated drug from enzymatic degradation, enhancing its stability in biological environments.[2]

  • Controlled Drug Release: PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes), allowing for targeted drug release at the desired site of action.[8]

  • Increased Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), hydrophilic PEG linkers can mitigate the aggregation issues associated with hydrophobic drugs, enabling the attachment of a higher number of drug molecules per antibody without compromising the ADC's stability and pharmacokinetic profile.[7][9]

Quantitative Impact of PEGylation on Drug Performance

The theoretical benefits of PEGylation are well-supported by quantitative data from numerous preclinical and clinical studies. The following tables summarize the impact of PEG linkers on key pharmacokinetic and pharmacodynamic parameters.

Table 1: Enhancement of Drug Half-Life through PEGylation
DrugNon-PEGylated Half-LifePEGylated Half-LifeFold IncreaseReference
Exenatide0.5 hours28 hours56[10][11]
Recombinant Human TIMP-11.1 hours28 hours25.5[12][13]
Interferon-α2a~2-3 hours~50-80 hours~20-30[2]
Table 2: Comparative IC50 Values of PEGylated vs. Non-PEGylated Anticancer Drugs
DrugCancer Cell LineNon-PEGylated IC50PEGylated IC50Reference
Doxorubicin (B1662922)MCF-70.21 µM0.13 µM (in PEGylated liposomes)[14]
DoxorubicinMDA-MB-2311.38 µg/ml0.9 µg/ml (in PEGylated micelle)
LetrozoleMCF-7119.5 µg/mL18.60 µg/mL (in PEGylated nanoliposomes)[14]
Cisplatin4T183.4 µM22.5 µM (in PEG-NS-CB)[15]
PaclitaxelC636.6 µg/mLEquivalent to Paclitaxel (PGG-PTX)[16]
PaclitaxelA5498.2 µg/mLEquivalent to Paclitaxel (PGG-PTX)[16]
PaclitaxelHeLa4.8 µg/mLEquivalent to Paclitaxel (PGG-PTX)[16]
GefitinibNCI-H460 TXR12.06 µM5.5 µM (in combination with PLK1 inhibitors)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of PEGylated drug conjugates.

Protocol 1: Amine-Reactive PEGylation using NHS Ester Chemistry

This protocol describes the conjugation of a PEG-NHS ester to a protein (e.g., an antibody) via reaction with primary amines (lysine residues and the N-terminus).[1][17]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester (e.g., mPEG-SCM)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or gel filtration materials for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[7][9]

  • Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Reaction times may need to be optimized depending on the protein and desired degree of PEGylation.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography (SEC).

  • Characterization: Characterize the PEGylated protein to determine the degree of PEGylation and confirm its integrity (see Protocol 3).

Protocol 2: Thiol-Reactive PEGylation using Maleimide Chemistry

This protocol outlines the conjugation of a PEG-maleimide to a molecule containing a free sulfhydryl group (e.g., a cysteine residue in a peptide or a reduced antibody).

Materials:

  • Thiol-containing molecule in a thiol-free buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Purification materials (e.g., dialysis, SEC)

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in a suitable buffer. If the molecule contains disulfide bonds that need to be targeted, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • PEG-Maleimide Solution Preparation: Dissolve the PEG-maleimide in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide solution to the solution of the thiol-containing molecule.[18]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The maleimide-thiol reaction is generally rapid at neutral pH.

  • Purification: Purify the PEGylated conjugate from unreacted reagents using dialysis or SEC.

  • Characterization: Analyze the purified conjugate to confirm successful PEGylation and purity (see Protocol 3).

Protocol 3: Characterization of PEGylated Conjugates

A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Purpose: To estimate the apparent molecular weight of the PEGylated conjugate and assess the degree of PEGylation.

  • Procedure:

    • Prepare polyacrylamide gels of an appropriate percentage to resolve the expected molecular weight range.

    • Mix the PEGylated conjugate with SDS-PAGE loading buffer (with or without a reducing agent, depending on the nature of the conjugate).

    • Load the samples and a molecular weight marker onto the gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

  • Interpretation: PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as a smear or a series of discrete bands corresponding to different degrees of PEGylation. The increase in apparent molecular weight can be used to estimate the number of attached PEG chains.

B. Size Exclusion Chromatography (SEC-HPLC):

  • Purpose: To determine the purity and aggregation state of the PEGylated conjugate.

  • Procedure:

    • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

    • Inject the purified PEGylated conjugate.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Interpretation: A single, sharp peak indicates a pure, non-aggregated product. The retention time will be shorter for the PEGylated conjugate compared to the unconjugated molecule due to its larger hydrodynamic radius.

C. Mass Spectrometry (MS):

  • Purpose: To determine the precise molecular weight of the PEGylated conjugate and confirm the degree of PEGylation.

  • Procedure:

    • Prepare the sample for MS analysis (e.g., desalting).

    • Analyze the sample using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).

  • Interpretation: The mass spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between the peaks will correspond to the molecular weight of a single PEG chain.

D. Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Nanoparticles:

  • Purpose: To determine the size distribution and morphology of PEGylated nanoparticles.[18][19]

  • DLS Procedure:

    • Dilute the nanoparticle suspension in a suitable solvent.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.[18]

  • TEM Procedure:

    • Deposit a drop of the diluted nanoparticle suspension onto a TEM grid.

    • Allow the solvent to evaporate.

    • Optionally, negatively stain the sample.

    • Image the nanoparticles using a transmission electron microscope.[19]

  • Interpretation: DLS provides the average hydrodynamic size and size distribution in solution, while TEM provides direct visualization of the nanoparticle core size and morphology. The hydrodynamic diameter from DLS is expected to be larger than the core size from TEM due to the PEG layer and associated solvent.[19]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and communicating research in targeted drug delivery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathway Diagrams

PEG_Interferon_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-IFN PEG-IFN IFNAR1 IFNAR1 PEG-IFN->IFNAR1 Binds IFNAR2 IFNAR2 JAK1 JAK1 IFNAR1->JAK1 Activates TYK2 TYK2 IFNAR2->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates STAT1->STAT2 Dimerize ISGF3 ISGF3 Complex STAT1->ISGF3 IRF9 IRF9 STAT2->IRF9 Binds STAT2->ISGF3 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates to Nucleus and Binds ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Induces Transcription Antiviral_Response Antiviral Response ISGs->Antiviral_Response Leads to

Caption: PEGylated Interferon-α signaling through the JAK-STAT pathway.

PEG_Doxorubicin_Apoptosis_Pathway cluster_delivery Drug Delivery cluster_cellular Cellular Mechanisms PEG_Lipo_DOX PEGylated Liposomal Doxorubicin Tumor_Microenvironment Tumor Microenvironment (Low pH, Leaky Vasculature) PEG_Lipo_DOX->Tumor_Microenvironment Accumulates via EPR effect DOX_Release Doxorubicin Release Tumor_Microenvironment->DOX_Release DOX_Uptake Cellular Uptake DOX_Release->DOX_Uptake DNA_Intercalation DNA Intercalation DOX_Uptake->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition DOX_Uptake->Topoisomerase_II_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation DOX_Uptake->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Apoptosis_Pathway Apoptosis Pathway (Caspase Activation) DNA_Damage->Apoptosis_Pathway Triggers Mitochondrial_Damage->Apoptosis_Pathway Triggers Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Mechanism of action of PEGylated liposomal doxorubicin leading to apoptosis.

Experimental Workflow Diagrams

PEGylation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation Start Start Prepare_Reactants Prepare Drug/Targeting Moiety and PEG Linker Start->Prepare_Reactants Conjugation Conjugation Reaction (e.g., NHS or Maleimide) Prepare_Reactants->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (SEC, Dialysis) Quench->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_HPLC SEC-HPLC Purification->SEC_HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec DLS_TEM DLS/TEM (for Nanoparticles) Purification->DLS_TEM In_Vitro_Assay In Vitro Cytotoxicity (IC50 Determination) SDS_PAGE->In_Vitro_Assay SEC_HPLC->In_Vitro_Assay Mass_Spec->In_Vitro_Assay DLS_TEM->In_Vitro_Assay Pharmacokinetics Pharmacokinetic Studies (Half-life) In_Vitro_Assay->Pharmacokinetics Biodistribution Biodistribution Studies Pharmacokinetics->Biodistribution In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Models) Biodistribution->In_Vivo_Efficacy End End In_Vivo_Efficacy->End

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding and manipulating protein interactions is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools for elucidating protein structure, identifying interacting partners, and constructing novel therapeutic conjugates. This technical guide provides a comprehensive overview of bifunctional crosslinkers, their classification, reaction chemistries, and applications, with a focus on practical implementation in a research and development setting.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents that possess two reactive groups, capable of forming covalent bonds with functional groups on proteins.[1] These reactive ends are connected by a spacer arm, the length and chemical nature of which can be tailored for specific applications.[2] By covalently linking amino acid residues, crosslinkers can "freeze" protein-protein interactions, stabilize protein conformations, and create stable bioconjugates for various downstream applications.[3]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on several key features, including the nature of their reactive groups, the cleavability of their spacer arm, and their overall structure.

Based on Reactive Group Similarity
  • Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are typically used in a single-step reaction to polymerize molecules or form intramolecular crosslinks.[4][5] They are useful for capturing a snapshot of all potential protein interactions.[3]

  • Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers allow for sequential, controlled conjugation of two different molecules, minimizing undesirable self-conjugation and polymerization.[4][5] This controlled reactivity is particularly advantageous in creating specific bioconjugates, such as antibody-drug conjugates (ADCs).[6]

Based on Spacer Arm Cleavability
  • Non-Cleavable Crosslinkers: These form stable, permanent linkages, which are ideal for applications requiring long-term stability, such as in tissue engineering or when the goal is to permanently stabilize a protein complex.[7][8]

  • Cleavable Crosslinkers: These contain a labile bond within their spacer arm that can be broken under specific conditions (e.g., reduction, pH change, or enzymatic cleavage).[7] This feature is highly valuable for applications like affinity purification and mass spectrometry analysis of crosslinked proteins, as it allows for the release of the interacting partners after capture.[9]

Based on Structure and Length
  • Zero-Length Crosslinkers: These reagents mediate the direct coupling of two functional groups without introducing any additional atoms, effectively forming a direct covalent bond between the target molecules.[10][11] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[12]

  • Non-Zero-Length Crosslinkers: These crosslinkers have a defined spacer arm of a specific length that separates the two reactive ends.[13] The length of this spacer arm is a critical parameter, as it dictates the distance between the two linked functional groups.[2]

The following diagram illustrates the primary classifications of bifunctional crosslinkers.

G cluster_classification Classification of Bifunctional Crosslinkers cluster_reactive_group By Reactive Group cluster_cleavability By Cleavability cluster_length By Length Bifunctional Crosslinkers Bifunctional Crosslinkers By Reactive Group By Reactive Group Bifunctional Crosslinkers->By Reactive Group By Cleavability By Cleavability Bifunctional Crosslinkers->By Cleavability By Length By Length Bifunctional Crosslinkers->By Length Homobifunctional Homobifunctional By Reactive Group->Homobifunctional Heterobifunctional Heterobifunctional By Reactive Group->Heterobifunctional Cleavable Cleavable By Cleavability->Cleavable Non-Cleavable Non-Cleavable By Cleavability->Non-Cleavable Zero-Length Zero-Length By Length->Zero-Length Non-Zero-Length Non-Zero-Length By Length->Non-Zero-Length

A diagram illustrating the classification of bifunctional crosslinkers.

Common Chemistries of Bifunctional Crosslinkers

The reactivity of a crosslinker is determined by its functional groups, which are designed to target specific amino acid side chains.

Amine-Reactive Chemistry

Primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are common targets for crosslinking due to their typical abundance and surface exposure on proteins.[12] N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive functional groups.[6] They react with primary amines at a physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[12]

The workflow for a typical amine-reactive crosslinking experiment is depicted below.

G cluster_workflow General Workflow for Amine-Reactive Crosslinking Start Start Prepare Protein Sample Prepare Protein Sample Start->Prepare Protein Sample Prepare Crosslinker Solution Prepare Crosslinker Solution Prepare Protein Sample->Prepare Crosslinker Solution Incubate Incubate Prepare Crosslinker Solution->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze Analyze Quench Reaction->Analyze End End Analyze->End

A diagram of a typical amine-reactive crosslinking workflow.
Sulfhydryl-Reactive Chemistry

Sulfhydryl groups (-SH) on cysteine residues are another important target for protein modification. Maleimides are a common sulfhydryl-reactive group that forms stable thioether bonds with sulfhydryls at a pH range of 6.5-7.5.[3] It's important to note that disulfide bonds between cysteine residues must be reduced to free sulfhydryls before they can react with maleimides.[14]

Carboxyl-Reactive Chemistry

Carboxyl groups (-COOH), present at the C-terminus of polypeptides and on aspartic and glutamic acid residues, can be targeted using carbodiimides like EDC.[12] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate, which can then react with primary amines to form an amide bond.[15] This is a "zero-length" crosslinking reaction as EDC itself is not incorporated into the final crosslink.[12]

Photoreactive Chemistry

Photoreactive crosslinkers contain a group, such as an aryl azide (B81097) or diazirine, that becomes reactive upon exposure to UV light.[16] This allows for precise temporal control over the crosslinking reaction. Upon photoactivation, these groups can non-selectively insert into C-H and N-H bonds, making them useful for capturing interactions with molecules that lack common nucleophilic functional groups.[3]

Quantitative Data of Common Bifunctional Crosslinkers

The choice of crosslinker is dictated by the specific application and the structural characteristics of the target proteins. The following tables summarize the quantitative properties of several commonly used bifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)NHS ester11.4NoNo
BS3 (Bis[sulfosuccinimidyl] suberate)Sulfo-NHS ester11.4NoYes
DSP (Dithiobis[succinimidyl propionate])NHS ester12.0Yes (Disulfide)No
DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate])Sulfo-NHS ester12.0Yes (Disulfide)Yes
DSG (Disuccinimidyl glutarate)NHS ester7.7NoNo

Table 2: Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Cleavable?Water Soluble?
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS esterMaleimide8.3NoNo
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS esterMaleimide8.3NoYes
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate)NHS esterPyridyl disulfide6.8Yes (Disulfide)No
Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)Sulfo-NHS esterPhenyl azide (Photoreactive)18.2NoYes

Table 3: Zero-Length Crosslinker

CrosslinkerReactive Groups TargetedSpacer Arm Length (Å)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyls and Amines0

Experimental Protocols

This section provides detailed methodologies for key crosslinking experiments. It is crucial to optimize these protocols for your specific proteins and experimental conditions.

Protocol for Protein Crosslinking using DSS (a Homobifunctional NHS Ester)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[8]

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO to a final concentration of 25 mM.[8] DSS is moisture-sensitive, so it's critical to use a dry solvent.[10]

  • Crosslinking Reaction: Add the DSS stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of DSS over the protein).[8] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[17]

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSS.[17] Incubate for 15 minutes at room temperature.[8]

  • Purification: Remove excess crosslinker and quenching buffer using a desalting column.[10] The crosslinked protein is now ready for downstream analysis.

Protocol for Two-Step Protein Conjugation using Sulfo-SMCC (a Heterobifunctional Crosslinker)

Materials:

  • Amine-containing protein (Protein 1)

  • Sulfhydryl-containing protein (Protein 2)

  • Sulfo-SMCC

  • Amine-free buffer (e.g., PBS, pH 7.2)

  • Desalting column

  • Reducing agent (e.g., TCEP), if Protein 2 has disulfide bonds

Procedure:

  • Preparation of Proteins: Dissolve Protein 1 in the amine-free buffer. If Protein 2 contains disulfide bonds, reduce them with a suitable reducing agent and subsequently remove the reducing agent.[18]

  • Activation of Protein 1: Immediately before use, dissolve Sulfo-SMCC in water.[5] Add the Sulfo-SMCC solution to Protein 1 at a 10- to 50-fold molar excess.[5] Incubate for 30-60 minutes at room temperature.[18]

  • Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC from the activated Protein 1 using a desalting column equilibrated with the reaction buffer.[18]

  • Conjugation: Add the sulfhydryl-containing Protein 2 to the activated Protein 1.[5] Incubate for 1-2 hours at room temperature.[18]

  • Purification: The final conjugate can be purified from unreacted proteins using size-exclusion chromatography or other appropriate methods.

The following diagram illustrates the two-step conjugation process using a heterobifunctional crosslinker.

G cluster_workflow Two-Step Heterobifunctional Crosslinking Workflow Start Start Activate Protein 1 with Crosslinker Activate Protein 1 with Crosslinker Start->Activate Protein 1 with Crosslinker Remove Excess Crosslinker Remove Excess Crosslinker Activate Protein 1 with Crosslinker->Remove Excess Crosslinker Add Protein 2 Add Protein 2 Remove Excess Crosslinker->Add Protein 2 Incubate to Form Conjugate Incubate to Form Conjugate Add Protein 2->Incubate to Form Conjugate Purify Conjugate Purify Conjugate Incubate to Form Conjugate->Purify Conjugate End End Purify Conjugate->End

A diagram of a two-step heterobifunctional crosslinking workflow.
Protocol for Zero-Length Crosslinking using EDC and Sulfo-NHS

Materials:

  • Protein with carboxyl groups (Protein 1)

  • Protein with amine groups (Protein 2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M hydroxylamine)

  • Desalting column

Procedure:

  • Prepare Proteins: Dissolve Protein 1 in Activation Buffer and Protein 2 in Coupling Buffer.

  • Activation of Protein 1: Add EDC (to a final concentration of ~2-4 mM) and Sulfo-NHS (to a final concentration of ~5-10 mM) to the solution of Protein 1.[13][16] Incubate for 15 minutes at room temperature.[16]

  • Quenching of EDC (Optional but Recommended): To prevent unwanted reactions with Protein 2's carboxyl groups, quench the EDC by adding 2-mercaptoethanol (B42355) to a final concentration of 20 mM.[16]

  • Buffer Exchange: Remove excess reagents and byproducts from the activated Protein 1 using a desalting column equilibrated with Coupling Buffer.[16]

  • Conjugation: Add Protein 2 to the activated Protein 1.[16] Incubate for 2 hours at room temperature.[16]

  • Quenching the Reaction: Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench any remaining active NHS esters.[16]

  • Purification: Purify the final conjugate using a desalting column or dialysis.[15]

Applications in Research and Drug Development

Bifunctional crosslinkers are instrumental in a wide array of applications:

  • Studying Protein-Protein Interactions: Crosslinking can stabilize transient or weak interactions, allowing for the identification of binding partners through techniques like co-immunoprecipitation and mass spectrometry.[3]

  • Probing Protein Conformation: Intramolecular crosslinking can provide distance constraints that are valuable for computational modeling of protein tertiary and quaternary structures.

  • Antibody-Drug Conjugate (ADC) Development: Heterobifunctional crosslinkers are crucial for linking potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[19] The choice between a cleavable and non-cleavable linker in this context significantly impacts the ADC's mechanism of action and safety profile.[8][9]

  • Immobilization of Proteins: Crosslinkers are used to attach proteins to solid supports for applications such as affinity chromatography and biosensors.

  • Preparation of Immunogens: Crosslinking can be used to conjugate haptens to carrier proteins to elicit a robust immune response.

Conclusion

Bifunctional crosslinkers are powerful and versatile tools for protein modification. A thorough understanding of their different types, chemistries, and reaction protocols is essential for their successful application in research and drug development. By carefully selecting the appropriate crosslinker and optimizing the reaction conditions, researchers can gain valuable insights into protein function and create innovative bioconjugates with significant therapeutic potential.

References

An In-depth Technical Guide to Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG3-methyl ester, a versatile heterobifunctional linker used extensively in bioconjugation, chemical biology, and the development of novel therapeutics such as Proteolysis-Targeting Chimeras (PROTACs).

Core Chemical Data

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing an aminooxy group at one end and a methyl ester at the other, separated by a three-unit PEG spacer.[1][2] This structure provides water solubility and a flexible linker for various conjugation strategies.[2]

PropertyValueReference
CAS Number 2086689-03-2[1][3][4]
Molecular Formula C10H21NO6[1][3][4]
Molecular Weight 251.28 g/mol [1][3]
IUPAC Name methyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate[1][3]
Synonyms This compound[1][3]
Appearance Solid powder[1]
Purity ≥95%[2]
Solubility Soluble in DMSO[3]
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[3]
InChI Key KYJYDNKATOCUIR-UHFFFAOYSA-N[1][3]
SMILES COC(=O)CCOCCOCCOCCON[3]

Chemical Reactivity and Applications

The key feature of this compound is its aminooxy group (-O-NH2), which reacts specifically and efficiently with aldehydes and ketones to form stable oxime linkages.[3] This reaction is highly selective, avoiding side reactions with other functional groups like thiols or amines, which is crucial for preserving the integrity of complex biomolecules.[3] The reaction is favorable in aqueous environments at a slightly acidic pH (around 4.5).[3]

The methyl ester group provides a handle for further chemical modifications and enhances the compound's solubility.[3]

Primary Applications:

  • Bioconjugation: It is widely used to link molecules together. For example, it can be used to attach drugs or imaging agents to antibodies or other proteins that have been engineered or modified to contain an aldehyde or ketone group.[3]

  • PROTACs: This linker is a critical component in the synthesis of PROTACs.[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG linker provides the necessary spacing and flexibility for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Experimental Protocols

General Protocol for Oxime Ligation:

The formation of an oxime bond between an aminooxy-functionalized molecule and a carbonyl-containing molecule is a straightforward and robust reaction. The following is a general two-step protocol for coupling.

Materials:

  • This compound

  • Aldehyde or ketone-containing biomolecule

  • Reaction Buffer: 4-morpholinoethanesulfonic acid (MES) buffer, pH 5.5

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-Mercaptoethanol (for quenching)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid (if applicable): If you are conjugating to a molecule with a carboxylic acid, it must first be activated. Dissolve the carboxylic acid substrate in MES buffer (pH 5.5). Add EDC and NHS in a 1:1 molar ratio. Allow the reaction to proceed for 15 minutes at room temperature.[3] Quench any excess EDC with 2-mercaptoethanol.[3]

  • Oxime Ligation: Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a pH of around 6.0-7.0). Add a molar excess of this compound. The reaction is typically carried out at room temperature for 2-4 hours, but can be left overnight at 4°C for sensitive biomolecules.

  • Purification: Purify the resulting conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.

  • Analysis: Characterize the final conjugate using techniques such as mass spectrometry (MS) and SDS-PAGE (for proteins) to confirm successful ligation.

Visualizations

G Oxime Bond Formation cluster_reactants Reactants cluster_product Product Aminooxy_PEG R1-O-NH2 (this compound) Oxime R1-O-N=C-R2 (Stable Oxime Linkage) Aminooxy_PEG->Oxime + Carbonyl R2-C(=O)-H/R (Aldehyde/Ketone) Carbonyl->Oxime Reaction Slightly Acidic pH (e.g., pH 4.5) Reaction->Oxime Forms

Caption: Reaction scheme for oxime ligation.

PROTAC_Workflow PROTAC Mechanism of Action cluster_components Components cluster_process Process Target_Protein Target Protein Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex PROTAC PROTAC (with Aminooxy-PEG3 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for

References

A Technical Guide to Aminooxy-PEG3-methyl ester: Principles and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of Aminooxy-PEG3-methyl ester, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool that facilitates the covalent linkage of molecules. Its structure comprises three key functional components: an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester. This unique combination of functionalities imparts desirable properties for a range of research and development applications. The aminooxy group provides a highly selective reactive handle for carbonyl groups (aldehydes and ketones), the PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of conjugates, and the methyl ester offers a site for further chemical modification or can be hydrolyzed under specific conditions.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design. The following table summarizes key quantitative data for this molecule.

PropertyValueSource(s)
CAS Number 2086689-03-2[4][5]
Molecular Formula C10H21NO6[4][5]
Molecular Weight 251.28 g/mol [4][5]
Exact Mass 251.1369 u[3][4]
Purity Typically ≥95%[1][6]
Appearance Solid powder or oil[3]
Solubility Soluble in DMSO and other organic solvents. High solubility in aqueous media is conferred by the PEG spacer.[1][4][7]
Storage Conditions Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[3][4]
LogP (calculated) -0.4437[8]
Topological Polar Surface Area (TPSA) 62.94 Ų[8]

Core Principle: The Oxime Ligation Reaction

The primary utility of this compound in bioconjugation stems from the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[4][9] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for the specific modification of biomolecules in complex biological environments.

Oxime_Ligation

The oxime bond is notably stable under physiological conditions (pH ~7.4), exhibiting greater stability than other imine-based linkages like hydrazones.[4][9] The reaction is typically most efficient at a slightly acidic pH (around 4.5-6.0), which facilitates the dehydration step in the reaction mechanism.[4]

Reaction Kinetics and Catalysis

The rate of oxime ligation can be significantly accelerated through the use of nucleophilic catalysts, with aniline (B41778) and its derivatives being the most commonly employed. These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy group.

Catalysis_Workflow

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

General Protocol for Protein Conjugation (Glycoprotein Labeling)

This protocol describes the labeling of a glycoprotein (B1211001) by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with this compound.

Materials:

  • Glycoprotein solution (e.g., IgG) in a suitable buffer (e.g., PBS)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • This compound

  • Aniline or p-phenylenediamine (B122844) solution (optional, as catalyst)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Quenching solution (e.g., ethylene (B1197577) glycol or glycerol)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the reaction buffer.

    • Add a freshly prepared solution of sodium periodate to the glycoprotein solution. The final concentration of periodate will depend on the glycoprotein and the desired extent of oxidation.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.

    • Quench the reaction by adding the quenching solution.

    • Remove excess periodate and byproducts by buffer exchange into a suitable buffer for conjugation (e.g., PBS, pH 6.0-7.0).[9]

  • Conjugation Reaction:

    • Dissolve this compound in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the linker is typically used.

    • If using a catalyst, add the aniline or p-phenylenediamine solution to the reaction mixture.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the conjugate to remove unreacted linker and catalyst using size-exclusion chromatography, dialysis, or other suitable methods.

  • Characterization:

    • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.[13]

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC by conjugating a cytotoxic drug payload, functionalized with an aldehyde or ketone, to an antibody via this compound. This example assumes the antibody has been engineered to contain a carbonyl group.

Materials:

  • Antibody with an accessible carbonyl group

  • Carbonyl-functionalized cytotoxic drug

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for activating the methyl ester (if required for subsequent modification)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of the Drug-Linker Moiety:

    • If the methyl ester of this compound needs to be coupled to another molecule first, it can be hydrolyzed to the corresponding carboxylic acid under basic conditions.[1]

    • Alternatively, the cytotoxic drug, if it contains a suitable nucleophile, can be directly coupled to the methyl ester, though this is less common.

    • More typically, a drug-linker construct is synthesized separately where the drug is attached to the part of the linker that will not react with the antibody.

  • Conjugation to the Antibody:

    • Dissolve the carbonyl-functionalized antibody in the conjugation buffer.

    • Dissolve the Aminooxy-PEG3-drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the antibody solution.

    • The reaction is typically performed at a slightly acidic to neutral pH.

    • Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle mixing.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography to remove unconjugated drug-linker molecules.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques like hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.

Protocol for PROTAC Synthesis

This protocol provides a general workflow for the synthesis of a PROTAC using this compound to link a protein of interest (POI) ligand and an E3 ligase ligand. This example assumes the POI ligand contains a carbonyl group and the E3 ligase ligand will be attached via the methyl ester.

Materials:

  • POI ligand with a carbonyl group

  • E3 ligase ligand with a nucleophilic handle (e.g., an amine)

  • This compound

  • Anhydrous organic solvents (e.g., DMF, DCM)

  • Coupling reagents for amide bond formation (e.g., HATU, HOBt, DIPEA)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Synthesis of the Linker-E3 Ligase Ligand Intermediate:

    • Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using a strong base (e.g., LiOH) in a solvent mixture like THF/water.[14]

    • Dissolve the resulting Aminooxy-PEG3-acid and the amine-containing E3 ligase ligand in an anhydrous solvent like DMF.

    • Add the amide coupling reagents (e.g., HATU, HOBt, and DIPEA) and stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the Aminooxy-PEG3-E3 ligase ligand intermediate by preparative HPLC.

  • Final PROTAC Synthesis:

    • Dissolve the purified Aminooxy-PEG3-E3 ligase ligand intermediate and the carbonyl-containing POI ligand in a suitable solvent system (e.g., a mixture of an organic solvent and an aqueous buffer to maintain solubility of both components).

    • Adjust the pH to be slightly acidic (e.g., 5.0-6.0) to facilitate oxime ligation.

    • Stir the reaction at room temperature, monitoring its progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

PROTAC_Synthesis_Pathway

Stability Considerations

The stability of conjugates formed using this compound is a critical factor in their application.

  • Oxime Bond Stability: The oxime linkage is highly stable under typical physiological conditions (pH 7.4), which is advantageous for in vivo applications where premature cleavage of the conjugate is undesirable.[4] It is significantly more stable than hydrazone and imine bonds.[9] However, the oxime bond can be cleaved under acidic conditions.[15]

  • Ester Bond Stability: The methyl ester group is susceptible to hydrolysis under strong basic conditions.[1] This allows for its conversion to a carboxylic acid for subsequent conjugation reactions. Under physiological pH, the ester may also slowly hydrolyze.

  • Aminooxy Group Stability: Aminooxy compounds can be sensitive and may have a limited shelf-life. It is recommended to use them promptly after preparation and to store them under the recommended conditions to avoid degradation.[7]

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its ability to form stable oxime linkages with high chemoselectivity makes it ideal for the precise construction of complex biomolecular conjugates. The integrated PEG spacer further provides the benefits of enhanced solubility and potentially improved in vivo performance. By understanding the core principles of its reactivity, kinetics, and stability, and by following well-defined experimental protocols, scientists can effectively leverage this compound to advance their research in areas ranging from fundamental bioconjugation to the development of next-generation targeted therapeutics.

References

A Beginner's In-depth Guide to Aminooxy-PEG3-methyl ester in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into chemical biology, the ability to specifically and efficiently modify biomolecules is paramount. Aminooxy-PEG3-methyl ester has emerged as a versatile and powerful tool in this domain, enabling the precise conjugation of molecules for a wide array of applications, from creating advanced therapeutics to developing sensitive diagnostic probes. This technical guide provides a comprehensive overview of this compound, its core functionalities, and detailed protocols for its application.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker molecule. Its structure comprises three key components: an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester terminus. This unique architecture underpins its utility in bioconjugation.

  • The Aminooxy Group (-ONH2): This functional group is the reactive handle for conjugation. It selectively reacts with aldehydes and ketones to form a stable oxime bond.[1][2] This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, meaning it can occur in a biological environment without interfering with native biochemical processes.[3]

  • The PEG3 Spacer: The short polyethylene glycol chain imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugate.[2] In the context of drug development, PEGylation—the attachment of PEG chains to molecules—is a well-established strategy to enhance the pharmacokinetic properties of therapeutics, such as extending their circulation half-life.

  • The Methyl Ester Group (-COOCH3): This group provides a stable, non-reactive terminus. However, it can be hydrolyzed under basic conditions to yield a carboxylic acid, offering a potential secondary site for further modification if required.

Key Applications in Chemical Biology and Drug Development

The primary application of this compound lies in its ability to facilitate oxime ligation . This reaction is particularly valuable for the modification of biomolecules that can be engineered to contain an aldehyde or ketone group.

A significant application is the labeling of glycoproteins . The carbohydrate moieties of glycoproteins can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups, which then serve as specific targets for aminooxy-containing probes like this compound. This allows for site-specific labeling away from the protein's active sites, which is often a challenge with other conjugation chemistries that target amino acids like lysine (B10760008) or cysteine.

Furthermore, this compound is increasingly used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) .[4][5] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] In a PROTAC molecule, a linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. This compound can serve as a component of this crucial linker.

Quantitative Data: Reaction Kinetics and Stability

The efficiency of oxime ligation can be influenced by several factors, including pH and the presence of catalysts. Aniline (B41778) and its derivatives are commonly used to accelerate the reaction.[6]

ParameterConditionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]CatalystReference
Reaction RatepH 7.0Aminooxyacetyl-peptide and benzaldehyde8.2 ± 1.0100 mM Aniline[7]
Reaction RatepH 7.3Alkoxyamine and citral (B94496) (aldehyde)-50 mM Aniline[8]
Reaction RatepH 7.3Alkoxyamine and citral (aldehyde)-50 mM m-phenylenediamine (B132917) (mPDA)[8]
Reaction RatepH 7.0Aldehyde-functionalized protein and aminooxy-dansyl-Aniline[8]
Reaction RatepH 7.0Aldehyde-functionalized protein and aminooxy-dansyl-m-phenylenediamine (mPDA)[8]

Note: Specific rate constants for this compound are not always available in the literature; the data presented here for similar aminooxy compounds and reaction conditions provide a useful reference for understanding the kinetics of oxime ligation.

The stability of the resulting oxime bond is a key advantage of this chemistry. Compared to other linkages like imines and hydrazones, the oxime bond is significantly more stable, particularly at physiological pH.[9]

Linkage TypeRelative Stability
Imine<
Hydrazone<<
Oxime <<<

Experimental Protocols

General Protocol for Glycoprotein (B1211001) Labeling

This protocol outlines the general steps for labeling a glycoprotein with this compound.

Materials:

  • Glycoprotein of interest in a suitable buffer (e.g., PBS)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Coupling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Aniline (optional, as a catalyst)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Oxidation of the Glycoprotein:

    • Dissolve the glycoprotein in the coupling buffer.

    • Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes, protected from light.

    • Quench the reaction by adding an excess of glycerol (B35011) or ethylene (B1197577) glycol.

    • Remove the excess periodate and byproducts by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

  • Oxime Ligation:

    • Dissolve the this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the linker is typically used.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules by desalting or dialysis.

  • Characterization:

    • Confirm the successful conjugation using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, or HPLC.

Synthesis of a PROTAC using an Aminooxy-PEG Linker

This protocol provides a conceptual framework for the synthesis of a PROTAC where this compound acts as a linker component. This often involves a multi-step synthesis.

Conceptual Steps:

  • Functionalization of one ligand: One of the ligands (either for the target protein or the E3 ligase) is modified to introduce a reactive handle, for example, an aldehyde.

  • Ligation with this compound: The aldehyde-functionalized ligand is then reacted with this compound via oxime ligation as described above.

  • Hydrolysis of the methyl ester: The methyl ester of the PEG linker is hydrolyzed under basic conditions to reveal a carboxylic acid.

  • Coupling of the second ligand: The second ligand, which contains a primary amine, is then coupled to the carboxylic acid of the linker using standard amide bond formation chemistry (e.g., using EDC/NHS as coupling agents).

  • Purification: The final PROTAC molecule is purified using techniques like preparative HPLC.

Visualizing Workflows and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Aminooxy_PEG This compound (R-O-NH2) Hemiaminal Hemiaminal Intermediate Aminooxy_PEG->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde-modified Biomolecule (R'-CHO) Aldehyde->Hemiaminal Oxime Oxime-linked Conjugate (R-O-N=CH-R') Hemiaminal->Oxime Dehydration Glycoprotein_Labeling_Workflow Start Glycoprotein Oxidation Oxidation with NaIO4 Start->Oxidation Aldehyde_Glycoprotein Aldehyde-containing Glycoprotein Oxidation->Aldehyde_Glycoprotein Ligation Oxime Ligation with This compound Aldehyde_Glycoprotein->Ligation Purification Purification Ligation->Purification Final_Product Labeled Glycoprotein Purification->Final_Product PROTAC_Structure Target_Ligand Target Protein Ligand Linker Aminooxy-PEG3 Linker Component Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its aminooxy group allows for the specific and stable ligation to aldehydes and ketones, forming an oxime bond, while the methyl ester provides a site for further chemical modification or can influence the compound's solubility and cell permeability. The triethylene glycol (PEG3) spacer is hydrophilic, enhancing the solubility of the resulting conjugates and providing spatial separation between conjugated molecules. These characteristics make this compound a valuable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.

This document provides a detailed protocol for the multi-step synthesis of this compound, compiled from established chemical principles and analogous synthetic procedures.

Synthesis Overview

The synthesis of this compound is a multi-step process that can be achieved through various synthetic routes. A common and effective strategy involves the initial protection of an aminooxy group, followed by the construction of the PEGylated methyl ester and subsequent deprotection. A plausible and efficient synthetic pathway is outlined below, starting from the commercially available 2-(2-(2-chloroethoxy)ethoxy)ethanol. This route involves the introduction of a protected aminooxy functionality, followed by oxidation, esterification, and final deprotection.

Experimental Protocols

Materials and Methods

  • Reagents: 2-(2-(2-chloroethoxy)ethoxy)ethanol, N-hydroxyphthalimide, sodium hydride (NaH), N,N-Dimethylformamide (DMF), Jones reagent (chromium trioxide in sulfuric acid), methanol, thionyl chloride (SOCl₂), hydrazine (B178648) monohydrate, dichloromethane (B109758) (DCM), diethyl ether, ethyl acetate (B1210297), hexane, magnesium sulfate (B86663) (MgSO₄), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃).

  • Equipment: Round-bottom flasks, magnetic stirrer, heating mantle, reflux condenser, dropping funnel, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, NMR spectrometer, mass spectrometer.

Step 1: Synthesis of 2-(2-(2-(Phthalimidooxy)ethoxy)ethoxy)ethanol

This step involves the nucleophilic substitution of the chloride in 2-(2-(2-chloroethoxy)ethoxy)ethanol with N-hydroxyphthalimide.

Procedure:

  • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Add a solution of 2-(2-(2-chloroethoxy)ethoxy)ethanol (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-(2-(phthalimidooxy)ethoxy)ethoxy)ethanol as a viscous oil or solid.

Step 2: Synthesis of 2-(2-(2-(Phthalimidooxy)ethoxy)ethoxy)acetic acid

This step involves the oxidation of the terminal primary alcohol to a carboxylic acid.

Procedure:

  • Dissolve the product from Step 1 (1.0 eq) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding isopropanol (B130326) until the orange color disappears and a green precipitate forms.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to yield 2-(2-(2-(phthalimidooxy)ethoxy)ethoxy)acetic acid, which can be used in the next step without further purification.

Step 3: Synthesis of Methyl 2-(2-(2-(phthalimidooxy)ethoxy)ethoxy)acetate

This step converts the carboxylic acid to its corresponding methyl ester.

Procedure:

  • Dissolve the carboxylic acid from Step 2 (1.0 eq) in an excess of methanol.

  • Cool the solution to 0 °C and slowly add thionyl chloride (1.2 eq) dropwise.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain methyl 2-(2-(2-(phthalimidooxy)ethoxy)ethoxy)acetate.

Step 4: Synthesis of this compound

This final step involves the deprotection of the phthalimide (B116566) group to yield the free aminooxy functionality.

Procedure:

  • Dissolve the protected compound from Step 3 (1.0 eq) in a mixture of DCM and ethanol (B145695) (1:1).

  • Add hydrazine monohydrate (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Monitor the reaction by TLC.

  • Filter off the precipitate and wash it with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a small amount of 1M HCl, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ and carefully concentrate under reduced pressure at low temperature to avoid degradation of the product.

  • The final product, this compound, is typically obtained as an oil and should be stored under an inert atmosphere at low temperature.

Data Presentation
StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
12-(2-(2-(Phthalimidooxy)ethoxy)ethoxy)ethanolC₁₅H₁₉NO₆309.3170-85>95
22-(2-(2-(Phthalimidooxy)ethoxy)ethoxy)acetic acidC₁₅H₁₇NO₇323.3085-95>90
3Methyl 2-(2-(2-(phthalimidooxy)ethoxy)ethoxy)acetateC₁₆H₁₉NO₇337.3380-90>95
4This compoundC₈H₁₇NO₅207.2260-75>98

Visualization of the Experimental Workflow

Synthesis_Workflow A Start: 2-(2-(2-chloroethoxy)ethoxy)ethanol + N-hydroxyphthalimide B Step 1: Nucleophilic Substitution (NaH, DMF) A->B Reaction C Intermediate 1: 2-(2-(2-(Phthalimidooxy)ethoxy)ethoxy)ethanol B->C Product D Step 2: Oxidation (Jones Reagent) C->D Reaction E Intermediate 2: 2-(2-(2-(Phthalimidooxy)ethoxy)ethoxy)acetic acid D->E Product F Step 3: Esterification (MeOH, SOCl₂) E->F Reaction G Intermediate 3: Methyl 2-(2-(2-(phthalimidooxy)ethoxy)ethoxy)acetate F->G Product H Step 4: Deprotection (Hydrazine Monohydrate) G->H Reaction I Final Product: This compound H->I Product

Caption: Synthetic workflow for this compound.

Application Notes: Synthesis of PROTACs Using Aminooxy-PEG3-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the body's own cellular waste disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element, as its length, flexibility, and chemical properties significantly influence the PROTAC's efficacy, solubility, and cell permeability.[5][6]

Among the various linker types, those based on polyethylene (B3416737) glycol (PEG) are frequently employed due to their ability to enhance the aqueous solubility and overall physicochemical properties of the often large and lipophilic PROTAC molecules.[5][7] The Aminooxy-PEG3-methyl ester is a versatile bifunctional linker that offers two distinct reactive handles for a sequential and controlled PROTAC assembly. The aminooxy group (-ONH2) readily reacts with an aldehyde or ketone to form a stable oxime bond, a type of "click" reaction known for its high chemoselectivity and efficiency.[8][9] The methyl ester group can be hydrolyzed to a carboxylic acid, which is then available for standard amide bond coupling with an amine-containing ligand.

These application notes provide a detailed protocol for the rational design and synthesis of a PROTAC using this compound as the central linker.

Mechanism of Action & Synthetic Strategy

The core of this methodology lies in the sequential conjugation of the POI ligand and the E3 ligase ligand to the this compound linker. This can be achieved via two primary synthetic routes, offering flexibility based on the functional groups available on the respective ligands.

Strategy A: Oxime ligation followed by amide coupling. Strategy B: Amide coupling followed by oxime ligation.

Strategy A is detailed below and is generally preferred when the POI ligand contains a ketone or aldehyde moiety and the E3 ligase ligand possesses a free amine. This approach leverages the mild and highly specific nature of the oxime ligation for the initial conjugation step.

Visualizing the PROTAC System

To better understand the components and processes involved, the following diagrams illustrate the general mechanism of PROTAC action, the synthetic workflow, and the biological pathway being harnessed.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Recruits E2, Initiates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary Proteasome Proteasome PolyUb->Proteasome Recognized by Degradation Degradation Products Proteasome->Degradation Degrades

Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC molecule facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]

Synthetic_Workflow Start1 POI Ligand (with Aldehyde/Ketone) Step1 Step 1: Oxime Ligation Start1->Step1 Start2 This compound Start2->Step1 Intermediate1 Intermediate 1 (POI-Linker-Ester) Step1->Intermediate1 Step2 Step 2: Ester Hydrolysis Intermediate1->Step2 Intermediate2 Intermediate 2 (POI-Linker-Acid) Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Start3 E3 Ligase Ligand (with Amine) Start3->Step3 Final Final PROTAC Molecule Step3->Final

Figure 2: Synthetic Workflow. A flowchart detailing the sequential chemical reactions for assembling a PROTAC molecule using the this compound linker, starting with oxime ligation.

Experimental Protocols

Materials and Reagents

  • POI ligand with an accessible aldehyde or ketone functional group.

  • E3 ligase ligand with an accessible primary or secondary amine (e.g., pomalidomide, VHL ligand).

  • This compound.

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (B129727) (MeOH), Tetrahydrofuran (THF), Acetonitrile (ACN), Water (HPLC grade).

  • Reagents for Hydrolysis: Lithium hydroxide (B78521) (LiOH).

  • Reagents for Amide Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

  • Purification Equipment: Preparative HPLC system.

Protocol: PROTAC Assembly via Strategy A

Step 1: Oxime Ligation

  • Reaction Setup: In a clean, dry vial, dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as methanol or a buffered aqueous solution (e.g., sodium acetate (B1210297) buffer, pH 4-5). The optimal solvent will depend on the solubility of the POI ligand.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material (POI ligand) is consumed. This reaction is typically complete within 2-16 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product (Intermediate 1) can be purified by flash column chromatography or used directly in the next step if sufficiently pure.

Step 2: Ester Hydrolysis

  • Reaction Setup: Dissolve the crude or purified Intermediate 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Reaction Conditions: Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.

  • Monitoring: Monitor the hydrolysis by LC-MS until the ester starting material is fully converted to the carboxylic acid (Intermediate 2). This typically takes 1-4 hours.

  • Work-up: Quench the reaction by adding 1N HCl until the pH is acidic (~pH 3-4). Extract the product with a suitable organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Amide Coupling

  • Reaction Setup: In an anhydrous atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (Intermediate 2, 1.0 eq), the E3 ligase ligand (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Reaction Conditions: Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature.

  • Monitoring: Monitor the formation of the final PROTAC by LC-MS. The reaction is usually complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final PROTAC molecule by preparative HPLC to achieve high purity (>95%).[12]

Step 4: Characterization

  • Identity and Mass: Confirm the molecular weight of the final PROTAC using high-resolution mass spectrometry (HRMS).

  • Structure: Confirm the chemical structure and verify the absence of impurities using ¹H and ¹³C NMR.

  • Purity: Assess the final purity using analytical HPLC.

Data Presentation

The following tables provide an example of how to structure the data for synthesis and characterization of a hypothetical PROTAC, "Protac-X".

Table 1: Summary of Synthetic Steps for Protac-X

Step Reaction Key Reagents Solvent Time (h) Yield (%)
1 Oxime Ligation POI-CHO, this compound MeOH 12 ~90% (crude)
2 Ester Hydrolysis Intermediate 1, LiOH THF/H₂O 2 ~95% (crude)

| 3 | Amide Coupling | Intermediate 2, VHL-NH₂, HATU, DIPEA | DMF | 4 | 55% (after prep-HPLC) |

Table 2: Analytical Characterization of Final Compound (Protac-X)

Technique Parameter Calculated Value Observed Value Purity
HRMS (ESI+) [M+H]⁺ 987.4567 987.4562 >98%
Analytical HPLC Retention Time - 8.53 min >98%

| ¹H NMR | Chemical Shifts | Conforms to structure | Conforms to structure | - |

Biological Evaluation: Target Protein Degradation

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a relevant cell line.

Protocol: Western Blot for Protein Degradation

  • Cell Culture: Plate a human cell line known to express the POI (e.g., HeLa, HEK293) in 6-well plates and grow to 70-80% confluency.

  • PROTAC Treatment: Treat the cells with varying concentrations of the purified PROTAC (e.g., 1 nM to 10 µM) dissolved in DMSO. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a set period (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the POI and a loading control antibody (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Table 3: Example Degradation Data for Protac-X

Protac-X Conc. (nM) % POI Degradation (vs. Vehicle)
1 15%
10 45%
100 88%
1000 92%

| 10000 | 75% (Hook Effect) |

From this data, key parameters like the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be determined to quantify the PROTAC's potency and efficacy. The observation of a "hook effect" at high concentrations, where degradation efficiency decreases, is a known phenomenon for PROTACs.[1]

References

Protocol for conjugating Aminooxy-PEG3-methyl ester to proteins

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Site-Specific Conjugation of Aminooxy-PEG3-methyl ester to Proteins

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of biologics. This modification increases the hydrodynamic size of proteins, which can lead to a longer circulation half-life, improved stability, reduced renal clearance, and decreased immunogenicity.[1][2] Site-specific conjugation methods are highly desirable as they produce homogeneous conjugates with preserved biological activity.

This application note provides a detailed protocol for the site-specific conjugation of this compound to proteins, particularly glycoproteins such as antibodies. The methodology leverages the bioorthogonal reaction between an aminooxy group and an aldehyde to form a highly stable oxime bond.[3][4][5][6] The process involves two key stages: the mild oxidation of carbohydrate moieties (glycans) on the protein to generate aldehyde groups, followed by the conjugation with the aminooxy-PEG linker.[3][7][8]

Principle of the Reaction

The conjugation strategy is a two-step process designed for site-specific modification of glycoproteins:

  • Generation of Aldehyde Groups : The N-linked glycans, often present in the Fc region of antibodies, are oxidized using a mild oxidizing agent, sodium meta-periodate (NaIO₄). This reaction selectively cleaves the vicinal diols of the sugar residues to create reactive aldehyde groups.[3][7]

  • Oxime Ligation : The aminooxy group (-O-NH₂) on the this compound linker reacts specifically with the newly generated aldehyde groups on the protein. This reaction, known as oxime ligation, forms a stable oxime linkage (-O-N=C), covalently attaching the PEG linker to the protein.[3][4][5] The reaction is efficient and can be accelerated by an aniline (B41778) catalyst.[3][7]

Materials and Equipment

Reagents:

  • Protein of Interest (e.g., monoclonal antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)[3]

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 6.5-7.5)[5]

  • Quenching Solution (e.g., Propylene (B89431) glycol or Ethylene (B1197577) glycol)[3][7]

  • Aniline (optional, as catalyst)

  • Organic Solvent (e.g., DMSO or DMF) for dissolving the PEG linker[3][9]

  • Purification Buffers for Chromatography

  • Tris-HCl or Hydroxylamine (for quenching NHS-ester reactions, if applicable in other contexts, but not the primary reaction here)[10]

Equipment:

  • Reaction Vessels (e.g., microcentrifuge tubes)

  • Spectrophotometer

  • pH Meter

  • Desalting Columns

  • Chromatography System (e.g., Size-Exclusion Chromatography - SEC)[10][]

  • SDS-PAGE and Western Blotting equipment

  • Mass Spectrometer (e.g., LC/MS) for characterization[1][12]

  • Vortex mixer and centrifuge

  • Incubator or temperature-controlled shaker

Experimental Protocols

This section details the two primary phases of the conjugation process. It is recommended to optimize conditions for each specific protein system.

Protocol 1: Generation of Aldehyde Groups on Glycoproteins

This protocol describes the oxidation of protein glycans to create reactive aldehyde sites.

  • Protein Preparation :

    • Prepare the protein solution at a concentration of 1-10 mg/mL.

    • Perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5) using a desalting column to remove any amine-containing buffers.[5]

  • Oxidation Reaction :

    • Chill the protein solution on ice or at 4°C.

    • Prepare a fresh solution of sodium meta-periodate in the same cold buffer.

    • Add the sodium meta-periodate solution to the protein solution to a final concentration of 1-10 mM.[5]

    • Incubate the reaction for 30 minutes on ice (4°C), protected from light.[5]

  • Quenching the Reaction :

    • To quench the excess periodate, add a quenching solution such as propylene glycol or ethylene glycol to a final concentration of approximately 20 mM.[3]

    • Incubate for an additional 10-15 minutes at 4°C.[3]

  • Purification of Oxidized Protein :

    • Immediately remove the excess reagents and byproducts by purifying the oxidized protein using a desalting column equilibrated with the conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5 or PBS, pH 6.5-7.5).[3][5]

    • Determine the concentration of the purified oxidized protein using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of this compound

This protocol details the reaction between the aldehyde-modified protein and the aminooxy-PEG linker.

  • Prepare this compound Solution :

    • Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to create a stock solution (e.g., 10-20 mM).[3]

  • Conjugation Reaction :

    • In a reaction vessel, add the purified oxidized protein.

    • Add the this compound solution to the protein solution to achieve a desired molar excess (e.g., a 10- to 30-fold molar excess of the PEG linker over the protein is a good starting point).[3]

    • (Optional) To catalyze the reaction, add aniline to a final concentration of 10-20 mM.[3]

    • Gently mix and incubate the reaction at room temperature (20-25°C) for 2 to 24 hours.[3][5] The optimal time should be determined empirically.

Data Presentation: Summary of Reaction Parameters

The following table summarizes typical starting parameters for the conjugation protocol. Optimization is highly recommended for each specific protein and linker system.

ParameterOxidation StepConjugation Step
Protein Concentration 1 - 10 mg/mLDependent on previous step
Buffer System 0.1 M Sodium Acetate, pH 5.5100 mM Sodium Acetate, pH 4.5 or PBS, pH 6.5-7.5[3][5]
Key Reagent Sodium meta-periodateThis compound
Molar Ratio N/AProtein:PEG Molar Ratio of 1:10 to 1:30[3]
Catalyst (Optional) N/AAniline (10-20 mM)[3]
Reaction Temperature 4°C (on ice)Room Temperature (20-25°C)[3]
Reaction Time 30 minutes[5]2 - 24 hours[3][5]
Quenching Agent Propylene/Ethylene Glycol (~20 mM)[3]N/A (Purification)

Purification and Characterization of PEGylated Protein

Purification: After the conjugation reaction, it is essential to remove unreacted PEG linker and any remaining unconjugated protein.

  • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other reaction components.[10][]

  • Ion-Exchange Chromatography (IEX) : IEX can also be used, as PEGylation can shield surface charges on the protein, altering its interaction with the chromatography resin. This allows for the separation of species with different degrees of PEGylation.[][13][14]

Characterization: The final PEGylated product should be characterized to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE : An increase in the molecular weight of the protein bands on the gel compared to the unconjugated protein indicates successful PEGylation.

  • Mass Spectrometry (LC/MS) : Provides an accurate mass of the conjugated protein, allowing for unambiguous confirmation of PEGylation and determination of the number of PEG units attached per protein molecule.[12][15]

Visualizations

experimental_workflow start Start: Purified Glycoprotein prep_protein 1. Protein Preparation (Buffer Exchange) start->prep_protein oxidation 2. Glycan Oxidation (+ Sodium Periodate) prep_protein->oxidation quench_ox 3. Quench Reaction (+ Ethylene Glycol) oxidation->quench_ox purify_ox 4. Purify Oxidized Protein (Desalting Column) quench_ox->purify_ox conjugation 5. Conjugation Reaction (+ Aminooxy-PEG) purify_ox->conjugation purify_peg 6. Purify PEGylated Protein (SEC / IEX) conjugation->purify_peg characterize 7. Characterization (SDS-PAGE, LC/MS) purify_peg->characterize end End: Characterized PEGylated Protein characterize->end

Caption: Experimental workflow for site-specific protein PEGylation.

reaction_pathway Chemical Reaction Pathway cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oxime Ligation protein Glycoprotein (with -OH groups on glycan) oxidized_protein Oxidized Protein (with Aldehyde -CHO group) protein->oxidized_protein + NaIO₄ (mild oxidation) final_product PEGylated Protein (Stable Oxime Linkage) oxidized_protein->final_product pH 4.5 - 7.5 + Aniline (cat.) peg_linker This compound (H2N-O-PEG-COOCH3) peg_linker->final_product

References

Application Notes and Protocols for Aminooxy-PEG3-methyl ester Reaction with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a versatile bifunctional linker used extensively in bioconjugation and drug development. The core of its utility lies in the highly chemoselective reaction between its terminal aminooxy group and an aldehyde or ketone, a process known as oxime ligation. This reaction forms a stable oxime bond, which is significantly more resistant to hydrolysis compared to other imine-based linkages, especially at physiological pH.[1][2] The presence of a short polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecule.[3][4]

This document provides detailed application notes and protocols for the reaction of this compound with aldehydes, covering optimal reaction conditions, catalyst selection, and purification methods for the resulting conjugates.

Reaction Principle and Signaling Pathway

The fundamental reaction involves the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable oxime linkage. This reaction is efficient in aqueous environments and can be significantly accelerated by the presence of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.[5][6]

Reactants Aminooxy-PEG3- methyl ester + Aldehyde Intermediate Hemiaminal Intermediate Reactants->Intermediate + H⁺ Product Stable Oxime Conjugate Intermediate->Product - H₂O Water H₂O Catalyst Aniline Catalyst Catalyst->Reactants Accelerates Reaction

Caption: Reaction pathway of oxime ligation.

Quantitative Data Summary

The efficiency of the oxime ligation is influenced by several factors including the nature of the aldehyde (aromatic vs. aliphatic), pH, catalyst concentration, and reaction time. The following table summarizes typical reaction conditions and expected outcomes.

Aldehyde TypeThis compound (Equivalents)Catalyst (Aniline) Concentration (mM)pHTemperature (°C)Reaction Time (hours)Typical Yield (%)
Aromatic (e.g., Benzaldehyde)1.5 - 3.050 - 1006.0 - 7.025 - 374 - 12> 85
Aliphatic (e.g., Heptanal)1.2 - 2.010 - 506.5 - 7.5252 - 6> 90
Glycoprotein (oxidized)5 - 1010 - 20 (p-Phenylenediamine)7.0 - 7.4252 - 4Variable

Note: Yields are highly dependent on the specific substrates and purification methods. The use of p-phenylenediamine (B122844) as a catalyst at pH 7 can be up to 19-fold faster than aniline.[5]

Experimental Protocols

Protocol 1: General Reaction with a Small Molecule Aldehyde

This protocol outlines a general procedure for the conjugation of this compound to a small molecule aldehyde in an aqueous buffer.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0

  • Aniline (catalyst)

  • Organic Co-solvent (if needed, e.g., DMSO or DMF)

  • Quenching Reagent: Acetone (B3395972)

  • Purification System: Preparative HPLC with a C18 column

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing molecule in a minimal amount of organic co-solvent (if necessary) and then dilute with the reaction buffer to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of this compound in the reaction buffer.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Ligation Reaction:

    • In a reaction vial, combine the aldehyde solution with 1.5 equivalents of the this compound stock solution.

    • Add the aniline stock solution to a final concentration of 100 mM.

    • Stir the reaction mixture at room temperature (25°C) for 4-12 hours. Monitor the reaction progress by analytical HPLC or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, add a 10-fold excess of acetone to quench any unreacted aminooxy groups.

    • Purify the oxime conjugate by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Lyophilize the collected fractions to obtain the pure product.

Protocol 2: PEGylation of an Aldehyde-Functionalized Protein

This protocol is designed for the modification of a protein that has been previously functionalized to present aldehyde groups.

Materials:

  • Aldehyde-functionalized protein

  • This compound

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.0

  • p-Phenylenediamine (catalyst)

  • Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the aldehyde-functionalized protein at a concentration of 1-5 mg/mL in the reaction buffer.

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

    • Prepare a 200 mM stock solution of p-phenylenediamine in the reaction buffer.

  • PEGylation Reaction:

    • To the protein solution, add the this compound stock solution to a final concentration of 5 mM.

    • Add the p-phenylenediamine stock solution to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature (25°C) for 2-4 hours with gentle mixing.

  • Purification:

    • Remove the excess reagents and byproducts by SEC using a column with an appropriate molecular weight cutoff for the PEGylated protein.

    • Alternatively, use TFF with a suitable membrane to purify the conjugate.

    • Analyze the purified PEGylated protein by SDS-PAGE and mass spectrometry to confirm the modification.

Experimental Workflow Diagram

Start Start Prep Prepare Reactants and Buffers Start->Prep Mix Mix Aldehyde, Aminooxy-PEG3, and Catalyst Prep->Mix React Incubate at Controlled Temp. Mix->React Monitor Monitor Reaction (HPLC/LC-MS) React->Monitor Monitor->React Incomplete Quench Quench Reaction (Optional) Monitor->Quench Complete Purify Purify Conjugate (HPLC/SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for oxime ligation.

References

Application Notes and Protocols for Aminooxy-PEG3-methyl ester in the Development of Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the high specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. This targeted delivery minimizes systemic toxicity and enhances the therapeutic window of the cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

Aminooxy-PEG3-methyl ester is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody through a stable oxime bond. This linker features an aminooxy group for reaction with an aldehyde or ketone on the antibody and a methyl ester for subsequent conjugation to a drug payload. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting ADC.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis and characterization of ADCs. Detailed experimental protocols, data presentation formats, and visualizations of key processes are included to assist researchers in this field.

Signaling Pathway and Mechanism of Action

ADCs exert their function through a series of targeted steps, beginning with the recognition of a tumor-associated antigen and culminating in the induction of cancer cell apoptosis. The following diagram illustrates the general mechanism of action for an ADC developed using an this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Receptor-Mediated Endocytosis) ADC->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release 3. Payload Release Lysosome->Payload_Release Intracellular_Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Intracellular_Target Apoptosis 4. Apoptosis Intracellular_Target->Apoptosis

General mechanism of action for an Antibody-Drug Conjugate.

Experimental Protocols

The development of an ADC using this compound involves a multi-step process, including the generation of a reactive aldehyde on the antibody, preparation of the linker-drug conjugate, conjugation, and subsequent characterization.

Protocol 1: Generation of Aldehyde-Tagged Antibody

Site-specific introduction of an aldehyde group onto the antibody is a prerequisite for conjugation with an aminooxy linker. This can be achieved through enzymatic or chemical methods. One common method involves the use of the formylglycine-generating enzyme (FGE), which recognizes a specific peptide tag engineered into the antibody sequence and converts a cysteine residue to a formylglycine, which bears an aldehyde group.

Materials:

  • Antibody with an FGE recognition sequence (e.g., LCTPSR)

  • Formylglycine-generating enzyme (FGE)

  • Expression system (e.g., mammalian or bacterial cells)

  • Purification system (e.g., Protein A chromatography)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Co-express the antibody containing the FGE recognition sequence and FGE in a suitable expression system.

  • Harvest the cell culture supernatant or cell lysate containing the antibody.

  • Purify the aldehyde-tagged antibody using Protein A affinity chromatography.

  • Dialyze the purified antibody against PBS, pH 7.4.

  • Confirm the presence and efficiency of aldehyde tag formation using mass spectrometry.

Protocol 2: Preparation of Aminooxy-PEG3-Drug Conjugate

The this compound linker is first conjugated to the cytotoxic drug. This protocol assumes the drug has a reactive amine group.

Materials:

  • This compound

  • Cytotoxic drug with an amine functionality

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMF.

  • Add DIPEA to the drug solution to act as a base.

  • In a separate vial, dissolve this compound in anhydrous DMF.

  • Slowly add the this compound solution to the drug solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Aminooxy-PEG3-Drug conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Antibody-Drug Conjugation via Oxime Ligation

This protocol describes the conjugation of the Aminooxy-PEG3-Drug construct to the aldehyde-tagged antibody.

Materials:

  • Aldehyde-tagged antibody in PBS, pH 7.4

  • Aminooxy-PEG3-Drug conjugate

  • Aniline (B41778) (as a catalyst, optional)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Exchange the buffer of the aldehyde-tagged antibody to the reaction buffer (pH 6.0).

  • Dissolve the Aminooxy-PEG3-Drug conjugate in a minimal amount of a co-solvent like DMSO and then dilute with the reaction buffer.

  • Add the Aminooxy-PEG3-Drug solution to the aldehyde-tagged antibody solution. A molar excess of the linker-drug is typically used.

  • If using a catalyst, add aniline to the reaction mixture.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours with gentle mixing.

  • Monitor the progress of the conjugation reaction by LC-MS.

  • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove excess linker-drug and other small molecules.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Aldehyde_Ab 1. Aldehyde-Tagged Antibody Generation Oxime_Ligation 3. Oxime Ligation Aldehyde_Ab->Oxime_Ligation Linker_Drug 2. Aminooxy-PEG3-Drug Conjugate Synthesis Linker_Drug->Oxime_Ligation Purification 4. ADC Purification (e.g., SEC, HIC) Oxime_Ligation->Purification Characterization 5. ADC Characterization (DAR, Purity, Cytotoxicity) Purification->Characterization

Workflow for ADC synthesis using this compound.
Protocol 4: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).

Method A: HIC-HPLC

  • Equilibrate an HIC column with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Inject the purified ADC onto the column.

  • Elute the different ADC species (DAR 0, 2, 4, etc.) using a decreasing salt gradient.

  • Monitor the elution profile at 280 nm.

  • Calculate the average DAR by integrating the peak areas of the different species and applying a weighted average formula.

Method B: LC-MS

  • Deglycosylate the ADC sample to reduce heterogeneity.

  • Analyze the intact or reduced (light and heavy chain) ADC by LC-MS.

  • Deconvolute the mass spectra to determine the masses of the different drug-loaded species.

  • Calculate the average DAR based on the relative abundance of each species.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well plates

  • Purified ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.

  • Replace the medium in the wells with the different drug/antibody concentrations.

  • Incubate the plates for 72-120 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Data Presentation

Quantitative data from ADC characterization should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Characterization of an Anti-Tumor ADC

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~2.0HIC-HPLC, LC-MS
Monomer Purity>95%Size Exclusion Chromatography (SEC)
In Vitro Stability (% Payload Shed after 7 days)<5%Incubation in human plasma followed by LC-MS analysis

Table 2: In Vitro Cytotoxicity of an Anti-Tumor ADC against various cancer cell lines

Note: The following data is representative for a highly potent ADC and may not be specific to an ADC synthesized with this compound, but serves as a relevant benchmark.

Cell LineTarget Antigen ExpressionIC50 (nM)
Cell Line AHigh0.3
Cell Line BHigh0.6
Cell Line CMedium5.2
Cell Line DLow/Negative>100

Logical Relationships in ADC Development

The successful development of an effective ADC relies on the careful consideration and optimization of its three core components: the antibody, the linker, and the cytotoxic payload. The interplay between these components dictates the overall therapeutic performance of the ADC.

ADC_Components_Relationship Antibody Antibody (Specificity, Internalization) Linker Linker (Aminooxy-PEG3) (Stability, Solubility) Antibody->Linker Conjugation Site ADC_Performance ADC Performance (Efficacy, Safety, PK) Antibody->ADC_Performance Targeting Payload Cytotoxic Payload (Potency, Mechanism) Linker->Payload Drug Attachment Linker->ADC_Performance Drug Release & Stability Payload->ADC_Performance Cell Killing

Interdependencies of ADC components influencing overall performance.

Application Notes and Protocols for Cell Labeling with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent labeling of live cell surfaces using Aminooxy-PEG3-methyl ester. The methodology is based on a two-step bioorthogonal chemistry approach: first, the metabolic installation of ketone handles onto cell surface glycans, followed by a highly specific oxime ligation with the aminooxy reagent. This technique allows for the precise chemical modification of cells for applications in cell tracking, targeted drug delivery, and fundamental research in glycobiology. Detailed protocols for metabolic glycoengineering, the labeling reaction, and subsequent cell viability assessment are provided, along with troubleshooting guidelines.

Principle of the Method

Cell surface labeling with this compound is achieved through a chemoselective reaction known as oxime ligation.[1] This bioorthogonal strategy ensures that the labeling chemistry is highly specific and does not interfere with native cellular processes.[2][3] The process involves two key stages:

  • Metabolic Glycoengineering (MGE): Cells are cultured with a synthetic monosaccharide analog, such as N-levulinoyl-D-mannosamine (ManNLev), which bears a ketone group.[4] The cell's natural metabolic pathways process this analog and incorporate it into sialic acid residues on cell surface glycoproteins and glycolipids.[5] This effectively displays a bioorthogonal ketone "handle" on the cell surface.

  • Oxime Ligation: The this compound reagent is then introduced. Its aminooxy group (-ONH₂) reacts specifically with the ketone handle on the cell surface to form a stable oxime bond (-C=N-O-).[6][7] The reaction is efficient and proceeds under physiological conditions.[8] The hydrophilic PEG3 spacer enhances the solubility of the reagent and can improve the accessibility of conjugated molecules.[9]

Mechanism of Two-Step Cell Surface Labeling

G cluster_0 Step 1: Metabolic Glycoengineering (MGE) cluster_1 Step 2: Oxime Ligation ManNLev ManNLev (Ketone-bearing Sugar Analog) Metabolism Cellular Metabolic Pathway ManNLev->Metabolism Uptake CellCulture Cell in Culture Medium CellCulture->ManNLev Incubate (1-3 days) CellSurface Cell Surface Glycan with Ketone Handle Metabolism->CellSurface Incorporation LabeledCell Covalently Labeled Cell Surface CellSurface->LabeledCell Add Reagent AminooxyReagent This compound AminooxyReagent->LabeledCell Chemoselective Reaction

Caption: Mechanism of cell labeling via MGE and oxime ligation.

Materials and Reagents

ReagentSupplierExample Catalog #
This compoundSmolecule2086689-03-2
N-levulinoyl-D-mannosamine (peracetylated)Cayman Chemical15449
Cell Culture Medium (e.g., DMEM, RPMI)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Aniline (B41778)Sigma-AldrichA9880
Dimethyl sulfoxide (B87167) (DMSO), anhydrousSigma-Aldrich276855
Trypan Blue Solution, 0.4%Thermo Fisher15250061
Cell Viability Assay Kit (e.g., MTT, ATP)PromegaG3580, G7570

Experimental Protocols

This protocol is optimized for adherent mammalian cells. Modifications may be required for suspension cells or other cell types.

Protocol A: Metabolic Installation of Ketone Handles
  • Cell Seeding: Plate cells in a suitable tissue culture vessel (e.g., 6-well plate or T-25 flask) and allow them to adhere and reach 50-60% confluency.

  • Prepare ManNLev Stock: Prepare a 100 mM stock solution of peracetylated N-levulinoyl-D-mannosamine (Ac₄ManNLev) in sterile, anhydrous DMSO. Note: The peracetylated form enhances cell permeability.

  • Metabolic Labeling: Add the Ac₄ManNLev stock solution directly to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 2 to 3 days under standard culture conditions (e.g., 37°C, 5% CO₂). During this time, the cells will metabolize the sugar analog and display ketone groups on their surface.[4]

  • Washing: After incubation, gently aspirate the medium. Wash the cells twice with 1X PBS (pH 7.4) to remove any unincorporated sugar analog. The cells are now ready for oxime ligation.

Protocol B: Cell Labeling with this compound
  • Prepare Reagents:

    • Aminooxy Stock Solution (100 mM): Dissolve this compound in anhydrous DMSO.

    • Aniline Catalyst Stock (500 mM): Prepare a 500 mM aniline stock solution in 1X PBS (pH 7.4). Caution: Aniline is toxic. Handle with appropriate safety precautions.

    • Labeling Buffer: Prepare fresh 1X PBS containing 5 mM aniline (a 1:100 dilution of the stock). The aniline catalyst can significantly accelerate the rate of oxime formation.[10][11]

  • Prepare Labeling Solution: Dilute the 100 mM this compound stock solution into the prepared Labeling Buffer to a final concentration of 1-2 mM.

  • Labeling Reaction: Add the final labeling solution to the washed cells from Protocol A. Ensure the cell monolayer is completely covered.

  • Incubation: Incubate the cells for 1-2 hours at room temperature, protected from light.[11]

  • Final Wash: Aspirate the labeling solution. Wash the cells three times with 1X PBS to remove unreacted labeling reagent and catalyst.

  • Cell Harvesting/Analysis: The labeled cells can now be harvested for downstream applications or analyzed directly.

Protocol C: Assessment of Cell Viability

It is crucial to assess cell health after the labeling procedure. Standard cell viability assays can be used.[12][13]

  • Prepare Controls: Include three control groups:

    • Untreated cells.

    • Cells treated only with ManNLev (Protocol A).

    • Cells treated with the complete labeling procedure (Protocol A + B).

  • Perform Viability Assay:

    • Trypan Blue Exclusion: Harvest cells using trypsin, resuspend in medium, and mix a small aliquot with 0.4% Trypan Blue solution. Count live (unstained) and dead (blue) cells using a hemocytometer.

    • Metabolic Assays (MTT/XTT): Add the metabolic dye (e.g., MTT) to the cells in each well. Incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) product and measure the absorbance, which correlates with the number of viable cells.

    • ATP Assay: Use a luminescence-based assay (e.g., CellTiter-Glo®) to measure intracellular ATP levels, as only viable cells can synthesize ATP.[13]

  • Data Analysis: Calculate the percentage of viable cells for each condition relative to the untreated control.

Data Presentation

Table 1: Recommended Experimental Parameters
ParameterRecommended RangeNotes
Ac₄ManNLev Final Concentration25 - 50 µMHigher concentrations may induce toxicity. Titration is recommended for new cell lines.[2]
Metabolic Incubation Time48 - 72 hoursAllows for sufficient turnover and incorporation into cell surface glycans.
Aminooxy Reagent Final Concentration1 - 5 mMHigher concentrations may not significantly improve labeling and could increase off-target effects.
Aniline Catalyst Final Concentration2 - 10 mMAniline is recommended to accelerate the reaction but should be tested for cell-type specific toxicity.[11]
Labeling Reaction Time1 - 2 hoursLonger times rarely improve efficiency and may decrease cell viability.
Labeling Reaction pH6.5 - 7.5The reaction is most efficient in this pH range.[8]
Table 2: Example Cell Viability Data (MTT Assay)
Treatment ConditionAbsorbance (OD 570 nm) (Mean ± SD)% Viability (Relative to Untreated)
Untreated Control1.25 ± 0.08100%
ManNLev Only (50 µM, 72h)1.21 ± 0.1196.8%
Full Labeling (ManNLev + 2mM Aminooxy + 5mM Aniline)1.15 ± 0.0992.0%

Note: Data are representative. Actual results will vary depending on the cell type and specific experimental conditions.

Experimental Workflow Visualization

G start Start: Culture Adherent Cells (50% Confluency) add_sugar Add Ac₄ManNLev (Final Conc. 25-50 µM) start->add_sugar incubate_sugar Incubate for 48-72 hours (37°C, 5% CO₂) add_sugar->incubate_sugar wash1 Wash Cells Twice with 1X PBS incubate_sugar->wash1 add_reagent Add Labeling Solution to Cells wash1->add_reagent prepare_reagent Prepare Labeling Solution: Aminooxy-PEG3-ester (1-2 mM) + Aniline (5 mM) in PBS prepare_reagent->add_reagent incubate_reagent Incubate for 1-2 hours (Room Temperature) add_reagent->incubate_reagent wash2 Wash Cells Three Times with 1X PBS incubate_reagent->wash2 analysis Analysis: - Cell Viability Assay - Downstream Application wash2->analysis end End analysis->end

Caption: Step-by-step experimental workflow for cell labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Signal Inefficient metabolic incorporation of ManNLev.Increase incubation time with ManNLev up to 72 hours. Ensure Ac₄ManNLev stock is fresh. Optimize ManNLev concentration for your cell line.
Inefficient oxime ligation reaction.Confirm the pH of your labeling buffer is between 6.5-7.5.[8] Ensure aniline catalyst is included. Increase the concentration of the aminooxy reagent.
High Cell Death Toxicity from ManNLev.Decrease the concentration of ManNLev. Perform a dose-response curve to find the optimal non-toxic concentration.[2]
Toxicity from aniline or aminooxy reagent.Decrease the concentration of the aniline catalyst or the aminooxy reagent. Reduce the incubation time for the labeling step.
Excessive washing/handling.Handle cells gently during washing steps. Ensure buffers are at the appropriate temperature (room temp or 37°C).
High Background Non-specific binding of the aminooxy reagent.Increase the number of final wash steps. Consider adding a blocking agent like 1% BSA to the final wash buffers.
Reagent precipitation.Ensure DMSO stock solutions are fully dissolved before diluting into aqueous buffers. Prepare labeling solutions immediately before use.

References

Application Notes & Protocols for the Purification of Aminooxy-PEG3-methyl ester Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-methyl ester is a bifunctional linker commonly employed in bioconjugation. Its aminooxy group reacts chemoselectively with aldehydes or ketones on target molecules (e.g., proteins, peptides, or small molecules) to form a stable oxime bond.[1][2] This process, known as oxime ligation, is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[1] The PEG3 (triethylene glycol) spacer enhances solubility and provides spatial separation between the conjugated molecules, while the methyl ester serves as a protecting group for a terminal carboxylic acid.

The purification of the resulting PEGylated conjugate is a critical step to remove unreacted starting materials, including the PEG linker and the target molecule, as well as any reaction byproducts. The presence of the PEG chain can alter the physicochemical properties of the target molecule, necessitating specific purification strategies.[][4] This document provides an overview of common purification techniques and detailed protocols for the reaction products of this compound.

Overview of Purification Strategies

The choice of purification method depends on the scale of the reaction, the properties of the target molecule, and the required final purity. The most common and effective techniques for purifying PEGylated molecules are chromatographic.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most powerful and widely used technique for purifying PEGylated reaction products.[][5] It separates molecules based on hydrophobicity. The addition of the PEG linker alters the retention time of the target molecule, allowing for separation from its unlabeled form.[4][5] RP-HPLC offers high resolution and is suitable for both analytical monitoring and preparative purification.[]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size).[] PEGylation increases the size of a molecule, enabling its separation from the smaller, unreacted starting materials.[][6] While effective for removing low molecular weight by-products, SEC may not resolve the PEGylated product from unreacted PEG reagent of a similar size.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[][7] The PEG chain can shield surface charges on a protein, altering its isoelectric point and allowing for separation of the PEGylated conjugate from the unmodified protein.[][7] IEX is particularly useful for purifying PEGylated proteins and can even separate positional isomers.[][7]

  • Solid-Phase Extraction (SPE): SPE is a rapid sample preparation and purification technique used for desalting, concentrating samples, or removing major impurities prior to high-resolution chromatography.[8][9][10] It operates on principles similar to HPLC but is typically used for cleanup rather than high-resolution separation.[11]

Experimental Workflows & Method Selection

The following diagrams illustrate a typical experimental workflow for an oxime ligation reaction and a decision tree to aid in selecting the appropriate purification strategy.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Dissolve Aldehyde/ Ketone Molecule D Combine Reactants (pH 6.0-7.5) A->D B Dissolve Aminooxy-PEG Reagent B->D C Prepare Aniline (B41778) Catalyst (Optional) C->D E Incubate 2-24h (RT or 37°C) D->E F Monitor Progress (LC-MS / HPLC) E->F G Crude Product Workup F->G H Purification (HPLC / SEC / IEX) G->H I Purity Analysis (Analytical HPLC, MS) H->I J Final Product (Lyophilize) I->J

Caption: General workflow for oxime ligation and purification.

G start Start: Crude Reaction Mixture purity_req High Purity (>95%) Required? start->purity_req scale Scale > 50 mg? purity_req->scale No rphplc Use Preparative RP-HPLC purity_req->rphplc Yes charge_diff Significant Charge Difference? scale->charge_diff No flash Consider Flash Chromatography scale->flash Yes size_diff Significant Size Difference? charge_diff->size_diff No iex Use Ion-Exchange Chromatography (IEX) charge_diff->iex Yes sec Use Size-Exclusion Chromatography (SEC) size_diff->sec Yes spe Use SPE for Cleanup/Desalting size_diff->spe No

Caption: Decision tree for selecting a purification method.

Data Summary

The following tables summarize typical parameters for the oxime ligation reaction and a comparison of the primary purification techniques.

Table 1: Typical Oxime Ligation Reaction Conditions

ParameterConditionNotes
Reactant Ratio 1.5-5 equivalents of Aminooxy-PEGAn excess of the PEG reagent drives the reaction to completion.
pH 6.0 - 7.5Optimal range for efficient oxime bond formation.[2]
Catalyst (Optional) 10-100 mM AnilineAniline can significantly accelerate the reaction rate.[1][12]
Temperature Room Temperature or 37°CHigher temperatures can increase reaction speed.
Reaction Time 2 - 24 hoursMonitor by analytical HPLC or LC-MS to determine completion.
Solvent Aqueous Buffer (e.g., PBS)The reaction is compatible with aqueous environments.

Table 2: Comparison of Purification Techniques

TechniquePrinciplePrimary ApplicationAdvantagesLimitations
RP-HPLC HydrophobicityHigh-resolution purification of final product.Excellent separation of PEGylated forms, high purity.[5]Limited by sample load, requires specialized equipment.
SEC Molecular SizeRemoval of unreacted small molecules (e.g., catalysts, salts).Mild conditions, good for separating by degree of PEGylation.[][6]Poor resolution between species of similar size.
IEX Net ChargePurification of charged biomolecules (e.g., proteins).Can separate positional isomers, high capacity.[][7]Requires charged analyte and buffer optimization.
SPE VariousRapid sample cleanup, desalting, concentration.Fast, reduces solvent use, simplifies sample matrix.[8][10]Low resolution, not suitable for final high-purity separation.[11]

Detailed Experimental Protocols

Protocol 1: General Oxime Ligation

This protocol provides a general framework for conjugating an aldehyde or ketone-containing molecule with this compound.

Materials:

  • Aldehyde or ketone-functionalized molecule

  • This compound

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0

  • Aniline stock solution (optional): 200 mM in DMF or water

  • Quenching solution: Acetone

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde/ketone molecule in the reaction buffer (e.g., 10 mM).

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 100 mM).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone molecule (1 equivalent) with the this compound solution (1.5-5 equivalents).

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • Monitor the reaction progress by analytical RP-HPLC or LC-MS until the starting material is consumed.

  • Quenching (Optional):

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

  • Proceed to Purification:

    • The crude reaction mixture is now ready for purification using one of the protocols below.

Protocol 2: Purification by Preparative RP-HPLC

This is the recommended method for achieving high purity of the final conjugate.

Materials:

  • RP-HPLC system with a preparative column (e.g., C18 or C4, 5-10 µm particle size). C4 columns are often preferred for larger proteins, while C18 is suitable for peptides and small molecules.[5][13]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)

  • Crude reaction mixture

Procedure:

  • Sample Preparation:

    • Filter the crude reaction mixture through a 0.22 µm syringe filter to remove particulates.

    • Dilute the sample with Mobile Phase A if necessary.

  • Column Equilibration:

    • Equilibrate the preparative RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Run a linear gradient to elute the product. A typical gradient might be 5-65% Mobile Phase B over 30-60 minutes.[13] The optimal gradient should be developed using analytical HPLC first.

    • Monitor the elution profile using a UV detector, typically at 220 nm or 280 nm for proteins/peptides.[13]

  • Fraction Collection:

    • Collect fractions corresponding to the desired product peak. The PEGylated product will typically elute later than the unmodified molecule due to the increased hydrophobicity.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the acetonitrile and water by lyophilization (freeze-drying) to obtain the purified product as a solid.

Protocol 3: Cleanup by Solid-Phase Extraction (SPE)

This protocol is suitable for rapid desalting or removal of excess unconjugated small molecules before final purification or analysis.

Materials:

  • SPE Cartridge (e.g., C18 reversed-phase)

  • SPE manifold

  • Conditioning Solvent: Methanol or Acetonitrile

  • Equilibration Solvent: 0.1% TFA in Water

  • Wash Solvent: 5% Acetonitrile in 0.1% TFA/Water

  • Elution Solvent: 50-70% Acetonitrile in 0.1% TFA/Water

Procedure:

  • Cartridge Conditioning:

    • Pass 1-2 column volumes of the conditioning solvent through the C18 cartridge. Do not let the sorbent bed go dry.

  • Cartridge Equilibration:

    • Pass 2-3 column volumes of the equilibration solvent through the cartridge.

  • Sample Loading:

    • Load the crude reaction mixture onto the cartridge. The PEGylated product (analyte) should bind to the C18 sorbent.[9]

  • Washing:

    • Pass 2-3 column volumes of the wash solvent through the cartridge to remove hydrophilic impurities like salts and unreacted aminooxy-PEG reagent.

  • Elution:

    • Elute the purified product by passing 1-2 column volumes of the elution solvent through the cartridge and collect the eluate.[9]

  • Post-Elution Processing:

    • The collected eluate can be analyzed directly or lyophilized to concentrate the product. This sample is now cleaner and suitable for analysis or further purification by HPLC.

References

Application Notes and Protocols for Catalyzed Aminooxy-PEG3-Methyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of catalysts to enhance the efficiency of bioconjugation reactions involving Aminooxy-PEG3-methyl ester. The protocols and data presented herein are intended to facilitate the development of robust and rapid conjugation strategies for proteins, peptides, and other biomolecules.

Introduction to Catalyzed Aminooxy-PEGylation

This compound is a valuable reagent for bioconjugation, enabling the formation of stable oxime bonds with molecules containing aldehyde or ketone functionalities.[1] This reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.[2] However, the reaction can be slow, particularly with less reactive ketones or at low reactant concentrations.[3][4]

To overcome this limitation, nucleophilic catalysts such as aniline (B41778) and its derivatives can be employed to significantly accelerate the rate of oxime bond formation.[5][6] These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the aminooxy group.[1] This note focuses on the application of aniline, m-phenylenediamine (B132917) (mPDA), and p-phenylenediamine (B122844) (pPDA) as catalysts in reactions with this compound.[1][7] It is important to note that while the oxime bond is highly stable, the methyl ester moiety of this compound can be susceptible to hydrolysis under strong basic conditions.

Data Presentation: Catalyst Efficiency in Oxime Ligation

The choice of catalyst can have a dramatic impact on the rate of oxime ligation. The following tables summarize the quantitative data on the relative efficiency of different catalysts.

Table 1: Comparison of Catalyst Performance in Oxime Ligation

CatalystRelative Efficiency vs. AnilineFold Increase vs. Uncatalyzed Reaction (at pH 7)Optimal Concentration RangeKey Considerations
Aniline1x~20x10-100 mMLimited by its solubility in aqueous buffers (approx. 100 mM).[4]
m-Phenylenediamine (mPDA)~2.5x (at same concentration), up to 15x (at higher concentrations)[3][8][9]Not explicitly stated, but significantly higher than aniline.100-750 mMHigher solubility than aniline allows for use at greater concentrations, leading to significantly faster kinetics.[3][4][9] At high ratios of mPDA to aminooxy reagent, competitive Schiff base formation can occur.[1]
p-Phenylenediamine (pPDA)~20x~120x2-100 mMHighly effective even at low millimolar concentrations and shows greater activity than aniline across a pH range of 4-7.[5][6]

Table 2: Typical Reaction Conditions for Catalyzed Aminooxy-PEGylation

ParameterAldehyde-Containing MoleculeKetone-Containing Molecule
Substrate Concentration 5 - 300 µM5 - 300 µM
This compound Concentration 3x molar excess over substrate3x molar excess or higher to compensate for lower reactivity.[3]
Catalyst Concentration
Aniline10 - 100 mM100 mM
mPDA/pPDA25 - 100 mM (higher concentrations up to 750 mM for mPDA can be used)[1][4]25 - 500 mM[1][3]
pH 6.5 - 7.56.5 - 7.5
Buffer Phosphate Buffer (0.1 M), Tris-HCl (50 mM)Phosphate Buffer (0.1 M), Tris-HCl (50 mM)
Reaction Time 15 minutes - 4 hours5 - 17 hours[1][3]
Temperature Room TemperatureRoom Temperature or 37°C

Experimental Protocols

The following are generalized protocols for the catalyzed reaction of this compound with an aldehyde or ketone-functionalized protein. Optimization may be required for specific applications.

Protocol 1: General Procedure for Catalyzed Aminooxy-PEGylation of a Protein

Materials:

  • Aldehyde or ketone-functionalized protein

  • This compound

  • Catalyst: Aniline, m-phenylenediamine (mPDA), or p-phenylenediamine (pPDA)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0

  • Catalyst Stock Solution: 0.5 M mPDA or pPDA in 0.3 M Phosphate Buffer, pH 7.0, or 1 M Aniline in an organic co-solvent like DMF or DMSO.

  • Quenching Reagent (optional): Acetone

  • Purification column (e.g., size-exclusion chromatography like a NAP-5 or PD-10 column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde or ketone-functionalized protein in the reaction buffer (e.g., 50-100 µM).[1]

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 10-100 mM).

    • Prepare the catalyst stock solution as described above.

  • Ligation Reaction:

    • In a reaction vessel, combine the protein solution with the this compound solution to achieve the desired final concentrations (typically a 3-fold molar excess of the PEG reagent).

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 25-100 mM for mPDA/pPDA, or up to 100 mM for aniline).[1]

    • Mix the solution gently.

    • Allow the reaction to proceed at room temperature with gentle agitation. Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry). Reaction times can vary from 15 minutes to several hours depending on the substrate and catalyst.[1]

  • Quenching and Purification:

    • (Optional) Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.

    • Purify the PEGylated protein from the excess reagents and catalyst using a pre-equilibrated size-exclusion chromatography column.[1]

Mandatory Visualizations

Catalytic Mechanism of Oxime Ligation

Catalytic_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction RCHO Aldehyde/Ketone (R-C(=O)-R') SB Schiff Base Intermediate (R-C(=N-Ar)-R') RCHO->SB + Catalyst - H2O Cat Catalyst (Aniline Derivative) SB->RCHO - Catalyst + H2O Oxime Oxime Product (R-C(=N-O-PEG)-R') SB->Oxime + Aminooxy-PEG - Catalyst PEG_NH2O This compound (H2N-O-PEG) Overall Aldehyde/Ketone + Aminooxy-PEG  -> Oxime + H2O

Caption: Catalytic mechanism of aniline derivatives in oxime ligation.

Experimental Workflow for Catalyzed Aminooxy-PEGylation

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Purification & Analysis Prep_Protein Prepare Aldehyde/ Ketone Protein Solution Mix Combine Protein and Aminooxy-PEG Solutions Prep_Protein->Mix Prep_PEG Prepare Aminooxy-PEG3 -methyl ester Solution Prep_PEG->Mix Prep_Cat Prepare Catalyst Stock Solution Initiate Add Catalyst to Initiate Reaction Prep_Cat->Initiate Mix->Initiate Incubate Incubate with Agitation (15 min - 17 hrs) Initiate->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze Final_Product Characterized PEGylated Protein Analyze->Final_Product

Caption: Experimental workflow for catalyzed Aminooxy-PEGylation.

References

Application Notes and Protocols: Quantifying the Efficiency of Aminooxy-PEG3-methyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to performing and quantifying the efficiency of conjugation reactions using Aminooxy-PEG3-methyl ester. The focus is on the chemoselective oxime ligation process, a robust method for covalently linking molecules.[1][2] This technique is central to modern biopharmaceutical development for improving the stability, solubility, and pharmacokinetic properties of therapeutic molecules.[3][4][]

The core reaction involves the formation of a highly stable oxime bond between an aminooxy group (-ONH₂) on the PEG linker and a carbonyl group (an aldehyde or ketone) on the target molecule.[6][7] This oxime linkage is significantly more stable under physiological conditions than imine or hydrazone bonds, making it ideal for creating durable bioconjugates.[6][8]

Quantitative Data Summary

The efficiency and rate of oxime ligation are influenced by several key parameters, including pH, the use of a nucleophilic catalyst, and the structure of the carbonyl-containing reactant.[9][10] The following table summarizes quantitative data on how these factors affect the reaction.

ParameterConditionReactantsTimeEfficiency/CompletionCatalyst ConcentrationReference
Catalyst No CatalystAminooxy-Oligo + Nonanal (Alkyl Aldehyde)1 hr82.0% CompleteN/A[10]
With CatalystAminooxy-Oligo + Nonanal (Alkyl Aldehyde)1 hr85.7% Complete25 mM 5-Methoxyanthranilic Acid[10]
No CatalystAminooxy-Oligo + Cinnamaldehyde (Aryl Aldehyde)1 hr3.4% CompleteN/A[10]
With CatalystAminooxy-Oligo + Cinnamaldehyde (Aryl Aldehyde)1 hr12.5% Complete25 mM 5-Methoxyanthranilic Acid[10]
No CatalystAminooxy-PEG + Aldehyde-Protein (pH 7)-Baseline RateN/A[9]
Aniline CatalystAminooxy-PEG + Aldehyde-Protein (pH 7)-19-fold faster than uncatalyzed10 mM[9]
p-Phenylenediamine (B122844) CatalystAminooxy-PEG + Aldehyde-Protein (pH 7)-120-fold faster than uncatalyzed10 mM[9]
pH Acidic (pH 4-5)General Aminooxy + Carbonyl-Optimal for uncatalyzed reactionsN/A[9]
Neutral (pH 6.5-7.5)General Aminooxy + Carbonyl-Efficient with catalyst (e.g., aniline)Required for reasonable rates[6][10]
Reactant Molar Ratio 10x ExcessAminooxy-Oligo + Nonanal1 hr94.6% CompleteNo Catalyst[10]

Reaction Principles and Workflow Visualization

The following diagrams illustrate the chemical reaction, the overall experimental process, and the key factors that influence the conjugation efficiency.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Reactant1 Target Molecule (with Aldehyde/Ketone) Product PEGylated Conjugate (Stable Oxime Bond) Reactant1->Product + Reactant2 This compound (H₂N-O-PEG-COOCH₃) Reactant2->Product Catalyst Catalyst (e.g., Aniline) pH 4.5 - 7.5 Catalyst->Product Accelerates

Caption: Chemical scheme for oxime ligation.

Experimental_Workflow cluster_purification Purification Methods cluster_analysis Quantification Methods A 1. Prepare Carbonyl-Molecule (e.g., Aldehyde-protein in Buffer) C 3. Conjugation Reaction (Mix reactants, add catalyst, incubate 2-24h) A->C B 2. Prepare Aminooxy-PEG Reagent (Dissolve in DMSO or Water) B->C D 4. Purification (Remove excess PEG & catalyst) C->D E 5. Analysis & Quantification (Determine conjugation efficiency) D->E SEC Size-Exclusion Chromatography (SEC) Dialysis Dialysis MS Mass Spectrometry HPLC HPLC (SEC/RP) SDSPAGE SDS-PAGE

Caption: General workflow for PEGylation and analysis.

Experimental Protocols

Protocol 1: General Aminooxy-PEGylation of a Protein

This protocol describes a general method for conjugating this compound to a protein containing an aldehyde or ketone group.

A. Materials

  • Protein with accessible aldehyde or ketone groups (e.g., glycoprotein (B1211001) oxidized with sodium periodate).

  • This compound.

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5 (for uncatalyzed) OR 0.1 M Phosphate Buffer Saline (PBS), pH 7.4 (for catalyzed).

  • Catalyst (Optional but Recommended): Aniline or p-phenylenediamine stock solution (e.g., 100 mM in DMSO or reaction buffer).

  • Quenching Reagent (Optional): Acetone.

  • Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).

B. Procedure

  • Protein Preparation: Dissolve the carbonyl-containing protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a 10-50 mM stock solution of this compound in a suitable dry solvent like DMSO.[6] Warm the vial to room temperature before opening to prevent moisture condensation.[6]

  • Reaction Setup:

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point.

    • If using a catalyst at neutral pH, add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-25 mM.[1][10]

  • Incubation: Mix the reaction gently and incubate at room temperature (20-25°C). Reaction times can vary from 2 hours to overnight, depending on the reactants and whether a catalyst is used.[6][10] For difficult conjugations, the reaction can be performed at 37°C or for longer durations.

  • Purification:

    • Following incubation, separate the PEGylated protein from excess reagents.

    • SEC: Load the reaction mixture onto an SEC column (e.g., Superdex 200 or similar) equilibrated with a suitable storage buffer (e.g., PBS). Collect fractions corresponding to the high molecular weight conjugate.[3]

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against a storage buffer for 24-48 hours with several buffer changes to remove unreacted components.[6]

Protocol 2: Quantification of Conjugation Efficiency

After purification, these methods can be used to determine the extent of PEGylation.

A. Method 1: Mass Spectrometry (MS)

  • Principle: MS provides the most accurate determination of PEGylation by measuring the precise molecular weight of the conjugate. The mass increase directly corresponds to the number of PEG molecules attached.[11][12]

  • Procedure:

    • Analyze both the unmodified protein and the purified PEGylated conjugate using MALDI-TOF or ESI-MS.

    • Calculate the mass difference: ΔMass = Mass(conjugate) - Mass(unmodified protein).

    • Determine the degree of PEGylation: Number of PEGs = ΔMass / Mass(single PEG molecule).[12]

B. Method 2: SDS-PAGE

  • Principle: The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly on an SDS-PAGE gel. This provides a clear visual confirmation of conjugation.

  • Procedure:

    • Load samples of the unmodified protein, the reaction mixture, and the purified conjugate onto an SDS-PAGE gel.

    • Run the gel and stain with a standard protein stain (e.g., Coomassie Blue).

    • A band shift to a higher apparent molecular weight indicates successful PEGylation. The disappearance or reduction of the unmodified protein band can be used for semi-quantitative assessment.[11]

    • For more specific detection, a PEG stain using barium iodide can be employed, which specifically stains the PEG molecules.[11]

C. Method 3: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC, particularly SEC, separates molecules based on size. The PEGylated conjugate will elute earlier than the smaller, unmodified protein. The relative area of the peaks can be used to calculate efficiency.[3][12]

  • Procedure:

    • Inject the purified conjugate sample onto an SEC-HPLC column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and/or a Charged Aerosol Detector (CAD), which can detect non-chromophoric molecules like PEG.[3][13]

    • Integrate the peak areas for the PEGylated conjugate and any remaining unmodified protein.

    • Calculate the conjugation efficiency: Efficiency (%) = (Area(conjugate) / (Area(conjugate) + Area(unmodified))) * 100.

D. Method 4: Colorimetric Barium-Iodide Assay

  • Principle: This assay quantifies the total amount of PEG present in a sample. PEG forms a colored complex with barium and iodine, which can be measured at 535 nm.[11][12]

  • Procedure:

    • Create a standard curve using known concentrations of the this compound.

    • In a microplate, mix a small volume of the purified conjugate sample with barium chloride and an iodine solution.[11]

    • Measure the absorbance at 535 nm.

    • Determine the PEG concentration in the sample by comparing its absorbance to the standard curve.

    • Separately, determine the protein concentration using a standard protein assay (e.g., BCA or A280).

    • Calculate the PEG-to-protein molar ratio to determine the average number of PEGs per protein molecule.

References

Application Notes and Protocols for Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and utilization of Aminooxy-PEG3-methyl ester, a versatile heterobifunctional linker commonly employed in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Product Information

Chemical Structure:

Description: this compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal aminooxy group and a methyl ester. The aminooxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes and ketones), a reaction widely used for the site-specific modification of biomolecules.[1] The hydrophilic PEG3 spacer enhances solubility in aqueous environments, and the methyl ester provides a terminal functional group.[1][2]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound.

2.1. Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[3]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors or mists.[3]

  • Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[3]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use standard fire-extinguishing media such as dry chemical, CO2, or foam in the event of a fire.[3][4]

2.2. First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]

  • Skin Contact: Wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

2.3. Storage Conditions:

It is recommended to store this compound under the following conditions to ensure its stability.

Storage ConditionTemperatureDurationNotes
Short-term 0 - 4 °CDays to weeksKeep in a dry, dark place.[1][5]
Long-term -20 °CMonths to yearsFor optimal stability, store under an inert atmosphere.[1]
Stock Solution in DMSO -20 °CUp to 1 monthPrepare fresh for best results. Warm to room temperature before use.[6]
Stock Solution in DMSO -80 °CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[6]

Experimental Protocols

The primary application of this compound is its reaction with an aldehyde or ketone to form a stable oxime linkage. This process, known as oxime ligation, is a cornerstone of bioconjugation due to its high specificity and mild reaction conditions.

3.1. General Protocol for Oxime Ligation:

This protocol outlines the general steps for conjugating this compound to a biomolecule containing a carbonyl group.

Materials:

  • Biomolecule with an aldehyde or ketone group (e.g., oxidized antibody, periodate-treated glycoprotein)

  • This compound

  • Conjugation Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)[1]

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column

  • DMSO (for preparing stock solution)

Procedure:

  • Prepare the Biomolecule: Ensure the biomolecule is in the appropriate conjugation buffer. If the carbonyl group needs to be generated (e.g., by oxidation of a sugar moiety on an antibody), perform this step first and purify the biomolecule.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a desired stock concentration (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution. A typical molar excess of the PEG linker is 10-50 fold over the biomolecule.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Aniline has been shown to accelerate the rate of oxime bond formation.

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The optimal reaction time should be determined empirically.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or other appropriate chromatography techniques such as size-exclusion chromatography.

3.2. Example Protocol: Site-Specific Antibody Conjugation

This protocol describes the conjugation of this compound to an antibody through the generation of aldehyde groups in its glycan regions.

Part 1: Antibody Oxidation

  • Prepare the antibody in an appropriate buffer (e.g., PBS, pH 7.4).

  • Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding propylene (B89431) glycol to a final concentration of 20 mM and incubate for 10 minutes on ice.

  • Purify the oxidized antibody using a desalting column equilibrated with conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[1]

Part 2: Oxime Ligation and Purification

  • Determine the concentration of the purified oxidized antibody.

  • Add a 20-fold molar excess of this compound (from a DMSO stock) to the antibody solution.

  • Incubate the reaction at room temperature for 4-16 hours.

  • Purify the resulting antibody-PEG conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

  • Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or LC-MS.[1]

Visualizations

Diagram 1: Chemical Pathway of Oxime Ligation

The following diagram illustrates the chemical reaction between an aminooxy group and an aldehyde to form a stable oxime bond.

G R1 R-CHO (Aldehyde) P1 R-CH=N-O-R' (Oxime) R1->P1 + R2 H₂N-O-R' (Aminooxy) R2->P1 P2 H₂O (Water)

Caption: Formation of a stable oxime bond from an aldehyde and an aminooxy compound.

Diagram 2: Experimental Workflow for Antibody Conjugation

This diagram outlines the key steps in the site-specific conjugation of this compound to an antibody.

G A Start: Monoclonal Antibody B Oxidation (e.g., NaIO₄) A->B C Purification (Desalting Column) B->C D Oxidized Antibody with Aldehyde Groups C->D E Oxime Ligation with This compound D->E F Purification (Size-Exclusion Chromatography) E->F G Final Product: Antibody-PEG Conjugate F->G

Caption: Workflow for site-specific antibody conjugation via oxime ligation.

References

Standard Operating Procedure for the Application of Aminooxy-PEG3-methyl ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminooxy-PEG3-methyl ester is a versatile heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure incorporates a reactive aminooxy group, a flexible hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal methyl ester group.

The primary application of this linker lies in its ability to chemoselectively react with carbonyl groups (aldehydes and ketones) to form a stable oxime bond.[1][2][3] This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with other functional groups present in biological molecules.[4][5] The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the methyl ester provides a handle for further chemical modification or can be hydrolyzed to a carboxylic acid.[1][6]

This document provides detailed application notes and protocols for the use of this compound in the bioconjugation of an aldehyde-containing protein, a common application in drug development and research.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₂₁NO₆
Molecular Weight 251.28 g/mol
CAS Number 2086689-03-2
Appearance Varies (often a solid or oil)
Solubility Soluble in DMSO and other organic solvents.[1] The hydrophilic PEG spacer increases solubility in aqueous media.[6]
Storage Conditions Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[1] It is recommended to keep the compound in a dry, dark environment.

Application: Conjugation to an Aldehyde-Containing Protein via Oxime Ligation

This protocol details the conjugation of this compound to a protein that has been engineered or modified to contain a reactive aldehyde group.

Principle

The aminooxy group (-O-NH₂) of the linker reacts with the aldehyde group (-CHO) on the protein to form a stable oxime linkage (-O-N=CH-). The reaction is typically carried out in a slightly acidic to neutral buffer and can be accelerated by the use of a catalyst, such as aniline (B41778).[5][7]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification and Analysis cluster_storage Storage prep_protein Prepare Aldehyde-Containing Protein Solution mix Mix Protein and Linker prep_protein->mix prep_linker Prepare Aminooxy-PEG3-methyl ester Stock Solution prep_linker->mix incubate Incubate at Controlled Temperature mix->incubate purify Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze store Store Purified Conjugate analyze->store

Caption: Experimental workflow for protein conjugation.

Materials and Reagents
  • Aldehyde-containing protein

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5-7.5

  • (Optional) Aniline catalyst stock solution (e.g., 200 mM in DMSO or DMF)

  • Quenching solution (e.g., excess acetone (B3395972) or a hydroxylamine (B1172632) solution)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Experimental Protocol

1. Preparation of Reagents:

  • Aldehyde-Containing Protein: Prepare a solution of the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.

  • This compound Stock Solution: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.[7] To avoid moisture contamination, allow the vial to equilibrate to room temperature before opening.

2. Conjugation Reaction:

  • Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain protein stability.

  • (Optional) For catalysis, add the aniline stock solution to a final concentration of 10-100 mM.

  • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C with gentle mixing. The optimal reaction time should be determined empirically for each specific protein. Reaction progress can be monitored by SDS-PAGE or mass spectrometry.

3. Quenching the Reaction:

  • (Optional) To quench any unreacted aminooxy groups, add an excess of acetone to the reaction mixture.

4. Purification of the Conjugate:

  • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS).

5. Analysis and Characterization:

  • Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

  • Determine the degree of labeling (DOL), which is the average number of linker molecules per protein, using mass spectrometry.

6. Storage:

  • Store the purified protein-PEG conjugate under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Typical Reaction Parameters

The following table summarizes typical reaction conditions for the oxime ligation of this compound to an aldehyde-containing protein. These parameters may require optimization for specific applications.

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can increase reaction efficiency but may also lead to aggregation.
Linker Molar Excess 20-50 foldA higher excess can drive the reaction to completion but may increase the burden of removal during purification.
Reaction pH 6.5 - 7.5Optimal for the stability of most proteins and the reactivity of the aminooxy group.[7]
Catalyst (Aniline) 10-100 mMCan significantly accelerate the reaction rate.
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate but may compromise protein stability.
Reaction Time 2 - 24 hoursShould be optimized based on the reactivity of the specific protein and linker.

Signaling Pathway and Mechanism of Action

This compound itself does not have a direct biological signaling pathway or mechanism of action. It functions as a linker to connect two molecules.[1] The biological effect of the resulting conjugate is determined by the properties of the molecules it connects.

For example, in an antibody-drug conjugate (ADC), the antibody directs the conjugate to a specific target cell, and the cytotoxic drug, once released, induces cell death. The this compound linker ensures the stable attachment of the drug to the antibody until it reaches the target.

Oxime Ligation Reaction Mechanism

The reaction between the aminooxy group and an aldehyde proceeds through a nucleophilic addition to the carbonyl carbon, followed by dehydration to form the stable oxime bond. The use of an aniline catalyst accelerates the dehydration step.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product protein Protein-CHO hemiaminal Hemiaminal Intermediate protein->hemiaminal + Linker linker H2N-O-PEG3-COOCH3 linker->hemiaminal conjugate Protein-CH=N-O-PEG3-COOCH3 hemiaminal->conjugate - H2O (Catalyzed by Aniline) water H2O hemiaminal->water

Caption: Oxime ligation reaction mechanism.

Conclusion

This compound is a valuable tool for bioconjugation due to its ability to form stable oxime bonds with high chemoselectivity. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this linker in their applications. Optimization of the reaction conditions for each specific biomolecule is crucial to achieve high conjugation efficiency and yield.

References

Troubleshooting & Optimization

Troubleshooting low yield in Aminooxy-PEG3-methyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-methyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this reagent, with a focus on addressing low reaction yields.

Troubleshooting Guide: Low Product Yield

Low yield in your aminooxy reaction can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question: I am observing a significantly lower yield than expected in my reaction with this compound. What are the potential causes and how can I improve it?

Answer: Low yield in oxime ligation reactions can be frustrating. Below is a step-by-step guide to troubleshoot the most common causes. Start by reviewing your experimental setup against these points.

Step 1: Re-evaluate Your Reaction Conditions

Oxime ligation is sensitive to several parameters. Ensure your reaction setup aligns with optimal conditions.

  • pH: The reaction between an aminooxy group and an aldehyde or ketone is most efficient at a slightly acidic pH, typically between 4 and 5.[1] In more neutral conditions (pH 6.5-7.5), the reaction can still proceed but may be slower.[2] If the pH is too low, the aminooxy group will be protonated, reducing its nucleophilicity. If the pH is too high, the reaction rate can decrease.

  • Catalyst: While the reaction can proceed without a catalyst, the use of aniline (B41778) or its derivatives (like p-phenylenediamine) is known to accelerate oxime ligation.[1][3] The catalyst is typically used at a concentration of 10-100 mM. Using a more water-soluble and efficient catalyst like m-phenylenediamine (B132917) (mPDA) could significantly improve reaction kinetics, especially with less reactive ketones.[3]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for oxime ligation, often leading to high-purity products.[4] Aqueous buffers are also suitable, and the hydrophilic PEG spacer in this compound enhances its solubility in aqueous media.[5] Ensure your starting materials are fully dissolved.

  • Temperature and Time: Most oxime ligations proceed well at room temperature (20–23 °C) overnight.[4] For less reactive substrates, extending the reaction time to 24 hours or slightly increasing the temperature (e.g., to 37°C) may improve yields.[6] However, prolonged reaction times under harsh conditions could promote side reactions.[7]

Step 2: Assess the Quality and Handling of Reagents

The purity and stability of your starting materials are critical for a successful reaction.

  • This compound Stability: This reagent should be stored dry, dark, and at low temperatures (0 - 4°C for short term, -20°C for long term) to prevent degradation.[8] Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation, which can hydrolyze the reagent.[2]

  • Carbonyl Compound (Aldehyde/Ketone) Purity: The aldehyde or ketone you are reacting with the aminooxy compound must be pure. Aldehydes, in particular, can be susceptible to oxidation to carboxylic acids, which will not react.[9] Use fresh or properly stored carbonyl compounds.

  • Solvent Purity: Be cautious with solvents. For instance, acetone (B3395972) is a ketone and will react with the aminooxy group, consuming your reagent.[1][10] Always use high-purity, non-reactive solvents.

Step 3: Investigate Potential Side Reactions

Several side reactions can compete with your desired oxime ligation, leading to a lower yield of the final product.

  • Hydrolysis of Methyl Ester: The methyl ester group on the this compound is stable under neutral or acidic conditions but can be hydrolyzed under strong basic conditions.[5][11] If your reaction or purification steps involve high pH, you may be losing your product or starting material.

  • Over-acylation: In the context of peptide synthesis, if you are coupling the aminooxy moiety, the presence of a base in the coupling step can lead to over-acylation of the NH-O nitrogen, resulting in undesired byproducts.[12]

  • Reaction with Amide Groups: There is some evidence to suggest that aminooxy groups might react with certain amide groups, such as that of N-acetylglucosamine (NAG), potentially through a reaction with the aldehyde group formed from ring-opening.[13]

Summary of Troubleshooting Strategies
Potential Issue Recommended Action
Suboptimal pH Adjust the reaction buffer to a pH between 4.0 and 5.0.
Slow Reaction Rate Add an aniline-based catalyst (10-100 mM) or consider using a more efficient catalyst like mPDA.[3]
Incomplete Reaction Extend the reaction time up to 24 hours or increase the temperature to 37°C.[6]
Reagent Degradation Ensure this compound and the carbonyl compound are stored properly and are of high purity.[8]
Reactive Solvents Avoid using solvents that contain carbonyl groups, such as acetone.[1][10]
Methyl Ester Hydrolysis Avoid strongly basic conditions (pH > 8.5) during the reaction and workup.[5][7]
Side Reactions If coupling the aminooxy moiety, use coupling reagents that do not require a strong base.[12]

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Reaction Yield check_conditions Verify Reaction Conditions (pH, Catalyst, Solvent, Temp, Time) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust pH to 4-5 Add Aniline Catalyst Increase Time/Temp conditions_ok->adjust_conditions No check_reagents Assess Reagent Quality (Purity, Storage, Handling) conditions_ok->check_reagents Yes adjust_conditions->check_conditions reagents_ok Reagents High Quality? check_reagents->reagents_ok replace_reagents Use Fresh/High-Purity Reagents Avoid Carbonyl Solvents reagents_ok->replace_reagents No check_side_reactions Investigate Side Reactions (Ester Hydrolysis, Over-acylation) reagents_ok->check_side_reactions Yes replace_reagents->check_reagents side_reactions_present Side Reactions Evident? check_side_reactions->side_reactions_present modify_protocol Modify Protocol to Avoid (e.g., Avoid Strong Base) side_reactions_present->modify_protocol Yes success Yield Improved side_reactions_present->success No modify_protocol->check_side_reactions

Caption: A decision tree for troubleshooting low yield in aminooxy reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an oxime ligation reaction?

A1: The optimal pH is typically slightly acidic, in the range of 4.0 to 5.0, to ensure the aminooxy group is sufficiently nucleophilic without being fully protonated.[1]

Q2: Can I perform the reaction without a catalyst?

A2: Yes, the reaction can proceed without a catalyst, but it will be significantly slower. Using a catalyst like aniline or p-phenylenediamine (B122844) is highly recommended to improve the reaction rate.[1][3]

Q3: My starting material is not soluble in aqueous buffer. What should I do?

A3: this compound itself has good aqueous solubility due to the PEG spacer.[5] If your other reactant (the aldehyde or ketone) is not soluble, you can use a co-solvent like DMSO.[4]

Q4: How stable is the resulting oxime bond?

A4: The oxime bond is very stable under typical physiological and experimental conditions.[4] It can be cleaved under acidic reflux conditions, but it is generally considered a stable linkage.[4][14]

Q5: Are there any common laboratory chemicals that I should avoid with this compound?

A5: Yes. Avoid any solvents or reagents that contain aldehyde or ketone functionalities, as they will react with the aminooxy group. A common example is acetone.[1][10] Also, avoid strong bases, which can hydrolyze the methyl ester.[5]

Q6: How can I monitor the progress of my reaction?

A6: You can monitor the reaction progress using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to observe the consumption of starting materials and the formation of the desired product.

Experimental Protocols

General Protocol for Oxime Ligation in Aqueous Buffer

This protocol is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in the reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 4.5).

    • Prepare a stock solution of this compound in the same buffer.

    • Prepare a stock solution of aniline catalyst in DMSO (e.g., 1 M).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the this compound (1.2-1.5 equivalents).

    • Add the aniline catalyst to a final concentration of 20-100 mM.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature (20-23°C) for 4-16 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC or LC-MS.

    • Once the reaction is complete, the product can be purified by an appropriate method, such as reverse-phase HPLC.

General Reaction Workflow

GeneralWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent1 Aldehyde/Ketone in Buffer (pH 4.5) mix Combine Reactants & Catalyst reagent1->mix reagent2 Aminooxy-PEG3- methyl ester in Buffer reagent2->mix catalyst Aniline Catalyst in DMSO catalyst->mix incubate Incubate at RT (4-16h) mix->incubate monitor Monitor via HPLC/LC-MS incubate->monitor purify Purify Product (e.g., HPLC) monitor->purify

References

Optimizing pH for oxime ligation with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments involving Aminooxy-PEG3-methyl ester and other aminooxy compounds.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with this compound?

The optimal pH for oxime ligation is a balance between reaction kinetics and the stability of the biomolecules involved. Generally, the reaction is fastest under acidic conditions, but for many biological applications, a neutral pH is required.[1]

  • Acidic pH (4.0-5.0): The reaction rate is typically highest in this range.[1][2][3][4][5] This is because acid catalysis facilitates the dehydration of the hemiaminal intermediate, which is the rate-limiting step. However, many proteins and other biomolecules may be unstable or insoluble under these acidic conditions.[3][4][5]

  • Neutral pH (6.0-7.5): Oxime ligation can be performed at or near physiological pH, which is crucial for applications involving sensitive biomolecules. While the uncatalyzed reaction is significantly slower at neutral pH compared to acidic pH, the use of nucleophilic catalysts can dramatically increase the reaction rate.[1][3][4][5]

  • Alkaline pH (>7.5): The reaction rate generally decreases at higher pH values.

For reactions involving this compound, which is often used in bioconjugation, starting with a pH around 6.0-7.4 is recommended, especially when working with proteins. If the reaction is slow, the addition of a catalyst is the preferred method for acceleration over lowering the pH.

Q2: My oxime ligation reaction is slow or incomplete. What are the common causes and how can I troubleshoot it?

Slow or incomplete ligation is a common issue. The following guide will help you identify the potential cause and find a solution.

G start Start: Slow/Incomplete Ligation check_ph 1. Verify pH Is it optimal (4.5-5.0) or near neutral (6.5-7.4) for your biomolecule? start->check_ph adjust_ph Adjust pH with appropriate buffer. Consider biomolecule stability. check_ph->adjust_ph pH is incorrect use_catalyst 2. Add a Catalyst Are you using a catalyst? check_ph->use_catalyst pH is correct adjust_ph->use_catalyst add_aniline Add Aniline (B41778) (10-100 mM) or p-phenylenediamine (B122844) (2-10 mM) to accelerate reaction at neutral pH. use_catalyst->add_aniline No check_reagents 3. Check Reagents Are reactants pure and at correct concentrations? use_catalyst->check_reagents Yes add_aniline->check_reagents purify_reagents Purify aldehyde/ketone and aminooxy compounds. Verify concentration. Use 1.5-5x excess of aminooxy reagent. check_reagents->purify_reagents No/Unsure check_conditions 4. Review Reaction Conditions Is temperature/time sufficient? check_reagents->check_conditions Yes purify_reagents->check_conditions increase_time_temp Increase reaction time (2-24h) or temperature (RT to 37°C), if biomolecule is stable. check_conditions->increase_time_temp No end_success Success: Ligation Complete check_conditions->end_success Yes, issue resolved increase_time_temp->end_success Issue resolved end_fail Issue Persists: Contact Support increase_time_temp->end_fail Issue persists

Caption: Troubleshooting workflow for slow or incomplete oxime ligation.

IssuePotential CauseRecommended Solution
Slow Reaction Rate Suboptimal pH: The reaction is highly pH-dependent. Verify that the buffer pH is in the optimal range for your specific system. For biomolecules, a pH of 6.5-7.4 with a catalyst is a good starting point. For small molecules without stability concerns, a pH of 4.5-5.0 can be used.[2][3][4]
Absence of Catalyst: At neutral pH, the uncatalyzed reaction is slow.[1][3][4] Add a nucleophilic catalyst like aniline (10-100 mM) or p-phenylenediamine (2-10 mM) to significantly accelerate the reaction.[2][3][4][5]
Low Reactant Concentration: Ligation kinetics are driven by reactant concentrations.[2] If possible, increase the concentration of your reactants. A 1.5 to 5-fold molar excess of the aminooxy reagent is typically used.[6]
Low Temperature: Most ligations are run at room temperature or 37°C.[6] If your biomolecule is stable at higher temperatures, increasing the temperature to 37°C can improve the rate.
Incomplete Reaction Impure Reagents: Aldehyde or ketone starting materials can oxidize or be impure. The aminooxy compound can also degrade. Ensure the purity of your starting materials. The aminooxy group is highly reactive towards aldehydes and ketones, including acetone, which is a common lab solvent.[2]
Reactant Degradation: The aldehyde/ketone or the aminooxy-PEG reagent may be unstable in your buffer over the course of the reaction. Assess the stability of your reactants under the reaction conditions.
Equilibrium: While the oxime bond is very stable, the reaction is reversible.[7] Forcing the reaction to completion can be achieved by using an excess of one reactant.
Steric Hindrance: If the carbonyl or aminooxy group is in a sterically hindered environment, the reaction can be slow or incomplete. Consider a longer reaction time or a different linker design if possible.
Q3: What are the recommended buffer systems for oxime ligation?

The choice of buffer is critical and should be based on the required pH and compatibility with your molecules.

Buffer SystemRecommended pH RangeNotes
Sodium Acetate 4.0 - 5.5Ideal for achieving the fastest reaction rates when biomolecule stability is not a concern.
Phosphate-Buffered Saline (PBS) 6.5 - 7.5Commonly used for bioconjugation at or near physiological pH. Ensures the stability of most proteins.
Sodium Phosphate 6.0 - 7.5A versatile buffer for reactions around neutral pH.

Note: Some amine-containing buffers may act as catalysts themselves.[8] However, it is generally recommended to use a non-participating buffer and add a specific catalyst like aniline for better control over the reaction.

Q4: How does aniline catalysis work, and when should I use it?

Aniline and its derivatives act as nucleophilic catalysts, accelerating the rate-limiting dehydration step of oxime formation, especially at neutral pH.[1] The catalyst first reacts with the carbonyl group to form a more reactive protonated Schiff base (iminium ion). This intermediate is then readily attacked by the aminooxy nucleophile to form the oxime product and regenerate the catalyst.[1]

Use an aniline catalyst when you need to perform the ligation at or near neutral pH (6.5-7.4) or when the reaction with an unreactive ketone is too slow.[3][4][9][10] Derivatives like p-phenylenediamine have been shown to be even more efficient catalysts than aniline at neutral pH.[3][4][5]

G cluster_0 Catalytic Cycle R_CO_R Aldehyde/Ketone (R-CO-R') Schiff_Base Protonated Schiff Base Intermediate R_CO_R->Schiff_Base + Aniline, -H2O Aniline Aniline Catalyst Oxime_Product Oxime Product Schiff_Base->Oxime_Product + Aminooxy-PEG Aminooxy Aminooxy-PEG (R''-ONH2) Oxime_Product->Aniline - Aniline (Regenerated)

Caption: Simplified mechanism of aniline-catalyzed oxime ligation.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation at Neutral pH

This protocol is suitable for water-soluble reactants and bioconjugation applications.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule (e.g., a protein) in a suitable buffer like PBS at pH 7.4.

    • Prepare a stock solution of this compound in the same buffer. A 10-fold molar excess is typical.

    • Prepare a stock solution of the aniline catalyst (e.g., 200 mM p-phenylenediamine in DMSO or DMF).

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule with the this compound.

    • Add the aniline catalyst stock solution to a final concentration of 10-50 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[6]

  • Monitoring and Purification:

    • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

    • Once the reaction is complete, the product can be purified from excess reagents and catalyst by methods like dialysis, size exclusion chromatography, or HPLC.

Protocol 2: Procedure for Oxime Ligation in Acetic Acid (for Small Molecules)

This protocol is suitable for organic-soluble small molecules where biomolecule stability is not a concern.

  • Reagent Preparation:

    • Dissolve the ketone or aldehyde-functionalized molecule (1 equivalent) in pure acetic acid.

    • In a separate vial, dissolve the this compound (1.5-3 equivalents) in pure acetic acid.

  • Ligation Reaction:

    • Combine the two solutions in a reaction vessel.

    • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Remove the acetic acid under reduced pressure (e.g., using a rotary evaporator).

    • Redissolve the residue in a suitable solvent and purify the product by flash chromatography or preparative HPLC.

References

Technical Support Center: Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Aminooxy-PEG3-methyl ester, with a specific focus on preventing the hydrolysis of its methyl ester group.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

The main stability issue for this reagent is the hydrolysis of the methyl ester functional group.[1][2] While the aminooxy group and the oxime bond it forms during conjugation are notably stable, the ester linkage can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and methanol.[3][4][5][6]

Q2: What are the optimal storage conditions to prevent hydrolysis?

Proper storage is critical to maintaining the integrity of the reagent. Recommendations vary slightly between suppliers, but the general consensus is to minimize exposure to moisture and heat.

  • Solid Form: For long-term storage (months to years), the compound should be kept at -20°C.[7][8] For short-term storage (days to weeks), 0-4°C is acceptable.[7][8] Always store it in a dry, dark environment.

  • In Solution: Stock solutions should be prepared fresh whenever possible.[9] If storage is necessary, dissolve the compound in a dry, aprotic solvent like DMSO, store under a nitrogen atmosphere at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month), and avoid repeated freeze-thaw cycles.[9][10]

Q3: How should I handle the reagent during experimental setup to minimize hydrolysis?

To prevent degradation, handle the compound in a dry environment. Use anhydrous solvents for reconstitution and minimize the time the compound is exposed to ambient air and humidity.[11] When working with aqueous buffers, prepare the solution containing the this compound immediately before use.

Q4: Which experimental conditions are most likely to cause hydrolysis?

The rate of ester hydrolysis is significantly influenced by pH and temperature.

  • pH: Both strong basic and acidic conditions will catalyze hydrolysis.[1][6] Base-catalyzed hydrolysis, also known as saponification, is typically faster and irreversible.[12]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[13]

  • Aqueous Buffers: Prolonged incubation in aqueous buffers, even at neutral pH, can lead to measurable hydrolysis over time.

Q5: My conjugation reaction must be performed in an aqueous buffer. How can I limit reagent degradation?

While aqueous buffers are necessary for many bioconjugation reactions, you can take steps to mitigate hydrolysis:

  • Optimize pH: The reaction of the aminooxy group with aldehydes or ketones is efficient at a slightly acidic to neutral pH (typically 6.5-7.5).[9] This pH range is relatively mild and helps to slow the rate of ester hydrolysis compared to more extreme pH values.

  • Limit Reaction Time: Design your experiment to proceed for the minimum time necessary to achieve successful conjugation.

  • Control Temperature: Perform the reaction at the lowest temperature that still allows for an efficient conjugation rate, such as 4°C or room temperature, avoiding elevated temperatures.

Q6: How can I verify if my this compound has hydrolyzed?

If you suspect degradation, you can use analytical techniques to assess the purity of your reagent. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9] These methods can separate the intact ester from its carboxylic acid byproduct, allowing for quantification of the remaining active reagent.

Q7: What are the chemical byproducts of hydrolysis?

The hydrolysis of this compound breaks the ester bond, resulting in the formation of Aminooxy-PEG3-carboxylic acid and methanol.

Troubleshooting Guide

Problem: Inconsistent experimental results, low conjugation yields, or complete reaction failure.

Possible Cause: Degradation of the this compound reagent due to hydrolysis.

Use the following workflow to troubleshoot the issue.

G cluster_0 A Low Conjugation Yield or Inconsistent Results Observed B Review Storage Conditions A->B C Improper Storage: - Stored at RT? - Exposed to moisture? - Repeated freeze-thaw? B->C No D Proper Storage: - Solid at -20°C? - Solution in dry solvent at -80°C? B->D Yes L Discard Old Reagent. Procure New Stock. Implement Proper Storage & Handling Protocols. C->L E Review Handling & Protocol D->E F Potential Protocol Issues: - Strong basic/acidic pH? - High temperature? - Long incubation in H2O? E->F No G Optimal Protocol: - pH 6.5-7.5? - Low temperature? - Freshly prepared solution? E->G Yes F->L H Assess Reagent Purity (Optional but Recommended) G->H I Run RP-HPLC or LC-MS H->I Yes J Hydrolysis Confirmed I->J Degradation Product Peak K Reagent is Pure I->K Single Peak (Intact Mass) J->L M Troubleshoot Other Experimental Parameters (e.g., biomolecule activity, buffer components). K->M

Caption: Troubleshooting workflow for diagnosing hydrolysis of this compound.

Data Summary

Table 1: Recommended Storage Conditions
FormSolventTemperatureDurationKey Considerations
Solid N/A-20°CLong-term (months to years)[7][8]Store in a desiccator, protect from light.
0-4°CShort-term (days to weeks)[7][8]Ensure container is tightly sealed.
Solution Anhydrous DMSO-80°CLong-term (up to 6 months)[10]Aliquot to avoid freeze-thaw cycles, store under inert gas (N₂ or Ar).[9]
-20°CShort-term (up to 1 month)[10]Use immediately after thawing.
Table 2: Factors Influencing Methyl Ester Hydrolysis
FactorConditionImpact on Hydrolysis RateRecommendation
pH < 6.0 (Acidic)Increased (Reversible Reaction)[12]Buffer reactions between pH 6.5-7.5.
6.5 - 7.5 (Neutral)MinimalOptimal range for aminooxy conjugation.[9]
> 8.0 (Basic)Significantly Increased (Irreversible)[12]Avoid strongly basic conditions.
Temperature 4°CLowIdeal for slowing hydrolysis during long reactions.
Room Temp (~25°C)ModerateSuitable for shorter reactions; use reagent quickly.
> 37°CHighAvoid elevated temperatures.[13]
Moisture AnhydrousNegligibleUse dry solvents for stock solutions.
Aqueous BufferDependent on pH and timePrepare aqueous solutions immediately before use.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolysis via RP-HPLC

This protocol provides a framework for analyzing the purity of this compound.

  • Sample Preparation:

    • Prepare a stock solution of the reagent in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.[9]

    • Dilute the stock solution to a final concentration of 50-100 µg/mL in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

  • Data Analysis:

    • The hydrolyzed product (carboxylic acid) is more polar and will typically have a shorter retention time than the intact methyl ester.

    • Integrate the peak areas to determine the relative percentage of the intact compound versus its hydrolyzed form.

Protocol 2: Forced Degradation Study

This study can be performed to understand the stability of the reagent under various stress conditions.[9]

G cluster_0 A Prepare Stock Solution of Reagent in DMSO B Aliquot & Dilute into Stress Buffers: - Acidic (e.g., pH 3) - Neutral (e.g., pH 7.4) - Basic (e.g., pH 10) A->B C Incubate Aliquots at Different Temperatures (e.g., 4°C, 25°C, 40°C) B->C D Collect Samples at Time Points (t=0, 1h, 4h, 24h) C->D E Quench Reaction (e.g., by freezing at -80°C) D->E F Analyze All Samples by RP-HPLC or LC-MS E->F

References

Side reactions of Aminooxy-PEG3-methyl ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery.[1][2][3] It features an aminooxy group at one end and a methyl ester at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The primary application of the aminooxy group is its reaction with aldehydes or ketones to form a stable oxime bond.[1][2][3] The PEG spacer enhances solubility in aqueous solutions.[1]

Q2: What are the main side reactions to be aware of when using this compound?

The two primary potential side reactions are the hydrolysis of the methyl ester and undesired reactions of the highly reactive aminooxy group.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid under strong basic conditions.[1] This can alter the charge and properties of the final conjugate.

  • Aminooxy Group Reactivity: The aminooxy group is highly nucleophilic and can react with any ambient aldehyde or ketone contaminants, not just the intended target molecule. This includes solvents like acetone (B3395972).[4]

Q3: How stable is the oxime bond formed with the aminooxy group?

The oxime linkage is known for its high stability, particularly when compared to other linkages like hydrazones and imines, especially under physiological conditions.[2][5] However, the stability can be influenced by factors such as pH and the structure of the carbonyl compound. Oxime bonds are generally more stable at neutral pH and can undergo hydrolysis under strongly acidic conditions.[5]

Q4: Can the methyl ester be intentionally hydrolyzed?

Yes, the methyl ester can be converted to a carboxylic acid by treatment with a strong base.[1][6] This can be a deliberate step in a multi-step synthesis to provide a site for further conjugation, for example, through amide bond formation with a primary amine using activators like EDC or HATU.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Conjugate

Question: I am observing a very low yield of my target molecule conjugated to this compound. What could be the cause?

Answer: Low conjugation efficiency can stem from several factors related to the reactants and reaction conditions. Below is a step-by-step guide to troubleshoot this issue.

Troubleshooting Workflow for Low Conjugation Yield

LowYieldTroubleshooting start Low Conjugation Yield check_carbonyl Is the carbonyl group on the target molecule active and accessible? start->check_carbonyl carbonyl_yes Yes check_carbonyl->carbonyl_yes Yes carbonyl_no No check_carbonyl->carbonyl_no No check_peg Is the this compound eagent of good quality? peg_yes Yes check_peg->peg_yes Yes peg_no No check_peg->peg_no No check_conditions Are the reaction conditions optimal? conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No carbonyl_yes->check_peg solution_carbonyl Solution: - Confirm aldehyde/ketone presence. - Check for steric hindrance. - Consider optimizing the generation of the carbonyl group. carbonyl_no->solution_carbonyl peg_yes->check_conditions solution_peg Solution: - Use fresh, high-purity reagent. - Avoid exposure to acetone or other carbonyls. - Store properly at -20°C for long term. peg_no->solution_peg further_analysis If yield is still low, consider advanced analytical techniques to identify side products. conditions_yes->further_analysis solution_conditions Solution: - Optimize pH (typically 4.5-5.5). - Adjust stoichiometry (use excess PEG reagent). - Increase reaction time or temperature. conditions_no->solution_conditions

Caption: A flowchart to diagnose and resolve low conjugation yield.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive or Inaccessible Carbonyl Group Confirm the presence and accessibility of the aldehyde or ketone on your target molecule. Steric hindrance around the carbonyl group can impede the reaction.
Degraded this compound Use fresh, high-quality reagent. The aminooxy group is highly reactive and can be quenched by ambient aldehydes and ketones (e.g., acetone).[4] Store the reagent under recommended conditions (dry, dark, and at 0-4°C for short term or -20°C for long term).[2]
Suboptimal Reaction pH The formation of the oxime bond is pH-dependent. The optimal pH is typically in the slightly acidic range of 4.5 to 5.5.[2] At neutral or basic pH, the reaction rate may be significantly slower.
Incorrect Stoichiometry An insufficient amount of the this compound can lead to low yields. It is common to use a molar excess of the PEG reagent to drive the reaction to completion.
Insufficient Reaction Time or Temperature Oxime ligation can be slow. Increasing the reaction time or temperature may improve the yield. Monitor the reaction progress using an appropriate analytical technique like HPLC or mass spectrometry.
Issue 2: Unexpected Side Products are Observed

Question: My analysis shows the presence of unexpected species in my reaction mixture. What are the likely side products and how can I avoid them?

Answer: The appearance of unexpected peaks in your analytical run often points to side reactions involving one of the functional groups of the linker.

Common Side Products and Mitigation Strategies:

Side Product Cause How to Avoid Analytical Detection
Hydrolyzed PEG Linker (Carboxylic Acid) The methyl ester is hydrolyzed to a carboxylic acid. This is more likely to occur under strong basic conditions.[1]Maintain the reaction pH in the acidic to neutral range. Avoid exposing the reaction mixture to high pH for extended periods.Mass spectrometry will show a decrease in mass of 14 Da (loss of CH₂). HPLC may show a change in retention time.
Aminooxy Adducts with Contaminants The highly reactive aminooxy group has reacted with trace aldehydes or ketones from solvents (e.g., acetone) or other sources.[4]Use high-purity, aldehyde-free solvents and reagents. Consider protecting the aminooxy group if it is not immediately used for conjugation.[4]Mass spectrometry can help identify the mass of the adduct.
Reduction of Oxime Bond If a reducing agent is present in the reaction mixture, the oxime bond can be reduced to a more stable hydroxylamine (B1172632) linkage.[1][3]Ensure that no reducing agents are present during or after the oxime formation unless this reduction is a desired step.Mass spectrometry will show an increase in mass of 2 Da.

Reaction Pathway for Oxime Formation and Potential Side Reactions

// Reactants Reactants [label="this compound\n+\nTarget Molecule (with Aldehyde/Ketone)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Reaction Oxime_Formation [label="Oxime Ligation\n(pH 4.5-5.5)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desired_Product [label="Desired Conjugate\n(Oxime Linkage)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Side Reactions Ester_Hydrolysis [label="Ester Hydrolysis\n(High pH)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hydrolyzed_Product [label="Side Product:\nPEG-Carboxylic Acid Conjugate", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Contaminant_Reaction [label="Reaction with\nCarbonyl Contaminants", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contaminant_Adduct [label="Side Product:\nPEG-Contaminant Adduct", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Reduction [label="Reduction of Oxime\n(Reducing Agent)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_Product [label="Side Product:\nHydroxylamine Linkage", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Reactants -> Oxime_Formation; Oxime_Formation -> Desired_Product [label="Main Pathway"]; Reactants -> Ester_Hydrolysis [style=dashed]; Ester_Hydrolysis -> Hydrolyzed_Product; Reactants -> Contaminant_Reaction [style=dashed]; Contaminant_Reaction -> Contaminant_Adduct; Desired_Product -> Reduction [style=dashed]; Reduction -> Reduced_Product; }

Caption: Desired reaction pathway and potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol provides a general starting point for the conjugation of this compound to an aldehyde- or ketone-containing molecule.

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing target molecule in a suitable buffer. A common choice is 0.1 M sodium phosphate (B84403) buffer, pH 4.5-5.5.

    • Dissolve the this compound in the same buffer immediately before use. A 5 to 20-fold molar excess of the PEG reagent over the target molecule is a good starting point.

  • Conjugation Reaction:

    • Add the this compound solution to the target molecule solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. The optimal time and temperature should be determined empirically.

    • The reaction can be monitored by HPLC or LC-MS.

  • Purification:

    • The desired conjugate can be purified from excess PEG reagent and other impurities using techniques such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis, depending on the properties of the conjugate.

Protocol 2: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the progress of the conjugation reaction and assessing the purity of the final product.

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used.

  • Detection: UV detection at a wavelength where the target molecule absorbs is typical. If the target has no strong chromophore, other detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed.[7]

  • Analysis:

    • Inject samples of the reaction mixture at different time points to monitor the disappearance of the starting materials and the appearance of the product peak.

    • The retention time of the PEGylated product will typically be different from the unreacted target molecule.

Data Presentation

Table 1: pH Influence on Oxime Ligation and Ester Hydrolysis

pH RangeOxime Ligation EfficiencyEster Hydrolysis RiskRecommendation
< 4.0 Can be efficient, but risk of oxime bond hydrolysis increases.LowUse with caution, monitor product stability.
4.5 - 5.5 Optimal LowRecommended for most applications.
6.0 - 7.5 Slower reaction rateLowMay require longer reaction times or a catalyst (e.g., aniline).
> 8.0 Significantly slower reaction rateHigh Not recommended due to the high risk of methyl ester hydrolysis.[1]

Logical Relationship for Optimizing Reaction Conditions

OptimizationLogic start Goal: Maximize Desired Product Yield condition1 Control pH (4.5-5.5) start->condition1 condition2 Optimize Stoichiometry (Excess PEG Reagent) start->condition2 condition3 Adjust Reaction Time and Temperature start->condition3 outcome1 Favors Oxime Formation condition1->outcome1 outcome2 Minimizes Ester Hydrolysis condition1->outcome2 outcome3 Drives Reaction to Completion condition2->outcome3 outcome4 Reduces Unreacted Starting Material condition3->outcome4

Caption: Key parameters to adjust for successful conjugation.

References

Improving the stability of Aminooxy-PEG3-methyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability and successful application of Aminooxy-PEG3-methyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of conjugation for this compound? A1: this compound conjugates to molecules via the formation of an oxime bond. The aminooxy group (-O-NH2) on the PEG linker reacts with a carbonyl group (an aldehyde or ketone) on the target molecule, such as a glycoprotein, to form a stable oxime linkage (-O-N=C).[1][2] This reaction is highly specific and can be performed under mild, aqueous conditions.[3]

Q2: How stable is the oxime bond compared to other linkages? A2: The oxime bond is significantly more stable than other common linkages like imines and hydrazones, particularly under physiological conditions (pH 7.4).[1][4] This enhanced stability is due to the electronegativity of the oxygen atom in the C=N-O structure, which makes it more resistant to hydrolysis.[5][6] While the bond is very stable, it can be cleaved under acidic conditions.[7]

Q3: What are the main points of instability in an this compound conjugate? A3: There are three primary areas of potential instability:

  • The Oxime Linkage: While generally stable, it can be susceptible to hydrolysis under acidic conditions (pH < 5).[5][7]

  • The Methyl Ester Group: Ester bonds are prone to hydrolysis, which can be catalyzed by acidic or basic conditions, converting the methyl ester into a carboxylic acid.[8][9]

  • The PEG Backbone: The polyethylene (B3416737) glycol chain itself can undergo oxidative degradation, especially when exposed to heat, light, oxygen, and transition metals.[10][11]

Q4: What are the ideal storage conditions for the this compound reagent? A4: To ensure maximum activity and prevent degradation, the reagent should be stored under dry, inert conditions. For long-term storage, it is strongly recommended to store the product at low temperatures (≤ -15°C) in the dark, under an inert atmosphere like argon or nitrogen.[12] As the reagent can be hygroscopic, it is crucial to prevent moisture condensation by allowing the vial to warm to room temperature before opening.[1] For frequent use, consider aliquoting the reagent to minimize freeze-thaw cycles and exposure to air and moisture.[12]

Q5: What are the optimal reaction conditions for forming the conjugate? A5: The reaction between an aminooxy group and a carbonyl is most efficient in amine-free, neutral, or slightly acidic buffers (pH 4.5 to 7.5).[1][2] While the reaction proceeds at neutral pH, it is often slower.[13] The rate can be significantly accelerated by using a catalyst, such as aniline (B41778) or 5-methoxyanthranilic acid (5MA), particularly at neutral pH.[1][13]

Troubleshooting Guide

Q1: My conjugation yield is low. What are the possible causes and solutions? A1: Low conjugation yield can stem from several factors.

  • Reagent Instability: The this compound may have degraded due to improper storage (exposure to moisture, oxygen, or light). Always use fresh or properly stored reagent.

  • Suboptimal pH: The reaction pH is critical. For many biomolecules, a pH of 6.5-7.5 is a good starting point.[1] If the reaction is too slow, consider lowering the pH to around 4.5-5.5, provided your target molecule is stable under these acidic conditions.[2][13]

  • Slow Reaction Kinetics: Oxime formation can be slow at neutral pH.[13] To accelerate the reaction without altering the pH, introduce a catalyst like aniline or 5-methoxyanthranilic acid.[13]

  • Insufficient Carbonyl Groups: Ensure your target molecule has available and reactive aldehyde or ketone groups. For glycoproteins, this may require an initial oxidation step with sodium meta-periodate to generate aldehydes from sugar moieties.[1]

Q2: I am observing degradation of my final conjugate during storage or analysis. What should I investigate? A2: Degradation of the final conjugate typically points to either hydrolysis of the ester or oxidation of the PEG chain.

  • Check for Ester Hydrolysis: Use analytical techniques like HPLC or mass spectrometry to check for the appearance of a new species corresponding to the conjugate with a free carboxylic acid instead of the methyl ester. To prevent this, ensure storage buffers are near neutral pH and avoid temperature fluctuations.

  • Assess PEG Backbone Integrity: Oxidative degradation of the PEG chain can lead to a heterogeneous mixture of products. This is often accelerated by light and the presence of oxygen.[10] Store the final conjugate protected from light, at low temperatures (-20°C or below), and consider purging the container with an inert gas like argon.[12]

  • Evaluate Storage Buffer: Ensure the storage buffer does not contain components that could catalyze degradation. Store in small aliquots to avoid repeated freeze-thaw cycles. Dry, lyophilized storage is often preferable to storage in solution to maintain long-term bioactivity.[8]

Q3: How can I confirm that the oxime bond has formed successfully? A3: Several analytical methods can confirm conjugation.

  • Mass Spectrometry (MS): ESI-MS is an excellent tool to confirm the mass of the final conjugate, which should equal the sum of the masses of your target molecule and the this compound, minus the mass of a water molecule.

  • HPLC Analysis: Reversed-phase HPLC can be used to separate the conjugate from the unreacted starting materials. The conjugate will typically have a different retention time.[14][15]

  • SDS-PAGE (for protein conjugates): For protein conjugates, SDS-PAGE will show a shift in the molecular weight, with the conjugated protein band appearing higher on the gel than the unconjugated protein.

Data Presentation: Factors Influencing Conjugate Stability

The stability of the final conjugate is influenced by several environmental and chemical factors.

FeatureConditionImpact on StabilityReference
Oxime Linkage Acidic pH (< 5.0)Increased rate of hydrolysis.[5]
Neutral pH (6.5 - 7.5)High stability, very slow hydrolysis.[4]
Basic pH (> 8.0)Generally stable.[16]
Methyl Ester Acidic or Basic pHIncreased rate of hydrolysis to carboxylic acid.[8]
Neutral pHRelatively stable, but hydrolysis can still occur over time.[9]
PEG Backbone Exposure to Light/OxygenPromotes oxidative degradation.[10][11]
High TemperatureAccelerates oxidative degradation.[10][17]
Presence of Metal IonsCan catalyze oxidation.[11]
Reaction Rate Catalyst (e.g., Aniline)Accelerates oxime bond formation, especially at neutral pH.[1][13]

Experimental Protocols

Protocol 1: General Stability Assessment of a Purified Conjugate by RP-HPLC

This protocol describes a method to assess the stability of a purified this compound conjugate under different pH and temperature conditions.

1. Materials and Reagents:

  • Purified conjugate stock solution (e.g., in water or a mild buffer like PBS, pH 7.4).

  • A series of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0).

  • HPLC system with a UV or Charged Aerosol Detector (CAD).[14][18]

  • Reversed-phase C8 or C18 column suitable for biomolecule separation.

  • Mobile Phase A: 0.1% Formic Acid or TFA in Water.

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

  • Temperature-controlled incubators or water baths.

2. Procedure:

  • Sample Preparation: Dilute the purified conjugate stock into each of the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately inject an aliquot of each sample onto the HPLC system to obtain a baseline chromatogram. This represents the initial purity of the conjugate.

  • Incubation: Aliquot the prepared samples for each condition. Store one set of aliquots at 4°C and another at an elevated temperature (e.g., 37°C or 50°C) to accelerate degradation. Protect all samples from light.[10]

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove an aliquot from each condition.

  • HPLC Analysis: Analyze the samples by RP-HPLC. Use a suitable gradient to separate the intact conjugate from potential degradation products (e.g., hydrolyzed ester form, cleaved biomolecule).

    • Example Gradient: 5% B to 95% B over 30 minutes.

  • Data Analysis:

    • Integrate the peak area of the intact conjugate and any new peaks that appear over time.

    • Calculate the percentage of remaining intact conjugate at each time point relative to the T=0 sample.

    • Plot the percentage of intact conjugate versus time for each condition (pH and temperature) to determine the degradation kinetics.

Visualizations

Experimental Workflow for Conjugation

Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis A Prepare Target Molecule (e.g., Oxidize Glycoprotein) D Combine Reagents & Incubate (2-4h, Room Temp) A->D B Prepare Reaction Buffer (e.g., PBS, pH 7.0) B->D C Dissolve Aminooxy-PEG Reagent in DMSO/Water C->D E Purify Conjugate (e.g., SEC or Dialysis) D->E F Analyze Purity & Identity (HPLC, MS, SDS-PAGE) E->F

Caption: General workflow for creating an Aminooxy-PEG3 conjugate.

Troubleshooting Low Conjugation Yield

Troubleshooting_Tree Start Low Conjugation Yield CheckReagent Reagent Stored Correctly? (Cold, Dry, Inert Gas) Start->CheckReagent UseNewReagent Action: Use fresh reagent aliquot. CheckReagent->UseNewReagent No Proceed Proceed with next check CheckReagent->Proceed Yes CheckpH Is Reaction pH Optimal? (4.5 - 7.5) AdjustpH Action: Adjust pH. Test range from 5.5 to 7.5. CheckpH->AdjustpH No Proceed2 Proceed with next check CheckpH->Proceed2 Yes CheckKinetics Is Reaction Slow? AddCatalyst Action: Add catalyst (e.g., 5MA or Aniline). CheckKinetics->AddCatalyst Yes ProblemSolved Problem Likely Solved UseNewReagent->ProblemSolved AdjustpH->ProblemSolved AddCatalyst->ProblemSolved Proceed->CheckpH Proceed2->CheckKinetics

Caption: Decision tree for troubleshooting low conjugation yield.

Factors Affecting Conjugate Stability

Stability_Factors cluster_oxime Oxime Linkage cluster_ester Methyl Ester cluster_peg PEG Backbone Center Conjugate Stability pH_Ox Acidic pH Center->pH_Ox Hydrolysis pH_Es Acidic/Basic pH Center->pH_Es Hydrolysis Temp_Es High Temperature Center->Temp_Es Hydrolysis Ox Oxygen Center->Ox Oxidation Light Light Center->Light Oxidation Metal Metal Ions Center->Metal Oxidation

Caption: Key factors influencing the stability of the final conjugate.

References

Technical Support Center: Bioconjugation with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful use of Aminooxy-PEG3-methyl ester in bioconjugation experiments.

Troubleshooting Guide

Encountering issues during your bioconjugation reaction? This guide provides insights into common problems, their potential causes, and actionable solutions to get your experiment back on track.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Suboptimal Reaction pH: The optimal pH for oxime ligation is typically between 4.5 and 6.0.[1] At neutral pH (7.0-7.5), the reaction can be significantly slower.[2] Inefficient Catalysis: The uncatalyzed reaction at neutral pH is often slow.[2][3] Degraded this compound: The aminooxy group is reactive and the reagent can degrade if not stored properly, especially in the presence of moisture.[4][5] Hydrolysis of Methyl Ester: Under strong basic conditions, the methyl ester group can be hydrolyzed to a carboxylic acid, which may affect purification or subsequent applications.[6][7] Inactive Aldehyde/Ketone on Biomolecule: The carbonyl group on the target biomolecule may be inaccessible or have lost its reactivity.Adjust Reaction pH: For uncatalyzed reactions, perform the conjugation in a buffer with a pH of 4.5-6.0, such as a sodium acetate (B1210297) buffer. If your biomolecule is sensitive to acidic conditions, proceed with a catalyzed reaction at neutral pH. Use a Catalyst: Add a catalyst like aniline (B41778) or its derivatives to accelerate the reaction at neutral pH. p-Phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations.[2][3] Proper Reagent Handling: Store this compound in a dry, dark environment at -20°C for long-term storage.[1] Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Prepare solutions fresh for each use. Control pH: Avoid strongly basic conditions (pH > 8.5) if the integrity of the methyl ester is critical for your application. Verify Carbonyl Activity: Ensure the aldehyde or ketone on your biomolecule has been properly introduced and is accessible for reaction.
Antibody Aggregation After Conjugation High Degree of PEGylation: Excessive modification of the protein surface can lead to aggregation.[8] Hydrophobic Interactions: Although PEG is hydrophilic, high densities on the protein surface can sometimes lead to hydrophobic interactions between molecules.Optimize Molar Ratio: Reduce the molar excess of this compound used in the reaction to achieve a lower degree of PEGylation.[8]
Difficulty in Purifying the Conjugate Similar Properties of Reactants and Products: The PEGylated product may have similar chromatographic behavior to the unreacted biomolecule or excess PEG reagent. Hydrolysis of Methyl Ester: If the methyl ester is hydrolyzed to a carboxylic acid, the charge of the conjugate will change, which can affect its behavior in ion-exchange chromatography.[6][7]Select Appropriate Purification Method: Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted PEG reagent. Ion-Exchange Chromatography (IEX): Can separate based on changes in surface charge after PEGylation. Be mindful of potential methyl ester hydrolysis affecting the charge. Hydrophobic Interaction Chromatography (HIC): Can be used to separate based on differences in hydrophobicity.
Unexpected Results in Characterization (e.g., Mass Spectrometry) Incomplete Reaction: The presence of unreacted biomolecule. Multiple PEGylation Sites: Heterogeneous products with varying numbers of PEG chains attached. Hydrolysis of Methyl Ester: A mass shift corresponding to the loss of a methyl group and addition of a hydrogen will be observed.[6][7] Side Reactions: Although less common with oxime ligation, other reactive groups on the biomolecule could potentially react under certain conditions.Thorough Characterization: SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation. Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[9] Look for mass shifts that could indicate methyl ester hydrolysis. HPLC (Reverse-Phase or SEC): To assess the purity and heterogeneity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for bioconjugation with this compound?

A1: The formation of the oxime bond is fastest at a slightly acidic pH, typically between 4.5 and 6.0.[1] However, many biomolecules are not stable under these conditions. For applications requiring neutral pH (7.0-7.5), the use of a catalyst is highly recommended to achieve a reasonable reaction rate.[2][3]

Q2: Do I need to use a catalyst for the reaction?

A2: While the reaction can proceed without a catalyst at acidic pH, it is often very slow at neutral pH.[2] For efficient conjugation at or near physiological pH, a nucleophilic catalyst is recommended. Aniline and its derivatives are commonly used, with p-phenylenediamine being particularly effective, offering a significant rate enhancement.[2][3] For example, at pH 7, p-phenylenediamine can increase the rate of protein PEGylation by over 100-fold compared to the uncatalyzed reaction.[2]

Q3: What are the best catalysts to use and at what concentration?

A3: p-Phenylenediamine is a superior catalyst for oxime-based conjugations at neutral pH and is effective even at a concentration of 2 mM.[2][3] A typical starting concentration for catalysts like p-phenylenediamine or m-phenylenediamine (B132917) is in the range of 25-100 mM.[6]

Q4: Can the methyl ester group on this compound hydrolyze during the reaction?

A4: Yes, the methyl ester can be hydrolyzed to a carboxylic acid under strong basic conditions.[6][7] It is advisable to maintain the reaction pH below 8.5 to minimize the risk of hydrolysis, especially if the methyl ester functionality is important for your downstream applications.

Q5: How should I store and handle this compound?

A5: this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable, while long-term storage (months to years) should be at -20°C.[1] It is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is sensitive to moisture.[4][5] It is recommended to prepare solutions of the reagent immediately before use and to discard any unused reconstituted reagent.

Q6: What purification methods are recommended for the resulting bioconjugate?

A6: The choice of purification method depends on the properties of your biomolecule and the conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective for removing unreacted, smaller molecular weight this compound from the larger PEGylated protein conjugate.

  • Ion-Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its elution profile on an IEX column and allowing for separation of PEGylated from un-PEGylated species. Be aware that hydrolysis of the methyl ester to a carboxylic acid will introduce a negative charge, which can also be exploited for separation.

  • Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate molecules based on differences in their hydrophobicity following PEGylation.

Q7: How can I confirm that the conjugation was successful?

A7: Several analytical techniques can be used to characterize the bioconjugate:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a higher band on the gel.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a powerful technique to confirm the covalent attachment of the PEG linker and to determine the number of PEG molecules conjugated to the biomolecule (degree of PEGylation).[9]

  • HPLC (e.g., Reverse-Phase or SEC): HPLC can be used to assess the purity of the conjugate and to separate species with different degrees of PEGylation.

Experimental Protocols

General Protocol for Bioconjugation of a Protein with this compound

This protocol provides a general guideline. Optimization of molar ratios, reaction time, and temperature may be necessary for your specific protein.

Materials:

  • Protein with an aldehyde or ketone group

  • This compound

  • Reaction Buffer: 100 mM Sodium Acetate, pH 5.5 (for uncatalyzed reaction) OR 100 mM Phosphate Buffer, pH 7.0 (for catalyzed reaction)

  • Catalyst (optional): p-Phenylenediamine stock solution (e.g., 500 mM in 0.3 M Phosphate Buffer, pH 7.0)[6]

  • Quenching Reagent (optional): A small molecule with an aminooxy or aldehyde/ketone group to consume excess reactant.

  • Purification System (e.g., SEC or IEX column)

Procedure:

  • Prepare the Protein Solution: Dissolve your protein containing an aldehyde or ketone group in the chosen Reaction Buffer to a final concentration of 5-100 µM.[6] If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a desired stock concentration.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to achieve a final molar excess (e.g., 3 to 20-fold excess over the protein).[6]

    • For catalyzed reaction at neutral pH: Add the p-phenylenediamine catalyst to a final concentration of 25-100 mM.[6]

    • Mix the solution gently.

  • Incubation:

    • Allow the reaction to proceed with gentle agitation. Reaction times can vary from 15 minutes to 4 hours or longer, depending on the reactants' concentration, temperature, and the presence of a catalyst.[6] Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE or LC-MS).

  • Quenching (Optional): If desired, quench the reaction by adding a quenching reagent to consume any unreacted this compound or carbonyl groups on the protein.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using a suitable chromatography method such as size-exclusion or ion-exchange chromatography.[6]

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_with_Carbonyl Protein with Aldehyde/Ketone Reaction_Mix Combine Protein & PEG Reagent (Optional: Add Catalyst) Protein_with_Carbonyl->Reaction_Mix PEG_Reagent Aminooxy-PEG3 -methyl ester Solution PEG_Reagent->Reaction_Mix Purification Purification (SEC, IEX, etc.) Reaction_Mix->Purification Incubate Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: Experimental workflow for bioconjugation using this compound.

Troubleshooting_Logic Start Low Conjugation Yield? pH_Check Is pH optimal (4.5-6.0 or 7.0-7.5 with catalyst)? Start->pH_Check Yes Catalyst_Check Using a catalyst at neutral pH? pH_Check->Catalyst_Check Yes Adjust_pH Adjust pH pH_Check->Adjust_pH No Reagent_Check Is the PEG reagent fresh and properly handled? Catalyst_Check->Reagent_Check Yes Add_Catalyst Add catalyst (e.g., p-phenylenediamine) Catalyst_Check->Add_Catalyst No Ester_Check Are reaction conditions strongly basic (pH > 8.5)? Reagent_Check->Ester_Check Yes Use_Fresh_Reagent Use fresh reagent Reagent_Check->Use_Fresh_Reagent No Avoid_Base Avoid strong base to prevent ester hydrolysis Ester_Check->Avoid_Base Yes Success Yield Improved Ester_Check->Success No Adjust_pH->Success Add_Catalyst->Success Use_Fresh_Reagent->Success Avoid_Base->Success

Caption: Troubleshooting logic for low yield in bioconjugation reactions.

References

How to address poor solubility of Aminooxy-PEG3-methyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor solubility of Aminooxy-PEG3-methyl ester and its conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it designed to be soluble?

This compound is a bifunctional linker commonly used in bioconjugation, particularly for creating antibody-drug conjugates (ADCs) or other targeted therapeutics. It contains a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which is intended to increase the water solubility of the molecule it is attached to (the payload). The aminooxy group provides a reactive handle for conjugation to molecules containing an aldehyde or ketone, while the methyl ester is another functional group. In theory, the PEG chain should enhance solubility in aqueous media.

Q2: I am observing poor solubility of my this compound conjugate. What are the common causes?

Poor solubility of the final conjugate, despite the presence of a PEG linker, can arise from several factors:

  • High Hydrophobicity of the Conjugated Molecule (Payload): If the drug or molecule you have attached to the linker is highly hydrophobic, the short PEG3 chain may not be sufficient to overcome its poor solubility.[1][2]

  • Aggregation: Hydrophobic interactions between payload molecules on different conjugates can lead to aggregation and precipitation out of solution, especially at higher concentrations.[1][2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact the solubility of the conjugate.

  • Improper Dissolution Technique: The method used to dissolve the conjugate is critical. Simply adding it to a buffer may not be sufficient.

  • Linker-Payload Instability: Under certain conditions (e.g., high pH), the methyl ester group could potentially hydrolyze, changing the properties of the linker and affecting solubility.[3][4]

Q3: What are the initial recommended solvents for dissolving this compound?

Product literature for this compound and similar compounds consistently indicates solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] For a related compound, Aminooxy-PEG3-acid, the solubility in DMSO is reported to be ≥ 250 mg/mL. While this provides a good starting point, the methyl ester version may have different solubility characteristics. It is also expected to have some solubility in water due to the PEG spacer.

Q4: Can the length of the PEG linker affect the solubility of my conjugate?

Yes, the length of the PEG chain plays a crucial role. Longer PEG chains generally provide greater hydrophilicity and are more effective at shielding a hydrophobic payload, which can lead to increased solubility and reduced aggregation of the final conjugate.[2] If you consistently face solubility issues with a PEG3 linker, considering a longer PEG chain (e.g., PEG4, PEG8, etc.) for your conjugate might be a viable strategy.

Troubleshooting Guide: Addressing Poor Solubility

If you are experiencing poor solubility with your this compound conjugate, follow these troubleshooting steps systematically.

Issue 1: Difficulty in Preparing a Stock Solution of the Conjugate

Initial Observation: The conjugate does not fully dissolve in the chosen solvent, or a precipitate forms.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Stock Solution Preparation start Start: Conjugate fails to dissolve solvent Initial Solvent: DMSO start->solvent sonicate Apply gentle sonication and/or warming (30-40°C) solvent->sonicate dissolved Is the conjugate dissolved? sonicate->dissolved Check solubility cosolvent Prepare a co-solvent system (e.g., DMSO/Ethanol, DMSO/PEG400) cosolvent->sonicate Re-attempt dissolution fail Problem persists: Proceed to Solubility Optimization Protocol cosolvent->fail If still not dissolved dissolved->cosolvent No success Success: Use the stock solution for experiments dissolved->success Yes

Caption: Workflow for troubleshooting the initial dissolution of the conjugate.

Detailed Steps:

  • Start with an Organic Co-solvent: Begin by attempting to dissolve your conjugate in a small amount of a water-miscible organic solvent like DMSO.

  • Apply Gentle Energy: If the conjugate does not readily dissolve, use a water bath sonicator or gently warm the solution to 30-40°C. Avoid excessive heat, which could degrade the conjugate.

  • Consider a Co-solvent System: If solubility is still an issue, a co-solvent system can be effective.[5][6] Prepare a mixture of solvents, such as DMSO and ethanol, or DMSO and PEG 400, and then attempt to dissolve the conjugate.

  • Gradual Addition to Aqueous Buffer: Once the conjugate is dissolved in the organic solvent or co-solvent system, you can slowly add this stock solution to your aqueous buffer with gentle vortexing. Be mindful that adding a high percentage of organic solvent to your final aqueous solution can sometimes cause the conjugate to precipitate.

Issue 2: Precipitation of the Conjugate in Aqueous Buffer

Initial Observation: The conjugate dissolves in an organic solvent, but precipitates when diluted into an aqueous buffer for the experiment.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Precipitation in Aqueous Buffer start Start: Precipitation upon dilution in aqueous buffer ph Adjust the pH of the aqueous buffer start->ph stable Is the solution stable? ph->stable Check stability surfactant Add a non-ionic surfactant (e.g., Tween-20, Polysorbate 80) to the buffer concentration Lower the final concentration of the conjugate surfactant->concentration If still unstable surfactant->stable Re-check stability concentration->stable Re-check stability fail Problem persists: Re-evaluate linker/payload choice concentration->fail If still unstable stable->surfactant No success Success: Proceed with the experiment stable->success Yes

Caption: Decision tree for addressing conjugate precipitation in aqueous solutions.

Detailed Steps:

  • Optimize Buffer pH: The solubility of molecules can be highly dependent on pH.[7][8] Systematically test the solubility of your conjugate in a range of buffers with different pH values (e.g., from pH 5.0 to 8.0).

  • Incorporate Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Polysorbate 80 (typically 0.01% to 0.1%), to your aqueous buffer can help to keep the conjugate in solution by preventing aggregation.[9]

  • Reduce Final Concentration: It is possible that you are exceeding the solubility limit of your conjugate in the aqueous buffer. Try performing your experiment at a lower final concentration.

  • Control Temperature: Ensure that your aqueous buffer is at the desired experimental temperature before adding the conjugate stock solution. Temperature changes can affect solubility.

Experimental Protocols

Protocol 1: General Procedure for Determining the Solubility of an this compound Conjugate

This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.[10][11]

Materials:

  • This compound conjugate (lyophilized powder)

  • Selected solvents and buffers for testing (e.g., Water, PBS pH 7.4, 50 mM Acetate buffer pH 5.5, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Microcentrifuge

  • Analytical method for quantifying the conjugate concentration (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the conjugate to a vial. An amount that is visibly more than what is expected to dissolve is recommended.

    • Add a known volume of the test solvent or buffer to the vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment.

    • Allow the mixture to equilibrate for a set period (e.g., 24 to 48 hours) to ensure that the solution is saturated.

  • Sample Preparation:

    • After equilibration, let the vials stand to allow the undissolved solid to settle.

    • Carefully centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining solid.

  • Analysis:

    • Withdraw a known volume of the clear supernatant. Be careful not to disturb the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration that is within the linear range of your analytical method.

    • Determine the concentration of the conjugate in the diluted supernatant using a validated analytical method.

  • Calculation:

    • Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of the conjugate in that specific solvent or buffer.

Data Presentation:

Summarize your findings in a table for easy comparison.

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)Observations
Deionized Water~7.025[Experimental Value]e.g., Clear solution, slight haze
PBS7.425[Experimental Value]e.g., Precipitate formed
50 mM Acetate Buffer5.525[Experimental Value]e.g., Fully dissolved
DMSON/A25[Experimental Value]e.g., Highly soluble
10% DMSO in PBS7.425[Experimental Value]e.g., Soluble up to X mg/mL

Signaling Pathways and Logical Relationships

The decision-making process for addressing poor solubility can be visualized as a logical flow, starting from the initial problem and branching into different potential solutions.

Caption: A step-by-step logical approach to resolving solubility issues with the conjugate.

References

Optimizing the molar ratio of reactants for Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminooxy-PEG3-methyl ester Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically proceeds through a two-step process starting from a Boc-protected precursor, t-Boc-Aminooxy-PEG3-acid. The first step involves the esterification of the carboxylic acid to a methyl ester. The second step is the deprotection of the Boc (tert-butyloxycarbonyl) group under acidic conditions to yield the final product.

Q2: Why is it important to optimize the molar ratio of reactants?

A2: Optimizing the molar ratio of reactants is crucial for maximizing the yield and purity of the final product. An excess of certain reagents can lead to unwanted side reactions, such as the formation of byproducts or the degradation of the desired product. Conversely, an insufficient amount of a reactant can result in incomplete reactions and low yields.

Q3: What are the critical parameters to control during the deprotection of the Boc group?

A3: The deprotection of the Boc group in the presence of a methyl ester is a sensitive step, as the ester bond can also be susceptible to cleavage under acidic conditions.[1] The key parameters to control are the choice of acid, solvent, reaction temperature, and reaction time. Milder acidic conditions are generally preferred to selectively remove the Boc group while preserving the methyl ester.[1]

Q4: Can I use EDC/NHS chemistry to facilitate the esterification?

A4: While typically used for creating amide bonds, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) can be used to activate the carboxylic acid of t-Boc-Aminooxy-PEG3-acid, which can then react with methanol (B129727). This method is an alternative to direct acid-catalyzed esterification. The activation step is most efficient at a pH of 4.5-6.0.[2][3]

Troubleshooting Guides

Part 1: Esterification of t-Boc-Aminooxy-PEG3-acid
Problem Possible Cause Recommended Solution
Low Esterification Yield Insufficient amount of methanol or acid catalyst.Increase the molar excess of methanol. For acid-catalyzed reactions, a large excess of methanol can drive the equilibrium towards the product. Optimize the concentration of the acid catalyst; too little may result in a slow reaction, while too much can cause side reactions.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
Water in the reaction mixture.Ensure all reagents and solvents are anhydrous. Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.
Formation of Byproducts Side reactions due to harsh conditions.If using a strong acid catalyst, consider a milder catalyst or lower the reaction temperature. Alternatively, use a coupling agent like EDC/NHS for activation under milder conditions.
Part 2: Deprotection of Boc-Aminooxy-PEG3-methyl ester
Problem Possible Cause Recommended Solution
Cleavage of the Methyl Ester Acidic conditions are too harsh.Use a milder acid for deprotection. For example, 4M HCl in an anhydrous solvent like dioxane or ethyl acetate (B1210297) is often preferred over trifluoroacetic acid (TFA) for substrates with acid-sensitive esters.[1]
Prolonged reaction time or elevated temperature.Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction to stop it as soon as the Boc group is removed.[4][5]
Incomplete Boc Deprotection Acid concentration is too low or reaction time is too short.Gradually increase the acid concentration or extend the reaction time while carefully monitoring for ester cleavage.
Formation of t-butylated byproducts The t-butyl cation generated during deprotection reacts with the product or other nucleophiles.Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the t-butyl cation.[6]

Data Presentation: Recommended Molar Ratios

The optimal molar ratios can vary depending on the specific reaction conditions and scale. The following table provides a general guideline for starting optimizations.

Reaction Step Reactant 1 Reactant 2 Catalyst/Reagent Recommended Molar Ratio (Reactant 2/Catalyst : Reactant 1) Notes
Acid-Catalyzed Esterification t-Boc-Aminooxy-PEG3-acidMethanolSulfuric Acid (conc.)20-50 : 1 (Methanol), 0.1-0.5 : 1 (Catalyst)A large excess of methanol is used to drive the reaction forward.
EDC/NHS Mediated Esterification t-Boc-Aminooxy-PEG3-acidEDCNHS1.5-2.0 : 1 (EDC), 1.0-1.2 : 1 (NHS)Perform activation at pH 4.5-6.0 before adding methanol.
Boc Deprotection Boc-Aminooxy-PEG3-methyl esterHCl (in Dioxane)-Use a 4M solution of HCl in dioxane.The volume should be sufficient to dissolve the substrate.
Boc Deprotection Boc-Aminooxy-PEG3-methyl esterTFA (in DCM)-Use a 20-50% solution of TFA in DCM.Use with caution due to the higher risk of ester cleavage.[1]

Experimental Protocols

Protocol 1: Methyl Esterification of t-Boc-Aminooxy-PEG3-acid (Acid-Catalyzed)
  • Dissolve t-Boc-Aminooxy-PEG3-acid (1 equivalent) in anhydrous methanol (20-50 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.5 equivalents) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deprotection of Boc-Aminooxy-PEG3-methyl ester
  • Dissolve Boc-Aminooxy-PEG3-methyl ester (1 equivalent) in a minimal amount of anhydrous dichloromethane (B109758) (DCM) or ethyl acetate.

  • Cool the solution to 0 °C.

  • Add a solution of 4M HCl in dioxane or ethyl acetate.

  • Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a mild base for subsequent applications.

Visualizations

Caption: Synthetic workflow for this compound with optimization points.

References

Technical Support Center: PROTAC Synthesis with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Aminooxy-PEG3-methyl ester in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield for my final PROTAC product. What are the potential causes and how can I improve it?

Low yields in multi-step PROTAC synthesis are common. A systematic approach to troubleshooting is recommended:

  • Incomplete Oxime Ligation: The reaction between the aminooxy group of the linker and the aldehyde/ketone on your protein of interest (POI) or E3 ligase ligand may be inefficient.

    • Solution: Ensure you are using optimal reaction conditions. Oxime ligation is often slow but can be driven to completion.[1] Consider increasing the reaction time and using a high concentration of reactants in a suitable solvent like DMSO.[1] The reaction is also favored at a slightly acidic pH (around 4.5), though it can proceed at neutral pH.[2][3]

  • Suboptimal Reactants: The aldehyde on your binding ligand is crucial for efficient reaction. Ketones are known to react much slower than aldehydes with aminooxy groups.[1]

    • Solution: If possible, utilize an aldehyde functional group on your ligand for a more favorable reaction kinetic.

  • Hydrolysis of Methyl Ester: The methyl ester group on the linker can be susceptible to hydrolysis under basic conditions, leading to a complex mixture of products and lower yield of the desired PROTAC.[4]

    • Solution: Avoid strongly basic conditions during your synthesis and purification steps. If your synthesis involves a step that requires basic conditions, consider using a more stable ester protecting group if possible.

  • Purification Issues: PROTACs, especially those with PEG linkers, can be challenging to purify due to their high polarity, potentially leading to low recovery.

    • Solution: Standard silica (B1680970) gel chromatography may not be effective. Reverse-phase preparative HPLC (RP-HPLC) is often the preferred method for purifying polar PROTAC molecules.

  • Degradation of Starting Materials: Ensure the purity and stability of your starting materials, including the this compound linker and your ligands, before starting the synthesis.

Q2: My LC-MS analysis shows incomplete conversion of my starting materials. How can I drive the oxime ligation to completion?

Incomplete reactions are a frequent challenge. Here are some strategies to improve conversion:

  • Increase Reactant Concentration: The formation of the oxime bond is concentration-dependent.[1] Performing the reaction at a higher molar concentration of both the aminooxy-linker and the aldehyde/ketone-functionalized ligand can significantly improve the reaction rate and yield.[1]

  • Optimize Reaction Time: Oxime ligations can be slow. Monitor your reaction over an extended period (e.g., 12-24 hours) to determine the optimal reaction time.[1]

  • Use of Catalysts: While often not strictly necessary, the use of aniline (B41778) or its derivatives as catalysts can accelerate oxime formation, especially at neutral pH.[3]

  • Solvent Choice: DMSO is a commonly used solvent for this reaction as it effectively dissolves the reactants at high concentrations.[1]

Q3: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

  • Reaction with Ketones: As mentioned, if your ligand contains a ketone, the reaction will be significantly slower and may not go to completion, leaving you with unreacted starting material that can complicate purification.[1]

  • Hydrolysis of the Methyl Ester: If your reaction or work-up conditions involve exposure to strong bases, you may observe hydrolysis of the methyl ester to the corresponding carboxylic acid.[4] This will result in a more polar side product.

    • Solution: Maintain neutral or slightly acidic conditions throughout the synthesis and purification process.

  • Instability of the Oxime Bond: While generally stable, the oxime bond can be slowly reversible under certain conditions.[1]

    • Solution: Once the reaction is complete, proceed with purification without unnecessary delays. Store the final product under appropriate conditions (dry and at low temperature) to ensure long-term stability.[2]

Q4: What is the best method to purify my final PROTAC containing the this compound linker?

Due to the polar nature of the PEG linker, purification can be challenging.

  • Reverse-Phase Preparative HPLC (RP-HPLC): This is the most effective and widely used method for purifying PROTACs. A gradient of water/acetonitrile or water/methanol, often with a small amount of a modifier like formic acid or TFA, is typically used.

  • Silica Gel Chromatography: This method is generally not recommended for PROTACs with PEG linkers due to their high polarity, which can lead to poor separation and low recovery.

Quantitative Data Summary

The following table provides an illustrative summary of potential outcomes in PROTAC synthesis, highlighting common challenges and target results. Actual results will vary depending on the specific ligands and reaction conditions used.

ParameterCommon ObservationTarget OutcomeTroubleshooting Focus
Reaction Yield 10-40%>50%Reaction conditions, reactant purity, purification method
Reaction Purity (Crude) 50-80%>90%Side reaction minimization, optimal stoichiometry
Final Purity (Post-HPLC) >95%>98%HPLC method optimization
Methyl Ester Hydrolysis 5-20%<5%Avoidance of basic conditions

Experimental Protocols

Representative Protocol for PROTAC Synthesis via Oxime Ligation

This protocol describes a general two-step approach for synthesizing a PROTAC using an aldehyde-functionalized POI ligand and an E3 ligase ligand that is coupled to the this compound linker.

Step 1: Preparation of the Aldehyde-Functionalized POI Ligand and Aminooxy-Functionalized E3 Ligase Ligand

This step is highly dependent on the specific chemistry of your ligands. You will need to synthesize or obtain your POI ligand with a reactive aldehyde group and your E3 ligase ligand functionalized with a group that can be coupled to the aminooxy linker. For this example, we will assume you have these two components ready.

Step 2: Oxime Ligation to form the PROTAC

  • Dissolution of Reactants: In a clean, dry vial, dissolve the aldehyde-functionalized POI ligand (1.0 equivalent) and the this compound functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMSO to achieve a high concentration (e.g., 0.1 M).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS. The reaction may take 12-24 hours to reach completion.[1]

  • Work-up: Once the reaction is complete, dilute the reaction mixture with a suitable solvent system for purification (e.g., water/acetonitrile).

  • Purification: Purify the crude PROTAC using reverse-phase preparative HPLC.

  • Characterization: Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Oxime Ligation cluster_purification Purification & Analysis POI-Ligand-CHO POI Ligand with Aldehyde Reaction_Vessel Mix in DMSO (High Concentration) Room Temperature, 12-24h POI-Ligand-CHO->Reaction_Vessel E3-Ligand-Linker E3 Ligase Ligand with This compound E3-Ligand-Linker->Reaction_Vessel RP_HPLC Reverse-Phase Preparative HPLC Reaction_Vessel->RP_HPLC Analysis LC-MS & NMR Characterization RP_HPLC->Analysis Final_PROTAC Final PROTAC Product Analysis->Final_PROTAC

Caption: A typical workflow for PROTAC synthesis using oxime ligation.

Troubleshooting_Logic Start Low PROTAC Yield Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Purity Side Products Present? Check_Reaction->Check_Purity No Optimize_Reaction Increase Concentration/Time Consider Catalyst Check_Reaction->Optimize_Reaction Yes Check_Purification Low Recovery from Purification? Check_Purity->Check_Purification No Minimize_Side_Reactions Avoid Basic Conditions (Ester Hydrolysis) Check_Purity->Minimize_Side_Reactions Yes Check_Reactants Aldehyde vs. Ketone? Starting Material Purity? Check_Purification->Check_Reactants No Optimize_Purification Use RP-HPLC Check_Purification->Optimize_Purification Yes Final_Check Re-evaluate Starting Material Stability Optimize_Reaction->Final_Check Minimize_Side_Reactions->Final_Check Optimize_Purification->Final_Check

Caption: Troubleshooting logic for low-yield PROTAC synthesis.

References

Challenges in scaling up reactions with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions with Aminooxy-PEG3-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile linker molecule used in bioconjugation and drug development.[1] It consists of an aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a methyl ester terminus.[1][2] Its primary function is to connect two molecules of interest, for example, in the synthesis of antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1] The aminooxy group selectively reacts with aldehydes or ketones to form a stable oxime bond, while the PEG spacer enhances solubility and the methyl ester can be hydrolyzed to a carboxylic acid for further modifications.[1][2][3]

Q2: What are the main advantages of using aminooxy chemistry for bioconjugation?

Aminooxy chemistry, specifically the formation of oxime bonds, offers several key advantages:

  • High Stability: The resulting oxime bond is highly stable under physiological conditions, with greater hydrolytic stability compared to other linkages like hydrazones.[1][4]

  • Chemoselectivity: The reaction is highly specific between the aminooxy group and an aldehyde or ketone, minimizing side reactions with other functional groups commonly found in biomolecules.[1][4][5][6]

  • Mild Reaction Conditions: The conjugation can be performed in aqueous buffers, often at a slightly acidic to neutral pH, which is favorable for sensitive biological molecules.[1][4]

  • Improved Pharmacokinetics: The PEG component can increase the half-life and solubility of the conjugated molecule.[7]

Q3: What are the storage recommendations for this compound?

For long-term storage (months to years), it is recommended to store this compound at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is suitable.[1]

Troubleshooting Guide: Scaling Up Oxime Ligation Reactions

Scaling up reactions involving this compound from laboratory to industrial production can present several challenges.[1] This guide addresses common issues in a question-and-answer format.

Q4: We are observing low yields of our desired conjugate during scale-up. What are the potential causes and solutions?

Low conjugation yield is a common issue when scaling up. Several factors could be at play:

  • Suboptimal pH: The oxime ligation reaction is pH-dependent. While it can proceed at neutral pH, the optimal pH is typically slightly acidic (around 4.5-6.0) to facilitate the reaction without degrading the reactants.[1][4] On a larger scale, maintaining a consistent pH throughout the reaction vessel can be challenging.

  • Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized concentration gradients of reactants and pH, resulting in incomplete reactions and the formation of byproducts.[1]

  • Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed under strong basic conditions.[2] Ensure the pH does not deviate into the basic range during the reaction or workup.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the aminooxy-PEG linker to the carbonyl-containing molecule can lead to incomplete conversion.

Potential Cause Recommended Action
Suboptimal pHPerform small-scale pH scouting experiments to determine the optimal pH for your specific molecules. Implement robust pH monitoring and control during the large-scale reaction.
Inefficient MixingEvaluate and optimize the reactor's agitation speed and impeller design to ensure homogenous mixing. For very large scales, consider using a continuous flow reactor.[1]
Hydrolysis of Methyl EsterMaintain the reaction and workup pH in the acidic to neutral range.
Incorrect StoichiometryOptimize the molar ratio of reactants in small-scale experiments before proceeding to a larger scale.

Q5: We are facing difficulties with the purification of our PEGylated product at a larger scale. What are the common challenges and how can we address them?

Purification is a significant hurdle in PEGylation chemistry due to the heterogeneity of the reaction mixture.[8][9]

The primary challenge is separating the desired mono-PEGylated product from:

  • Unreacted starting materials (protein/molecule and PEG linker)[8]

  • Multi-PEGylated species[8][9]

  • Positional isomers[8][9]

These species often have very similar physicochemical properties, making separation difficult.[8]

Purification Method Common Challenges at Scale Troubleshooting & Optimization
Size Exclusion Chromatography (SEC) Column overloading, leading to poor resolution. Non-specific binding of the product to the column matrix.[8]Ensure the sample volume does not exceed 2-5% of the total column volume.[8] Consider adding agents like arginine to the mobile phase to reduce non-specific interactions.[8]
Ion Exchange Chromatography (IEX) "Charge shielding" by the neutral PEG chain can mask the protein's charge, leading to poor separation.[8] Steric hindrance from the PEG chain can reduce binding capacity.[8]Optimize the mobile phase pH, as small changes can significantly affect the surface charge.[8] Use a shallow salt gradient for elution.[8] Select a resin with a larger pore size to accommodate the PEGylated molecule.[8]
Aqueous Two-Phase Systems Can be an effective non-chromatographic method for separating PEGylated and non-PEGylated proteins.[9][10]This method may not effectively separate free PEG from the PEG-protein conjugate.[11]

A novel approach for handling oily, non-crystalline PEG-containing compounds is complexation with magnesium chloride (MgCl2) to form solid precipitates, which can simplify isolation and handling.[12]

Q6: We are concerned about the stability of the oxime bond in our final product. How stable is it and what can affect its stability?

The oxime bond is known for its high stability, particularly when compared to other linkages like hydrazones.[1] It is generally stable under physiological conditions.[1] However, the linkage can be cleaved under acidic conditions.[13]

Experimental Protocols

General Protocol for Oxime Ligation

This protocol provides a general starting point for the conjugation of this compound to a molecule containing an aldehyde or ketone. Optimization will be required for specific applications.

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).[4]

    • Dissolve the this compound in the same buffer. A slight molar excess (1.2 to 2-fold) of the PEG linker is often used.

    • (Optional) Prepare a stock solution of an aniline (B41778) catalyst (e.g., 100 mM in DMSO). Aniline catalysis can significantly increase the reaction rate, especially at neutral pH.[4][14]

  • Conjugation Reaction:

    • Add the this compound solution to the solution of the carbonyl-containing molecule.

    • If using a catalyst, add the aniline stock solution to the desired final concentration (e.g., 10-20 mM).

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4]

    • Monitor the reaction progress using an appropriate analytical technique such as HPLC, SDS-PAGE, or mass spectrometry.[4]

  • Purification:

    • Once the reaction is complete, remove excess reagents and byproducts using a suitable purification method like size-exclusion chromatography (SEC) or dialysis.[4]

Visualizations

G cluster_workflow Experimental Workflow for Oxime Ligation prep Reactant Preparation (pH 6.0-7.0 Buffer) react Conjugation Reaction (Optional Aniline Catalyst) prep->react monitor Reaction Monitoring (HPLC, MS, SDS-PAGE) react->monitor purify Purification (SEC, IEX) monitor->purify product Final Conjugate purify->product

Caption: A typical experimental workflow for oxime ligation.

G cluster_troubleshooting Troubleshooting Low Yield in Scale-Up start Low Yield Observed check_ph Is pH Optimal and Controlled? start->check_ph check_mixing Is Mixing Efficient? check_ph->check_mixing Yes optimize_ph Optimize and Control pH check_ph->optimize_ph No check_stoich Is Stoichiometry Correct? check_mixing->check_stoich Yes optimize_mixing Improve Agitation or Consider Flow Reactor check_mixing->optimize_mixing No optimize_stoich Optimize Reactant Ratios check_stoich->optimize_stoich No success Yield Improved check_stoich->success Yes optimize_ph->check_mixing optimize_mixing->check_stoich optimize_stoich->success

Caption: A decision tree for troubleshooting low reaction yields.

References

How to confirm successful conjugation with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols to successfully confirm conjugation with Aminooxy-PEG3-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound conjugation?

This compound reacts with a carbonyl group (an aldehyde or ketone) on your target molecule to form a stable oxime bond.[1][2][3][4] This reaction, known as an oxime ligation, is highly specific and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[1][3][5]

Q2: What are the optimal reaction conditions for oxime ligation?

For efficient oxime bond formation, a slightly acidic to neutral pH is generally recommended, typically between pH 4.5 and 7.5.[1][2][6] While the reaction can proceed without a catalyst, the addition of aniline (B41778) or its derivatives can significantly accelerate the reaction rate.[3][5]

Q3: How stable is the resulting oxime bond?

The oxime bond is significantly more stable than corresponding imine and hydrazone bonds, particularly against hydrolysis, making it a robust linkage for bioconjugates in biological systems.[1][2][3]

Q4: Can I conjugate this compound to a molecule that doesn't have a carbonyl group?

Yes, it is possible to introduce a carbonyl group onto your target molecule. For instance, glycoproteins can be mildly oxidized with sodium periodate (B1199274) (NaIO₄) to convert sialic acid residues into aldehydes, which can then react with the aminooxy group.[2][7]

Troubleshooting Guide: Low Conjugation Efficiency

This section addresses common issues encountered during the conjugation of this compound.

Problem 1: Low or no conjugation product is observed.

  • Possible Cause 1: Suboptimal pH of the reaction buffer.

    • Suggested Solution: Ensure the pH of your reaction buffer is within the optimal range of 4.5-7.5. Prepare fresh buffer and verify its pH before starting the conjugation.

  • Possible Cause 2: Inactive or degraded reagents.

    • Suggested Solution: this compound is moisture-sensitive. Ensure it has been stored properly under dry conditions. It is recommended to use fresh, high-purity reagents. Avoid using buffers containing primary amines (e.g., Tris), as these can compete with the desired reaction.

  • Possible Cause 3: Steric hindrance around the carbonyl group.

    • Suggested Solution: If the aldehyde or ketone on your target molecule is sterically hindered or buried within its three-dimensional structure, the conjugation efficiency may be reduced. Consider introducing a longer PEG linker to overcome steric hindrance.

  • Possible Cause 4: Presence of interfering substances.

    • Suggested Solution: Avoid using laboratory glassware rinsed with acetone (B3395972), as residual acetone can react with and inactivate the aminooxy reagent.[8] Ensure complete removal of any reducing agents used in prior steps, as they can interfere with the conjugation reaction.

Problem 2: The reaction is very slow.

  • Possible Cause: Lack of a catalyst.

    • Suggested Solution: To increase the reaction rate, consider adding a catalyst such as aniline or a water-soluble aniline derivative to your reaction mixture.[3][5]

Experimental Protocols for Confirmation of Conjugation

Successful conjugation can be confirmed using several analytical techniques. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the conjugated product from the unreacted starting materials.[9][][11]

Methodology:

  • Sample Preparation: Prepare solutions of your starting materials (e.g., peptide and this compound) and your reaction mixture at a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable for peptide and small molecule separations.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of your molecules.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 220 nm and 280 nm.

  • Data Analysis:

    • Inject the individual starting materials to determine their retention times.

    • Inject the reaction mixture. A new peak with a different retention time (often later, due to increased hydrophobicity of the PEGylated product) should be observed, corresponding to the conjugated product.

    • The disappearance or reduction in the intensity of the starting material peaks and the appearance of the new product peak confirm a successful reaction.

Parameter Setting
Column Reverse-phase C18
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30-60 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm & 280 nm
Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of conjugation by detecting the mass of the product.[12][13][14] Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used.

Methodology:

  • Sample Preparation: The sample can be analyzed directly from the HPLC eluent (LC-MS) or spotted onto a MALDI plate with a suitable matrix (e.g., alpha-cyano-4-hydroxycinnamic acid).

  • Instrumentation:

    • ESI-MS: Infuse the sample directly or via LC. The resulting multiply charged ions are deconvoluted to determine the molecular weight. For PEGylated molecules, post-column addition of a charge-stripping agent like triethylamine (B128534) (TEA) can simplify the mass spectrum.[14]

    • MALDI-TOF: Co-crystallize the sample with the matrix on the target plate. Analyze in reflector mode for better mass accuracy.

  • Data Analysis:

    • Determine the molecular weight of the starting materials.

    • The mass of the conjugated product should be equal to the sum of the mass of the target molecule and the mass of the this compound, minus the mass of a water molecule (18.015 Da) lost during oxime bond formation.

Technique Key Consideration Expected Mass Shift
ESI-MS Deconvolution of multiply charged ions. Use of charge-stripping agents.+ Mass of this compound - 18.015 Da
MALDI-TOF MS Choice of matrix and cationizing agent (e.g., NaCl).+ Mass of this compound - 18.015 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information to confirm the formation of the oxime bond.[15][16]

Methodology:

  • Sample Preparation: Dissolve 5-20 mg of the purified conjugate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[17][18] Add an internal standard like tetramethylsilane (B1202638) (TMS) for chemical shift calibration.[18]

  • Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra. 2D experiments like COSY and HSQC can provide further structural confirmation.

  • Data Analysis:

    • Compare the spectrum of the conjugate to the spectra of the starting materials.

    • Look for the disappearance of the aldehyde proton signal (around 9-10 ppm in ¹H NMR) from the target molecule.

    • Observe the appearance of new signals corresponding to the protons of the PEG linker and the newly formed oxime bond.

    • The chemical shifts of the protons adjacent to the newly formed C=N bond will be different from those in the starting materials, providing direct evidence of conjugation.

Visualizing Experimental Workflows

experimental_workflow cluster_reaction Conjugation Reaction cluster_analysis Confirmation Analysis cluster_results Confirmation start Target Molecule (with Aldehyde/Ketone) reaction Oxime Ligation (pH 4.5-7.5) start->reaction reagent Aminooxy-PEG3-methyl ester reagent->reaction hplc HPLC Analysis reaction->hplc Separation ms Mass Spectrometry reaction->ms Mass Verification hplc->ms LC-MS nmr NMR Spectroscopy hplc->nmr Purified Product success Successful Conjugation hplc->success ms->success nmr->success

troubleshooting_logic cluster_checks Troubleshooting Steps start Low/No Conjugation Product? check_ph Check Reaction pH (4.5-7.5) start->check_ph Yes check_reagents Verify Reagent Quality (Fresh & Dry) check_ph->check_reagents check_sterics Assess Steric Hindrance check_reagents->check_sterics check_catalyst Consider Adding Aniline Catalyst check_sterics->check_catalyst solution Optimize Conditions & Repeat check_catalyst->solution success Successful Conjugation solution->success

References

Avoiding aggregation of proteins during conjugation with Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent protein aggregation during conjugation with Aminooxy-PEG3-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its conjugation reaction work?

This compound is a polyethylene (B3416737) glycol (PEG) reagent used for bioconjugation. The key functional group is the aminooxy (-O-NH2) group, which chemoselectively reacts with a carbonyl group (an aldehyde or ketone) on a target protein.[1] This reaction, known as oxime ligation, forms a highly stable oxime bond, even under physiological conditions.[1][2][3] Unlike other linkages, the oxime bond is significantly more stable than hydrazones and does not require a reduction step to maintain its stability.[1][2] For this reaction to occur, the target protein must first possess or be modified to contain an aldehyde or ketone group. This is often achieved by the controlled oxidation of sugar moieties on glycoproteins.[2]

Q2: Why is my protein aggregating during the conjugation reaction?

Protein aggregation during PEGylation is a common issue that can stem from multiple factors:

  • Increased Hydrophobicity: The addition of PEG and linker molecules can increase the hydrophobicity of the protein's surface, promoting self-association and aggregation.[4][5]

  • Sub-optimal Buffer Conditions: Proteins are highly sensitive to their environment.[5] An incorrect pH, particularly one close to the protein's isoelectric point (pI), can reduce its solubility.[6][7] Improper ionic strength can also lead to instability.[4][8]

  • High Protein Concentration: Higher protein concentrations increase the frequency of intermolecular interactions, raising the risk of aggregation.[4][5][7]

  • Over-labeling: Attaching too many PEG molecules can alter the protein's net charge and physical properties, leading to reduced solubility.[4]

  • Localized High Reagent Concentration: Adding the PEG reagent too quickly or without proper mixing can create localized high concentrations that cause precipitation and uncontrolled reactions.[4]

  • Elevated Temperature: While higher temperatures can speed up the conjugation reaction, they can also increase the rate of protein unfolding and aggregation.[4][9]

  • Physical Stress: Agitation, shear stress from pumping, and repeated freeze-thaw cycles can physically denature the protein, exposing hydrophobic cores and leading to aggregation.[9][10][11]

Q3: What are the initial signs of protein aggregation?

Aggregation can be detected in several ways, ranging from simple visual checks to more sophisticated analytical methods:

  • Visual Inspection: The most obvious sign is the appearance of turbidity (cloudiness) or visible precipitates in the solution.[4]

  • Size-Exclusion Chromatography (SEC): The appearance of high molecular weight species or a peak in the void volume of the column indicates the presence of aggregates.[5]

  • Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles in the solution, providing information on the size distribution of aggregates.[5]

  • Loss of Biological Activity: Aggregation can often lead to a partial or complete loss of the protein's function.[12]

Q4: How can I minimize aggregation before starting the conjugation?

Proactive measures are key. Ensure the starting protein material is of high quality, meaning it is correctly folded and free of existing aggregates. The protein should be prepared in a buffer that is known to maintain its stability. This often involves buffer exchange into an amine-free buffer, such as phosphate (B84403) or HEPES, at a pH that balances protein stability with reaction efficiency (typically pH 6.5-7.5 for oxime ligation).[2][4]

Q5: What role do excipients play, and which ones should I consider?

Excipients are additives that help stabilize the protein structure and prevent aggregation.[13][14] They work through various mechanisms, such as strengthening the protein's hydration shell or preventing intermolecular interactions. Commonly used stabilizing excipients include:

  • Amino Acids: Arginine and glutamate (B1630785) can increase protein solubility by binding to charged and hydrophobic regions.[6][7]

  • Polyols and Sugars: Glycerol, sucrose, or trehalose (B1683222) act as cryoprotectants and stabilizers.[4][7]

  • Surfactants: Low concentrations of non-ionic detergents like Polysorbate 20 (Tween-20) can help solubilize proteins and prevent surface-induced aggregation.[4][7][12]

  • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that may lead to aggregation.[5][7]

Troubleshooting Guide

If you encounter aggregation, systematically evaluate your protocol. The following sections address common problems and their solutions.

ProblemLikely Cause(s)Recommended Solution(s)
Aggregation occurs immediately after adding the Aminooxy-PEG reagent. 1. Poor Reagent Solubility: The PEG reagent may not be fully dissolved before addition. 2. Localized High Concentration: The reagent was added too quickly or without adequate mixing.[4] 3. Buffer Incompatibility: The solvent used to dissolve the PEG reagent (e.g., DMSO) is causing the protein to precipitate.1. Ensure the Aminooxy-PEG reagent is completely dissolved in a suitable organic solvent (e.g., anhydrous DMSO) before use.[4] 2. Add the dissolved reagent to the protein solution slowly and drop-wise, with gentle but continuous mixing.[4] 3. Minimize the volume of the organic solvent to typically less than 10% of the total reaction volume.
Solution becomes turbid over the course of the reaction. 1. Sub-optimal Reaction Conditions: The pH, temperature, or protein concentration may be promoting instability.[4][9] 2. Over-labeling: The molar ratio of PEG to protein is too high, altering the protein's physicochemical properties.[4] 3. Protein Instability: The protein is inherently unstable under the required reaction conditions.1. Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] Lower the protein concentration if possible.[5] 2. Perform a titration experiment to determine the optimal molar excess of the PEG reagent that achieves sufficient labeling without causing aggregation.[4] 3. Add stabilizing excipients to the reaction buffer. Consider options like 50-100 mM arginine, 5-10% glycerol, or 0.01% Tween-20.[4]
Aggregation is detected after purification or during storage. 1. Stress from Purification: The purification method (e.g., chromatography, filtration) may be inducing shear stress.[10] 2. Final Buffer Inadequacy: The final storage buffer lacks the necessary components to maintain long-term stability.[13] 3. Freeze-Thaw Cycles: Repeated freezing and thawing can denature the conjugated protein.[7][9]1. Use gentle purification methods like gravity-flow columns instead of high-pressure systems where possible. 2. Ensure the final formulation buffer is optimized for stability, potentially including cryoprotectants like glycerol. 3. Store the final conjugate in single-use aliquots at -80°C to avoid multiple freeze-thaw cycles.[7]

Quantitative Data Summary

The following table provides recommended starting conditions for optimizing your conjugation reaction to minimize aggregation. These values may require further optimization for your specific protein.

ParameterRecommended RangeRationale
Protein Concentration 1–5 mg/mLBalances reaction efficiency with a lower risk of intermolecular interactions.[5]
Molar Ratio (PEG:Protein) 3:1 to 10:1Start low and titrate upwards to find the optimal degree of labeling without inducing aggregation.[4]
Reaction Temperature 4°C to 25°CLower temperatures slow down aggregation and unfolding processes but will require longer reaction times.[4][15]
Reaction pH 6.5–7.5Optimal for the oxime ligation reaction, but must be compatible with the stability of your specific protein.[2] Avoid the protein's pI.
Glycerol 5–20% (v/v)A common osmolyte that stabilizes protein structure.[4][15]
Arginine 50–100 mMAn amino acid known to suppress protein aggregation.[4]
Polysorbate 20 (Tween-20) 0.01–0.1% (v/v)A non-ionic surfactant that prevents surface adsorption and helps solubilize proteins.[4][12]

Experimental Protocols

General Protocol for Aminooxy-PEGylation of a Glycoprotein (B1211001)

This protocol provides a general workflow. The concentration of periodate (B1199274) and other reagents must be optimized for each specific protein.

1. Preparation of Aldehyde-Functionalized Protein

  • Buffer exchange the glycoprotein into an oxidation buffer (e.g., 0.1 M Sodium Acetate, pH 5.5).

  • Cool the protein solution to 4°C on ice.

  • Prepare a fresh, cold solution of sodium meta-periodate (e.g., 20 mM in oxidation buffer).

  • Add the periodate solution to the protein solution to a final concentration of 1-10 mM and mix gently.[2]

  • Incubate the reaction on ice for 30 minutes in the dark.[2]

  • Quench the reaction by adding a quenching agent like glycerol.

  • Immediately remove the excess periodate and buffer exchange the oxidized protein into the conjugation buffer (e.g., PBS, pH 7.2) using a desalting column or dialysis.[2]

2. Conjugation Reaction

  • Adjust the concentration of the oxidized protein to 1-5 mg/mL.

  • Prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO immediately before use.[4]

  • Add the dissolved Aminooxy-PEG reagent to the protein solution drop-wise while gently stirring to achieve the desired molar excess.

  • Incubate the reaction. A common starting point is 2 hours at room temperature or 4-12 hours at 4°C.[5]

3. Purification and Analysis

  • Remove excess, unreacted PEG reagent using size-exclusion chromatography (SEC), spin filtration, or dialysis against your desired storage buffer.[5]

  • Analyze the final conjugate using SDS-PAGE to confirm the increase in molecular weight and SEC or DLS to assess for the presence of aggregates.

Visualizations

The following diagrams illustrate the key chemical and logical workflows involved in Aminooxy-PEGylation and troubleshooting aggregation.

G cluster_0 Step 1: Aldehyde Generation cluster_1 Step 2: Conjugation Protein Glycoprotein Oxidation Sodium meta-periodate AldehydeProtein Protein with Aldehyde Group Oxidation->AldehydeProtein Oxidation of Vicinal Diols PEG Aminooxy-PEG3 -methyl ester AldehydeProtein->PEG pH 6.5-7.5 Conjugate PEGylated Protein (Stable Oxime Bond) PEG->Conjugate Oxime Ligation

Caption: Experimental workflow for protein conjugation via oxime ligation.

G start Aggregation Observed During Conjugation? no_agg SUCCESS: Continue with Purification and Analysis start->no_agg No check_ratio 1. Reduce Molar Ratio of PEG Reagent start->check_ratio Yes optimize_buffer 2. Optimize Buffer Conditions (pH, Ionic Strength) check_ratio->optimize_buffer add_excipients 3. Add Stabilizing Excipients (Arginine, Glycerol, Surfactant) optimize_buffer->add_excipients lower_temp 4. Lower Reaction Temperature (e.g., to 4°C) add_excipients->lower_temp lower_conc 5. Reduce Protein Concentration lower_temp->lower_conc re_evaluate Re-evaluate Conjugation & Aggregation Status lower_conc->re_evaluate re_evaluate->no_agg Resolved re_evaluate->check_ratio Not Resolved (Iterate)

Caption: Troubleshooting decision tree for protein aggregation during conjugation.

References

Technical Support Center: Refinement of Purification Methods for Aminooxy-PEG3-methyl ester Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Aminooxy-PEG3-methyl ester. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: this compound is a relatively small and polar molecule.[1] The primary challenges in its purification stem from its high polarity, which can lead to issues such as strong interactions with silica (B1680970) gel, resulting in peak tailing and poor recovery during column chromatography.[2] Additionally, removing polar, unreacted starting materials and byproducts from the synthesis can be difficult due to similar solubility profiles.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for this compound and similar small PEGylated linkers are:

  • Silica Gel Column Chromatography: A standard technique for purifying organic compounds. For polar molecules like this, specific solvent systems are required to achieve good separation.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers higher resolution for separating closely related impurities and is suitable for achieving high purity levels.[4]

  • Membrane-Based Purification (Ultrafiltration): A scalable alternative to chromatography that separates molecules based on size.[1]

Q3: What level of purity can I expect to achieve for this compound?

A3: With optimized purification protocols, a purity of >98% can be achieved, which is suitable for most research and pharmaceutical applications.[1]

Q4: How can I assess the purity of my final this compound product?

A4: The purity of the final product can be assessed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Using a suitable detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can confirm the purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the purified product.

Troubleshooting Guides

Silica Gel Column Chromatography

Problem: The compound streaks and does not move from the baseline on the TLC plate, even with polar solvents.

  • Cause: The solvent system is not polar enough to overcome the strong interactions between the polar this compound and the acidic silanol (B1196071) groups on the silica gel.[2]

  • Solution:

    • Increase the polarity of the mobile phase. A gradient of methanol (B129727) (MeOH) in dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃) is often effective. Start with a low percentage of MeOH and gradually increase it.[3]

    • A solvent system of 1-10% ethanol (B145695) (EtOH) and isopropyl alcohol (IPA) in a 1:1 ratio within chloroform has been shown to provide better separation for PEG-containing compounds compared to just MeOH.[3]

    • For very polar compounds, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution added to DCM) can help to reduce streaking and improve elution.[5]

Problem: Low recovery of the product from the column.

  • Cause: Irreversible adsorption of the polar compound onto the acidic sites of the silica gel.[2]

  • Solution:

    • Deactivate the silica gel by adding a small percentage of a basic modifier like triethylamine (B128534) (TEA) (1-3% by volume) to the eluent.[2]

    • Consider using a different stationary phase, such as neutral or basic alumina, if your compound is sensitive to the acidic nature of silica gel.[5]

Problem: Poor separation of the product from impurities.

  • Cause: The sample was loaded in a solvent that is too polar, causing it to travel down the column too quickly without proper separation.[2]

  • Solution:

    • Use a "dry loading" technique. Dissolve your crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the top of your column.[2]

Reverse-Phase HPLC (RP-HPLC)

Problem: Broad or tailing peaks in the chromatogram.

  • Cause: Secondary interactions between the compound and the stationary phase, or suboptimal mobile phase conditions.

  • Solution:

    • Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both the aqueous and organic mobile phases to improve peak shape.[4]

    • Increase the column temperature (e.g., to 40-60 °C) to improve peak symmetry and reduce viscosity.[6]

Problem: Inadequate separation of the product from a closely eluting impurity.

  • Cause: The gradient is too steep, or the chosen column does not provide sufficient resolution.

  • Solution:

    • Optimize the gradient to be shallower around the elution time of your product.[4]

    • Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[6]

Quantitative Data

The following tables provide representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions, the scale of the reaction, and the nature of the impurities.

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Silica Gel Chromatography>95%60-85%ModerateCost-effective, widely available.Can have lower resolution for very similar impurities, potential for product loss on the column.
Preparative RP-HPLC>98%70-90%Low to ModerateHigh resolution, excellent for achieving high purity.More expensive, lower throughput for large quantities.
Membrane Ultrafiltration>90% (as a pre-purification step)>90%HighScalable, rapid removal of low molecular weight impurities.Not suitable for separating impurities of similar molecular weight.

Table 2: Example Parameters for RP-HPLC Purification

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min for analytical, scalable for preparative
Detection ELSD, CAD, or MS
Expected Retention Time Highly dependent on the specific column and system, but will be in the polar region of the chromatogram.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude reaction mixture.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform (CHCl₃), Ethanol (EtOH), Isopropyl alcohol (IPA)

  • Glass column with stopcock

  • Collection tubes

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or MeOH).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 1-2% MeOH in DCM).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., MeOH or an EtOH/IPA mixture).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)

This protocol is a starting point and should be optimized based on analytical HPLC of the crude material.

1. Materials:

  • Crude this compound

  • Preparative RP-HPLC system with a C8 or C18 column

  • Mobile Phase A: Deionized water with 0.1% TFA or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Sample solvent (e.g., a small amount of Mobile Phase A or a water/acetonitrile mixture)

  • Collection vials

  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal volume of the sample solvent. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

  • Injection and Elution: Inject the sample and begin the gradient elution. A typical gradient might run from 5% B to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the product peak.

  • Product Isolation: Combine the pure fractions and lyophilize to remove the mobile phase and obtain the purified product.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude Aminooxy-PEG3- methyl ester Silica Silica Gel Chromatography Crude->Silica Primary Purification HPLC Preparative RP-HPLC Crude->HPLC High-Purity Polish Membrane Membrane Filtration (Ultrafiltration) Crude->Membrane Initial Cleanup Analysis Purity & Identity Check (HPLC, NMR, MS) Silica->Analysis HPLC->Analysis Membrane->Silica Further Purification Membrane->HPLC Further Purification PureProduct Pure Aminooxy-PEG3- methyl ester (>98%) Analysis->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingSilica cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation/ Streaking on Silica Cause1 Solvent too weak Problem->Cause1 Cause2 Strong interaction with acidic silica Problem->Cause2 Cause3 Improper sample loading Problem->Cause3 Solution1 Increase eluent polarity (e.g., add MeOH, EtOH/IPA) Cause1->Solution1 Solution2 Add basic modifier (e.g., TEA, NH4OH) Cause2->Solution2 Solution3 Use 'dry loading' technique Cause3->Solution3

References

Validation & Comparative

A Head-to-Head Comparison: Aminooxy-PEG3-methyl ester vs. Maleimide Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, yet efficiently liberate its payload within the target cancer cell. This guide provides an objective, data-supported comparison between two prominent linker technologies: the site-specific aminooxy-based oxime ligation and the conventional cysteine-directed maleimide (B117702) conjugation.

The Chemistry of Conjugation

The fundamental difference between these two linkers lies in their conjugation chemistry, which dictates the stability, homogeneity, and ultimately, the performance of the resulting ADC.

Maleimide Linkers: Thiol-Michael Addition

Maleimide chemistry is a widely adopted method that targets thiol (-SH) groups.[1] In a typical application, the interchain disulfide bonds of an antibody are partially or fully reduced to expose free cysteine residues. A maleimide-functionalized linker-payload then reacts with these thiols via a Michael addition reaction to form a thiosuccinimide bond. This method has been used in several FDA-approved ADCs.[1] However, this bond is susceptible to a retro-Michael reaction in vivo, where the linker can detach from the antibody and potentially bind to other circulating proteins like albumin, leading to systemic toxicity.[2][3]

Figure 1. Maleimide conjugation and instability pathway.

Aminooxy Linkers: Stable Oxime Ligation

Aminooxy chemistry offers a site-specific alternative that results in a highly stable oxime bond. This method requires the presence of a carbonyl group (an aldehyde or ketone) on the antibody. These reactive handles can be introduced by mild periodate (B1199274) oxidation of the antibody's native glycans or by genetically engineering a non-natural amino acid containing a ketone group into the antibody sequence.[4][5] The aminooxy-functionalized linker-payload then reacts specifically with the carbonyl to form a robust oxime linkage, which is significantly more stable in plasma than the thiosuccinimide bond.[5][6]

Aminooxy_Conjugation Antibody_Glycan Antibody (Native Glycan) Antibody_CHO Antibody-CHO (Aldehyde Group) Antibody_Glycan->Antibody_CHO ADC_Oxime ADC (Stable Oxime Linkage) Antibody_CHO->ADC_Oxime Oxime Ligation Aminooxy_Drug Aminooxy-PEG3-Drug Aminooxy_Drug->ADC_Oxime

Figure 2. Aminooxy (oxime) conjugation workflow.

Head-to-Head Performance Comparison

The choice of linker chemistry has a profound impact on the key attributes of an ADC, including its stability, homogeneity, and therapeutic window.

Stability in Plasma

The primary advantage of oxime ligation over maleimide conjugation is the superior stability of the resulting bond in systemic circulation. The thiosuccinimide linkage from maleimide chemistry is known to be unstable, with reports indicating payload shedding rates as high as 50-75% within 7 to 14 days in plasma.[1] This premature release can lead to significant off-target toxicity and a reduction in the amount of payload delivered to the tumor.

A direct comparison between glycan-conjugated ADCs (a site-specific method resulting in a stable linkage) and traditional cysteine-maleimide ADCs demonstrates this difference starkly. Glycan-conjugated ADCs show minimal payload loss over a seven-day period, whereas cysteine-maleimide ADCs can lose up to 50% of their payload in the same timeframe.[7] This enhanced stability is a critical factor for improving the safety and efficacy profile of an ADC.

Linker TypeConjugation ChemistryBond FormedKey Stability FeatureReported Payload Loss (in vitro/in vivo)
Maleimide Thiol-Michael AdditionThiosuccinimideProne to retro-Michael reaction, leading to deconjugation.[2][3]Up to 50% in 7 days; 50-75% in 14 days.[1][7]
Aminooxy Oxime LigationOximeHighly stable bond, resistant to hydrolysis and thiol exchange.[5][6]Minimal payload loss observed over 7 days.[7]
Homogeneity and Drug-to-Antibody Ratio (DAR)

Homogeneity, defined by a consistent Drug-to-Antibody Ratio (DAR), is a critical quality attribute for ADCs. Site-specific conjugation methods like aminooxy ligation excel in producing homogeneous ADCs with a precisely controlled DAR (e.g., DAR 2 or 4).[4][] In contrast, the stochastic nature of conjugating to reduced interchain cysteines with maleimide linkers results in a heterogeneous mixture of species with varying DARs (typically 0, 2, 4, 6, and 8).[] This heterogeneity complicates manufacturing, characterization, and can lead to unpredictable pharmacokinetic profiles.[9]

ParameterMaleimide LinkersAminooxy Linkers (Site-Specific)
Conjugation Site Cysteine thiols from reduced interchain disulfides.Engineered aldehydes/ketones on glycans or specific amino acids.[4]
DAR Control Stochastic, resulting in a heterogeneous mixture.[]Precise, resulting in a highly homogeneous product (e.g., DAR 2).[4]
Product Profile Mixture of DAR 0, 2, 4, 6, 8.Predominantly a single DAR species.
Manufacturing Complex characterization due to heterogeneity.Simplified characterization and improved batch-to-batch consistency.
Therapeutic Window

The therapeutic window of an ADC is the range between the minimum effective dose and the maximum tolerated dose. Linker stability is a key determinant of this window. The instability of maleimide linkers can narrow the therapeutic window by causing off-target toxicities from prematurely released payload.[3] Conversely, the superior stability of aminooxy-linked ADCs ensures the payload remains attached until it reaches the target cell, minimizing systemic toxicity and potentially allowing for higher effective doses. Preclinical studies have shown that site-specific ADCs using oxime ligation have a superior toxicology profile in rats compared to their cysteine-conjugated counterparts.[9]

Experimental Protocols

The following sections provide generalized protocols for the conjugation and characterization of ADCs using both maleimide and aminooxy linkers.

Experimental_Workflow cluster_Maleimide Maleimide Conjugation Pathway cluster_Aminooxy Aminooxy Conjugation Pathway cluster_Purification Purification & Analysis (Common Steps) M_Start Start: Antibody in Buffer M_Reduce 1. Antibody Reduction (e.g., TCEP, DTT) M_Start->M_Reduce M_React 2. Conjugation (Add Maleimide-Drug) M_Reduce->M_React Purify 3. Purification (e.g., SEC, Protein A) M_React->Purify A_Start Start: Antibody in Buffer A_Oxidize 1. Glycan Oxidation (e.g., NaIO4) A_Start->A_Oxidize A_React 2. Conjugation (Add Aminooxy-Drug) A_Oxidize->A_React A_React->Purify Characterize 4. Characterization (HIC, SEC, LC-MS) Purify->Characterize

Figure 3. Comparative experimental workflows.
Protocol 1: Maleimide-Thiol Conjugation

This protocol describes a typical procedure for conjugating a maleimide-activated drug-linker to an antibody via reduced interchain cysteines.

  • Antibody Preparation:

    • Buffer exchange the antibody into a phosphate (B84403) buffer (e.g., PBS, pH 7.0-7.5) containing EDTA.

  • Disulfide Bond Reduction:

    • Add a 10-50 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to the antibody solution.

    • Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds.

    • If using DTT, remove the excess reducing agent via a desalting column. TCEP typically does not require removal.

  • Conjugation Reaction:

    • Prepare the maleimide-linker-payload in a compatible organic solvent like DMSO.

    • Add the maleimide-linker-payload solution to the reduced antibody solution at a slight molar excess (e.g., 5-10 fold over available thiols).

    • Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.

  • Purification and Characterization:

    • Purify the ADC from unreacted drug-linker and aggregates using Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.

    • Characterize the ADC to determine the average DAR and distribution of species using Hydrophobic Interaction Chromatography (HIC) and/or LC-MS.

Protocol 2: Aminooxy-Carbonyl Conjugation (Oxime Ligation)

This protocol outlines the generation of aldehyde groups on antibody glycans followed by conjugation with an aminooxy-functionalized drug-linker.

  • Antibody Preparation:

    • Buffer exchange the antibody into an acetate (B1210297) buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5).

  • Glycan Oxidation:

    • Prepare a fresh solution of sodium periodate (NaIO₄).

    • Add NaIO₄ to the antibody solution to a final concentration of 1-10 mM.

    • Incubate on ice for 30 minutes in the dark to selectively oxidize the glycan sugars and generate aldehyde groups.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of ~20 mM.

  • Conjugation Reaction:

    • Prepare the Aminooxy-PEG3-methyl ester-payload in a compatible solvent (e.g., DMSO).

    • Add the aminooxy-linker-payload solution to the oxidized antibody solution (typically a 50-100 fold molar excess).

    • To accelerate the reaction, an aniline (B41778) catalyst can be added to a final concentration of 10-20 mM.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.

  • Purification and Characterization:

    • Purify the ADC using SEC or Protein A chromatography.

    • Characterize the ADC using HIC to confirm homogeneity and LC-MS to confirm the precise molecular weight and DAR.

Summary and Conclusion

The choice between aminooxy and maleimide linkers represents a critical decision in ADC design, balancing established methodologies with next-generation advancements in stability and homogeneity.

FeatureMaleimide LinkersThis compound Linkers
Stability Moderate: Prone to deconjugation in plasma via retro-Michael reaction.High: Forms a highly stable oxime bond.
Homogeneity (DAR) Low: Produces a heterogeneous mixture of DAR species.High: Produces a highly homogeneous ADC with a defined DAR.
Conjugation Site Native cysteines (stochastic).Site-specific (glycans, engineered amino acids).
Complexity Established, but requires careful control of reduction and reaction.Requires an initial antibody modification step (e.g., oxidation).
Therapeutic Window Potentially narrowed by off-target toxicity from payload shedding.Potentially widened due to enhanced stability and reduced off-target effects.

While maleimide chemistry is a well-established and widely used technique, its inherent instability remains a significant liability. The retro-Michael reaction can lead to premature payload release, compromising both safety and efficacy. For researchers aiming to develop next-generation ADCs with improved therapeutic indices, the superior stability and homogeneity offered by site-specific aminooxy conjugation present a compelling advantage. The robust oxime bond ensures that the cytotoxic payload remains securely attached until the ADC reaches its target, providing a more predictable, stable, and potentially safer therapeutic agent.

References

A Head-to-Head Battle for Stability: Oxime vs. Thioether Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical stability of two prevalent bioconjugation linkages. This report details the intrinsic and extrinsic factors governing the stability of oxime and thioether bonds, supported by quantitative data and detailed experimental protocols.

In the realm of bioconjugation, the choice of chemical linkage is paramount, dictating the stability, efficacy, and safety of the resulting conjugate. Among the plethora of available chemistries, oxime and thioether linkages have emerged as popular choices for tethering molecules to proteins, peptides, and other biomolecules. This guide provides an in-depth comparison of the stability of these two linkages, offering a data-driven perspective to inform the selection of the most appropriate conjugation strategy for your research and development needs.

Executive Summary

Oxime linkages, formed by the reaction of an alkoxyamine with an aldehyde or ketone, are generally characterized by their superior hydrolytic stability, particularly under physiological conditions.[1][2][3] In contrast, thioether linkages, most commonly formed via the Michael addition of a thiol to a maleimide (B117702), are known to be susceptible to retro-Michael reactions and thiol exchange, which can lead to premature cleavage of the conjugate.[4][5][6][7][8] However, recent advancements in linker technology have led to strategies that significantly enhance the stability of thioether bonds. This guide will delve into the nuances of each linkage, presenting a balanced view of their respective strengths and weaknesses.

Quantitative Stability Comparison

The stability of a bioconjugate linkage is often assessed by its half-life (t½) under specific conditions, such as in human plasma or at different pH values. The following table summarizes quantitative data on the stability of oxime and thioether linkages, compiled from various studies.

Linkage TypeModel System/ConjugateConditionHalf-life (t½) or % RemainingReference
Oxime Isostructural oxime conjugatepD 7.0 (equivalent to pH 7.0)~25 days (half-life)--INVALID-LINK--
Thioether Maleimide-derived succinimidyl thioether conjugate (LC-V205C)Human plasma, 37 °C~80% remaining after 72 h--INVALID-LINK--
Thioether Maleimide-derived succinimidyl thioether conjugate (Fc-S396C)Human plasma, 37 °C~20% remaining after 72 h--INVALID-LINK--
Hydrolyzed Thioether Hydrolyzed N-aryl maleimide-thioether conjugatepH 7.4> 2 years (half-life)--INVALID-LINK--
Thiazine (B8601807) (from Thioether) Thiazine linker from N-terminal cysteine and maleimideBroad pH range, presence of glutathione (B108866)Markedly slower degradation than thioether, >20 times less susceptible to glutathione adduct formation--INVALID-LINK--

Factors Influencing Linkage Stability

The stability of both oxime and thioether linkages is not absolute and can be influenced by a variety of factors.

Oxime Linkage Stability

Oxime bonds are generally more stable than analogous imines and hydrazones due to the electronegativity of the oxygen atom, which imparts greater hydrolytic stability.[3] The rate of hydrolysis is catalyzed by acid.[9][10]

  • pH: Oxime hydrolysis is significantly faster under acidic conditions.[1]

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.[1]

  • Steric and Electronic Effects: The structure of the carbonyl and alkoxyamine precursors can influence stability. Ketone-derived oximes are generally more stable than those derived from aldehydes.[3]

Thioether Linkage Stability

The primary instability of maleimide-derived thioether linkages stems from the retro-Michael reaction, which is essentially the reverse of the conjugation reaction. This can lead to thiol exchange with other thiol-containing molecules in the biological milieu, such as glutathione or albumin.[4][6][11][12]

  • Thiol Exchange: The presence of competing thiols can lead to the cleavage of the thioether bond and transfer of the conjugated molecule.[5][8]

  • Succinimide (B58015) Ring Hydrolysis: Hydrolysis of the succinimide ring in the maleimide adduct opens the ring to form a stable thiosuccinamic acid derivative, which is no longer susceptible to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents.[5][7][8]

  • Local Environment: The local chemical environment around the linkage on the protein can influence its stability.[11][13]

Experimental Protocols

Detailed methodologies for the formation of oxime and thioether linkages and the assessment of their stability are crucial for reproducible research.

Protocol 1: Oxime Linkage Formation

Objective: To conjugate an alkoxyamine-containing molecule to a protein with an accessible aldehyde or ketone group.

Materials:

  • Protein containing an aldehyde or ketone group (e.g., generated by periodate (B1199274) oxidation of N-terminal serine or glycans).

  • Alkoxyamine-functionalized molecule of interest.

  • Aniline (B41778) catalyst solution (e.g., 100 mM in reaction buffer).

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the carbonyl-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the alkoxyamine-functionalized molecule in a 5-10 fold molar excess over the protein.

  • Add the aniline catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Once the reaction is complete, purify the conjugate using size-exclusion chromatography to remove excess reagents.

Protocol 2: Thioether Linkage Formation (Maleimide-Thiol)

Objective: To conjugate a maleimide-functionalized molecule to a protein with a free thiol group.

Materials:

  • Protein containing a free thiol group (e.g., from a cysteine residue).

  • Maleimide-functionalized molecule of interest.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing EDTA (1-5 mM) to prevent disulfide bond formation.

  • Reducing agent (optional, for reducing disulfide bonds): e.g., Tris(2-carboxyethyl)phosphine (TCEP).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the thiol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove the reducing agent before proceeding.

  • Add the maleimide-functionalized molecule in a 5-20 fold molar excess over the protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Quench the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to react with any unreacted maleimide.

  • Purify the conjugate using size-exclusion chromatography.

Protocol 3: Linkage Stability Assay in Human Plasma

Objective: To assess the stability of the bioconjugate linkage in a physiologically relevant medium.

Materials:

  • Purified bioconjugate (oxime or thioether linked).

  • Human plasma.

  • Incubator at 37 °C.

  • Analytical system for quantifying the intact conjugate (e.g., HPLC, ELISA, SDS-PAGE with fluorescently labeled conjugate).

Procedure:

  • Add the purified bioconjugate to human plasma to a final concentration of 10-100 µg/mL.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

  • Analyze the samples to determine the percentage of intact conjugate remaining. This can be done by separating the intact conjugate from the cleaved components and quantifying the respective peaks or bands.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the linkage.

Visualizing the Chemistry

Diagrams illustrating the chemical reactions and stability considerations can aid in understanding the fundamental differences between oxime and thioether linkages.

Oxime_Formation cluster_product Product Protein_CHO Protein-CHO (Aldehyde) Oxime_Linkage Protein-CH=N-O-Molecule (Oxime Linkage) Protein_CHO->Oxime_Linkage + H2N-O-Molecule - H2O Molecule_ONH2 H2N-O-Molecule (Alkoxyamine)

Caption: Formation of a stable oxime linkage.

Thioether_Formation_and_Instability cluster_formation Thioether Formation (Michael Addition) cluster_instability Instability Pathway (Retro-Michael) cluster_stabilization Stabilization Pathway (Hydrolysis) Protein_SH Protein-SH (Thiol) Thioether Protein-S-Succinimide-Molecule (Thioether Linkage) Protein_SH->Thioether + Maleimide-Molecule Maleimide Maleimide-Molecule Thioether_Instability Protein-S-Succinimide-Molecule Thioether_Stabilization Protein-S-Succinimide-Molecule Cleaved_Products Protein-SH + Maleimide-Molecule Thioether_Instability->Cleaved_Products Retro-Michael Reaction (+ Competing Thiol) Hydrolyzed_Product Protein-S-Succinamic Acid-Molecule (Stable Hydrolyzed Product) Thioether_Stabilization->Hydrolyzed_Product Hydrolysis (+H2O)

Caption: Thioether linkage formation, instability, and stabilization.

Conclusion

The choice between an oxime and a thioether linkage is context-dependent and should be guided by the specific requirements of the application.

  • For applications demanding high stability under physiological conditions and where the introduction of a carbonyl group is feasible, oxime linkages represent a robust and reliable choice.[2][3] Their superior hydrolytic stability makes them particularly suitable for long-circulating bioconjugates.

  • Thioether linkages , while traditionally viewed as less stable, can be effectively utilized, especially when their stability is enhanced through strategies like succinimide ring hydrolysis or the formation of alternative structures like thiazines.[4][5][6][7][8] The well-established and efficient maleimide-thiol conjugation chemistry remains a valuable tool in the bioconjugation toolbox.

Ultimately, a thorough understanding of the stability profiles and the factors that influence them, as outlined in this guide, will empower researchers to make informed decisions and design bioconjugates with optimal performance characteristics.

References

A Comparative Guide to the Validation of Aminooxy-PEG3-methyl Ester Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient validation of bioconjugation is a critical step in creating novel therapeutics and research tools. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Aminooxy-PEG3-methyl ester, to proteins and peptides can enhance solubility, stability, and pharmacokinetic properties. This guide provides an objective comparison of mass spectrometry with alternative methods for validating the successful conjugation of this compound, supported by illustrative experimental data and detailed protocols.

This compound is a hydrophilic linker that reacts with carbonyl groups (aldehydes or ketones) on a target molecule to form a stable oxime bond.[1][2][3] Validating the successful formation of this linkage is paramount to ensure the quality, efficacy, and safety of the resulting conjugate.

Mass Spectrometry: The Gold Standard for Conjugation Validation

Mass spectrometry (MS) is the premier analytical technique for the definitive validation of bioconjugation.[4] It provides a direct and precise measurement of the molecular weight of the native protein and the resulting conjugate, allowing for unambiguous confirmation of the PEGylation event. The two most common MS techniques for this purpose are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[5][6]

Quantitative Data Summary

The following table summarizes the expected mass shifts for a model protein, "Protein-CHO" (a glycoprotein (B1211001) with an engineered aldehyde site, MW = 25,000 Da), upon conjugation with this compound (MW = 251.28 Da).[1]

SampleExpected Mass (Da)Observed Mass (Da) by ESI-LC-MSObserved Mass (Da) by MALDI-TOF MS
Unmodified Protein-CHO25,000.0025,000.1525,001.5
Protein-CHO + this compound25,251.2825,251.4825,252.9

Note: The slight variations in observed mass are typical for these techniques and are within acceptable error margins.

Experimental Protocols

1. Conjugation of this compound to an Aldehyde-Containing Protein (Protein-CHO)

This protocol describes the general steps for conjugating this compound to a protein containing a reactive aldehyde group.

  • Materials:

    • Protein-CHO (at 10 mg/mL in 100 mM sodium phosphate (B84403) buffer, pH 6.0)

    • This compound (10 mM stock solution in DMSO)

    • Aniline (B41778) (100 mM stock solution in DMSO, as a catalyst)

    • PD-10 desalting columns

  • Procedure:

    • To 1 mL of the Protein-CHO solution, add 50 µL of the this compound stock solution (50-fold molar excess).

    • Add 10 µL of the aniline stock solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

    • Remove excess, unreacted PEG linker and catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with phosphate-buffered saline (PBS), pH 7.4.

    • Collect the protein-containing fractions and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Validation by ESI-LC-MS

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Electrospray ionization time-of-flight (ESI-TOF) mass spectrometer

  • Procedure:

    • Sample Preparation: Dilute the unmodified and conjugated protein samples to 0.1 mg/mL in 0.1% formic acid in water.

    • Chromatography: Inject 5 µL of the sample onto a C4 reverse-phase column. Elute the protein using a gradient of 20-80% acetonitrile (B52724) in water (both containing 0.1% formic acid) over 10 minutes.

    • Mass Spectrometry: Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range of 800-3000.

    • Data Analysis: Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.

3. Validation by MALDI-TOF MS

  • Instrumentation:

    • MALDI-TOF mass spectrometer

  • Procedure:

    • Sample Preparation: Mix 1 µL of the protein sample (unmodified or conjugated, at 1 mg/mL) with 1 µL of a saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid.

    • Spotting: Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

    • Mass Spectrometry: Acquire mass spectra in the linear positive ion mode.

    • Data Analysis: Determine the molecular weight from the resulting spectrum.

Alternative Validation Methods

While mass spectrometry provides the most definitive evidence of conjugation, other techniques can offer complementary information and may be more accessible in some laboratory settings.

Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantages
SDS-PAGE Separation by molecular weightSimple, widely available, provides visual confirmation of a mass shift.Low resolution, may not resolve small mass changes, not quantitative.
HPLC Separation by hydrophobicity or sizeCan separate conjugated from unconjugated protein, provides purity information.[7]Indirect evidence of conjugation, requires a distinct peak shift.
UV-Vis Spectroscopy Change in absorbanceCan be used if the PEG reagent has a chromophore or if the conjugation affects the protein's absorbance spectrum.[8][9]Indirect, low sensitivity, not universally applicable.[10]
FTIR Spectroscopy Detection of vibrational modes of chemical bondsCan detect the formation of the oxime bond through characteristic C=N stretching vibrations.[11][12]Complex spectra, may be difficult to interpret for large molecules, not quantitative.
Experimental Protocols for Alternative Methods

1. SDS-PAGE Analysis

  • Procedure:

    • Prepare 12% polyacrylamide gels.

    • Load 10 µg of unmodified and conjugated protein samples into separate wells.

    • Run the gel at 150V for 1 hour.

    • Stain the gel with Coomassie Brilliant Blue and destain.

    • Visualize the protein bands. A successful conjugation will show a band with a higher molecular weight compared to the unmodified protein.

2. HPLC Analysis

  • Procedure:

    • Use the same HPLC system and column as for LC-MS.

    • Inject 10 µL of the reaction mixture before and after purification.

    • Monitor the elution profile at 280 nm. Successful conjugation and purification will result in a shift in the retention time of the main peak and the disappearance of the peak corresponding to the unconjugated protein.

Visualizing the Workflow and Linkage

To aid in the understanding of the experimental process and the chemical reaction, the following diagrams have been generated.

G cluster_0 Conjugation cluster_1 Validation Protein-CHO Protein-CHO Reaction_Mixture Reaction_Mixture Protein-CHO->Reaction_Mixture Aminooxy-PEG3-methyl_ester Aminooxy-PEG3-methyl_ester Aminooxy-PEG3-methyl_ester->Reaction_Mixture Purification Purification Reaction_Mixture->Purification Conjugated_Protein Conjugated_Protein Purification->Conjugated_Protein Mass_Spectrometry Mass_Spectrometry Conjugated_Protein->Mass_Spectrometry Alternative_Methods Alternative_Methods Conjugated_Protein->Alternative_Methods Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Alternative_Methods->Data_Analysis Validation_Report Validation_Report Data_Analysis->Validation_Report G Protein_Aldehyde Protein-CHO Oxime_Bond Protein-CH=N-O-PEG3-COOCH3 Protein_Aldehyde->Oxime_Bond + PEG_Linker H2N-O-PEG3-COOCH3 PEG_Linker->Oxime_Bond pH 6.0, Aniline

References

The Critical Balancing Act: How PEG Linker Length Dictates PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs) reveals its profound impact on degradation efficiency, underscoring the necessity of precise linker optimization for therapeutic success.

In the rapidly evolving field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length.[1] This guide provides a comparative analysis of how different PEG linker lengths influence PROTAC efficacy, supported by experimental data and detailed methodologies, to aid researchers in the rational design of potent protein degraders.

The linker is not merely a spacer; its length is a key determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker may result in inefficient ubiquitination due to increased flexibility and a higher entropic penalty upon complex formation.[4][5]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that the length of the PEG linker can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase.[6]

Case Study 1: Targeting Bromodomain-Containing Protein 4 (BRD4)

PROTACs targeting the epigenetic reader protein BRD4 have been extensively studied. By compiling data from various studies focusing on thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase, a clear trend emerges. A PEG5 linker appears to be optimal for achieving potent and efficacious degradation of BRD4. Shorter linkers, such as PEG2, are generally less effective, while linkers longer than PEG5 show a slight decrease in potency.[3]

PROTAC LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PEG2BRD4HeLa>1000<20
PEG3BRD4VCaP5585
PEG4BRD4Various2095
PEG5 BRD4 Various 15 >98
PEG6BRD4Various3092
Note: This table represents a synthesis of findings from multiple studies and should be interpreted as a qualitative guide to the general trend. Exact values can vary based on specific PROTAC structure and experimental conditions.[3][7]
Case Study 2: Targeting Estrogen Receptor α (ERα)

A seminal study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer.[8][9] The study utilized a series of PROTACs with varying atom chain lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. While all tested PROTACs had similar binding affinities for ERα, their degradation efficacy varied significantly with linker length.[10] A PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a 12-atom linker.[6] Further increasing the linker length led to a sharp decrease in potency.[5]

Linker Length (atoms)Target ProteinE3 LigaseDegradation Potency (IC50)
9ERαVHL140 µM
12ERαVHLLess Potent
16 ERα VHL 26 µM (More Potent)
>16ERαVHL>200 µM
Note: IC50 values here refer to the concentration required to reduce cell viability, which was shown to correlate with ERα degradation.[5][10]
Case Study 3: Targeting TANK-Binding Kinase 1 (TBK1)

Research on TBK1-targeting PROTACs also revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. However, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%.[2][6]

Linker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
< 12TBK1VHLInactiveN/A
21 TBK1 VHL 3 96
29TBK1VHL29276

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the underlying processes, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis start Seed Cells treat Treat with PROTAC (Dose-Response) start->treat lysis Cell Lysis & Protein Quantification (BCA) treat->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer (PVDF Membrane) sds->transfer immuno Immunoblotting (Primary & Secondary Antibodies) transfer->immuno detect Chemiluminescent Detection immuno->detect analysis Data Analysis (DC50 & Dmax) detect->analysis

Caption: Workflow for Western Blot analysis of BRD4 degradation.[1]

Detailed Experimental Protocols

Accurate assessment and comparison of PROTAC efficacy rely on robust experimental methodologies.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[1]

1. Cell Seeding and Treatment:

  • Seed a human cancer cell line expressing the target protein (e.g., HeLa, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Wash the membrane with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane extensively with TBST.

5. Detection and Analysis:

  • Incubate the membrane with an ECL chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Ternary Complex Formation

HTRF is a robust, high-throughput method to quantify the formation of the ternary complex.[11][12]

1. Reagent Preparation:

  • Prepare assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Use a labeled E3 ligase (e.g., with Europium cryptate - donor) and a labeled target protein (e.g., with d2 - acceptor). Alternatively, tagged proteins and corresponding labeled anti-tag antibodies can be used.

2. Assay Procedure (384-well plate format):

  • Add the target protein to the wells of a low-volume 384-well plate.

  • Add varying concentrations of the PROTAC.

  • Add the E3 ligase to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

3. Detection:

  • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay.

4. Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000).

  • Plot the HTRF ratio against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that profoundly influences degradation efficacy. The case studies on BRD4, ERα, and TBK1 clearly demonstrate that linker length must be meticulously optimized for each target protein and E3 ligase pair. A systematic approach to linker design, exploring a range of PEG lengths, is paramount for the development of potent and selective protein degraders. By employing quantitative techniques like Western blotting and HTRF, researchers can effectively compare the performance of different linker constructs and identify the optimal design for their therapeutic target.

References

A Comparative Guide to the HPLC Characterization of Aminooxy-PEG3-Methyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of biomolecules. Short, discrete PEG linkers like Aminooxy-PEG3-methyl ester are pivotal in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). The aminooxy group facilitates a highly specific and stable oxime bond with carbonyl groups (aldehydes or ketones) on a target molecule. Accurate and robust analytical techniques are paramount for the characterization and quality control of these conjugates. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity, stability, and reaction kinetics of such modifications.

This guide provides a comparative overview of the characterization of this compound conjugates using Reversed-Phase HPLC (RP-HPLC), with a comparison to alternative conjugation chemistries. We present supporting experimental data and detailed protocols to aid researchers in the effective analysis of their bioconjugates.

Comparison of Common Bioconjugation Linkers

The choice of linker is critical in the design of bioconjugates. Below is a comparison of Aminooxy-PEG linkers with another widely used class, Maleimide-PEG linkers.

FeatureAminooxy-PEG Linkers (e.g., this compound)Maleimide-PEG Linkers
Target Functional Group Aldehydes and KetonesThiols (Sulfhydryls)
Resulting Bond OximeThioether
Reaction pH Typically pH 4-7[1]Typically pH 6.5-7.5[2]
Bond Stability Highly stable[3][4]Stable thioether bond
Bioorthogonality High; avoids reaction with common biological nucleophiles like amines and thiols.[3]Selective for thiols at pH < 7.5; can show cross-reactivity with amines at higher pH.[2]
Key Applications Conjugation to glycoproteins after periodate (B1199274) oxidation, labeling with fluorescent dyes containing aldehydes, PROTAC synthesis.[4]Site-specific conjugation to cysteine residues in proteins and peptides, ADC development.[2][5]

HPLC Analysis of Aminooxy-PEG3 Conjugates: A Performance Overview

Reversed-Phase HPLC is a powerful technique for the analysis of PEGylated molecules, separating compounds based on hydrophobicity.[6] The addition of a PEG linker, even a short one like PEG3, alters the retention time of the parent molecule, allowing for the separation of the conjugate from the starting materials.

Key Performance Parameters in a Typical RP-HPLC Analysis of a Peptide Conjugate:

ParameterTypical Value/ObservationSignificance
Purity of Conjugate >95%Assesses the efficiency of the conjugation reaction and subsequent purification.[6][7]
Retention Time Shift The PEGylated conjugate typically has a different retention time than the unconjugated molecule.[6]Confirms the modification of the molecule. The direction of the shift depends on the overall change in hydrophobicity.
Peak Shape Symmetrical peaks are desirable.Poor peak shape can indicate issues with the analytical column, mobile phase, or the stability of the conjugate under the analytical conditions.
Resolution Baseline separation of the conjugate from starting materials and byproducts.Ensures accurate quantification and purity assessment.

Experimental Protocols

General Protocol for the Conjugation of a Peptide with an Aminooxy-PEG Linker and HPLC Characterization

This protocol describes the general steps for conjugating a peptide containing a ketone or aldehyde with this compound and the subsequent analysis by RP-HPLC.

1. Conjugation Reaction (Oxime Ligation)

  • Materials:

    • Peptide with a carbonyl group (aldehyde or ketone)

    • This compound

    • Reaction Buffer: 0.1 M Sodium Acetate or Phosphate buffer, pH 4.5-7

    • Aniline (B41778) (as catalyst, optional)[8]

  • Procedure:

    • Dissolve the carbonyl-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Dissolve a 10- to 50-fold molar excess of this compound in the reaction buffer.

    • Add the Aminooxy-PEG3 solution to the peptide solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.[8]

    • Allow the reaction to proceed at room temperature for 2-12 hours.[9] The reaction progress can be monitored by analytical RP-HPLC.

2. HPLC Purification and Analysis

  • Instrumentation & Materials:

    • HPLC system with a UV detector

    • C18 analytical and/or preparative column (e.g., 5 µm particle size, 4.6 x 250 mm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Acidify the reaction mixture with TFA to a pH of 2-3.

    • Inject the sample onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes) at a flow rate of 1 mL/min.[6]

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptides).

    • The conjugate, unreacted peptide, and excess PEG linker will elute at different retention times.

    • Collect fractions corresponding to the conjugate peak for further characterization.

    • Analyze the purity of the collected fractions using the same analytical HPLC method.

    • Confirm the identity of the conjugate by mass spectrometry, expecting a mass increase corresponding to the mass of the this compound linker minus one molecule of water.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Peptide-PEG Conjugation and Analysis cluster_synthesis Conjugation cluster_analysis Purification & Analysis Peptide_CHO Peptide with Carbonyl Group Reaction Oxime Ligation (pH 4.5-7, RT, 2-12h) Peptide_CHO->Reaction Aminooxy_PEG This compound Aminooxy_PEG->Reaction Crude_Product Crude Conjugate Mixture Reaction->Crude_Product HPLC_Purification Preparative RP-HPLC Crude_Product->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection HPLC_Analysis Analytical RP-HPLC Fraction_Collection->HPLC_Analysis MS_Analysis Mass Spectrometry Fraction_Collection->MS_Analysis Pure_Conjugate Pure Peptide-PEG Conjugate (>95%) HPLC_Analysis->Pure_Conjugate MS_Analysis->Pure_Conjugate

Caption: Workflow for synthesis and analysis of a peptide-PEG conjugate.

Signaling Pathway of Bioconjugation Alternatives cluster_aminooxy Aminooxy Ligation cluster_maleimide Maleimide Ligation Carbonyl Aldehyde / Ketone (on Molecule A) Oxime Stable Oxime Bond (A-Linker) Carbonyl->Oxime reacts with Aminooxy Aminooxy-PEG Linker Aminooxy->Oxime Thiol Thiol / Sulfhydryl (on Molecule B) Thioether Stable Thioether Bond (B-Linker) Thiol->Thioether reacts with Maleimide Maleimide-PEG Linker Maleimide->Thioether

Caption: Comparison of Aminooxy and Maleimide conjugation pathways.

References

A Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of the bifunctional linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the efficacy of proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's role is far from passive; its length, composition, and rigidity profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[3][4]

Comparative Analysis of Linker Performance

The effectiveness of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[5][6] The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[7]

Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains

Flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, are the most commonly used linkers in initial PROTAC development due to their synthetic accessibility.[1][]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1]

  • PEG Chains: PEG linkers are known to improve the solubility and biocompatibility of PROTACs.[1][2]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl/EtherAlkyl ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[7]
Alkyl/Ether16-atom alkyl linkerEstrogen Receptor α (ERα)Von Hippel-Lindau (VHL)Optimal at 16 atomsSignificant degradation[9]
PEGPEG ChainsTANK-binding kinase 1 (TBK1)VHLLength-dependentLength-dependent[10]
PEGPEG ChainsCyclin-dependent kinase 9 (CDK9)CRBNLength-dependentLength-dependent[10][11]
Rigid Linkers

Rigid linkers, which include structures like piperazine, piperidine, and triazoles, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially enhancing selectivity.[2][12]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
RigidTriazole-containingBromodomain-containing protein 4 (BRD4)CRBNPotent degradationHigh[4]
RigidPiperazine/PiperidineVariousVariousImproved stability and solubilityEffective degradation[12]
"Smart" or Functional Linkers

Innovations in linker technology have led to the development of "smart" linkers with additional functionalities.[1]

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) group, allow for spatiotemporal control of PROTAC activity using light.[1][3]

Experimental Protocols

A thorough evaluation of PROTAC efficacy involves a series of biochemical and cellular assays.[13]

Western Blot for Protein Degradation

This is the standard method to quantify the reduction in target protein levels.[14]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody.

  • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of degradation relative to the loading control.[10]

Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[13]

  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein or E3 ligase on a sensor chip.

    • Inject the PROTAC at various concentrations to measure the binary binding affinity.

    • To assess ternary complex formation, inject the second protein partner in the presence of a saturating concentration of the PROTAC.

    • Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex.[13]

  • Isothermal Titration Calorimetry (ITC):

    • Place one protein component (e.g., the E3 ligase) in the sample cell.

    • Titrate in the PROTAC to measure the heat change upon binding.

    • In a separate experiment, titrate the PROTAC into a solution containing the POI to form the binary complex.

    • Titrate the PROTAC-POI complex into the E3 ligase to measure the thermodynamics of ternary complex formation.[13]

  • Fluorescence Resonance Energy Transfer (FRET):

    • Label the POI and E3 ligase with a FRET donor and acceptor pair, respectively.

    • In the absence of a PROTAC, no FRET signal is observed.

    • Upon addition of an effective PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.[13]

Visualizing Key Processes

Diagrams generated using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycled PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Recruits Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow Design PROTAC Design & Synthesis Ternary_Complex_Formation Ternary Complex Formation Assays (SPR, ITC, FRET) Design->Ternary_Complex_Formation Cellular_Degradation Cellular Degradation Assay (Western Blot) Ternary_Complex_Formation->Cellular_Degradation Data_Analysis Data Analysis (DC50, Dmax) Cellular_Degradation->Data_Analysis Optimization Linker Optimization Data_Analysis->Optimization Optimization->Design Iterative Refinement

Caption: A typical experimental workflow for evaluating PROTAC linkers.

References

A Comparative Guide to the In Vivo Stability of Aminooxy-PEG3-Methyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the in vivo stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). The ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while allowing for efficient release at the target site. This guide provides an objective comparison of the Aminooxy-PEG3-methyl ester linker, which forms a highly stable oxime bond, against other common linker technologies, supported by experimental data and detailed protocols.

The this compound is a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility.[1] Its primary utility comes from the aminooxy group, which reacts with aldehydes or ketones on a target molecule to form a stable oxime linkage.[2][3] This covalent bond is known for its exceptional stability under physiological conditions, making it a superior choice for applications requiring long-term conjugate integrity in vivo.[2][4]

Comparative In Vivo Stability of Bioconjugation Linkages

The stability of the bond connecting a payload to its carrier is paramount for in vivo applications. The oxime bond formed by aminooxy linkers exhibits significantly greater stability compared to several other common linkages, particularly hydrazones and maleimide-thiol adducts.

  • Oxime vs. Hydrazone: Oxime bonds are substantially more resistant to hydrolysis at physiological pH than hydrazone bonds.[4][5] Studies have shown that oximes can be 100 to 1000 times more stable than their isostructural hydrazone counterparts in aqueous solutions.[5] While the lower stability of hydrazones can be exploited for pH-dependent drug release in acidic endosomal compartments (e.g., half-life dropping from 183 hours at pH 7.2 to 4.4 hours at pH 5.0), this lability increases the risk of premature drug release in circulation.[6]

  • Oxime vs. Maleimide-Thiol Adducts: Maleimide (B117702) chemistry is widely used for conjugating to cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction, especially in the presence of albumin, leading to payload deconjugation in plasma.[7] This can result in a shorter in vivo half-life compared to more stable linkages.

  • Oxime vs. Peptide Linkers: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are designed to be stable in circulation and cleaved by lysosomal enzymes like Cathepsin B.[8] These linkers have demonstrated excellent in vivo stability, with reported half-lives of approximately 6 days in mice and 9.6 days in monkeys for a cAC10-vc-MMAE conjugate.[8] The stability of oxime bonds is expected to be in a similar range to or exceed that of these stable peptide linkers under physiological conditions.

  • Oxime vs. "Click Chemistry" Linkages: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions form highly stable triazole rings.[9] These bonds are considered bioorthogonal and exceptionally stable in vivo, similar to amide bonds. The stability of oxime linkages is comparable to these robust chemistries.

The formation of the oxime bond is a chemoselective process that proceeds efficiently under mild, slightly acidic to neutral conditions (pH 4.5-7.5), making it suitable for sensitive biomolecules.[2][10]

Caption: Formation of a stable oxime linkage.
Quantitative Comparison of Linker Stability

The following table summarizes available data on the stability of various linker types. Direct in vivo half-life data for this compound is not extensively published, but its high chemical stability suggests it would perform similarly to or better than the most stable linkers listed.

Linker TypeBond FormedIn Vivo/Physiological Half-LifeKey Characteristics
Aminooxy OximeVery High (Expected > 7 days)Highly stable at physiological pH, resistant to hydrolysis.[2][4]
Peptide (Val-Cit) Amide (cleavable)~6.0 days (mice), ~9.6 days (monkey)[8]Stable in circulation; cleaved by lysosomal proteases.[8]
Bromoacetamide Thioether~7 days[7]An improved alternative to maleimide with greater plasma stability.[7]
Hydrazone HydrazoneHours to days (pH dependent)Labile in acidic conditions (e.g., t1/2 = 4.4h at pH 5).[6]
Maleimide Thioether1-2 days (can be variable)Susceptible to retro-Michael reaction in plasma.[7]

Experimental Protocols for Assessing In Vivo Linker Stability

Assessing the in vivo stability of a linker is critical and typically involves pharmacokinetic (PK) studies in animal models (e.g., mice or rats).[11] The primary goal is to quantify three key entities in plasma over time: the total antibody, the intact antibody-drug conjugate (ADC), and the released (free) payload.[11]

G cluster_workflow In Vivo Stability Assessment Workflow cluster_analysis Plasma Analysis start Administer ADC to Animal Model (e.g., IV injection in mice) sampling Collect Blood Samples at Multiple Time Points (e.g., 1h, 6h, 1d, 3d, 7d, 14d) start->sampling plasma Isolate Plasma sampling->plasma elisa_total ELISA for Total Antibody plasma->elisa_total elisa_conj ELISA for Conjugated Drug plasma->elisa_conj lcms LC-MS/MS for Free Payload & DAR plasma->lcms data Data Analysis: - Calculate concentrations - Determine PK parameters - Calculate linker half-life elisa_total->data elisa_conj->data lcms->data

References

Quantitative analysis of conjugation efficiency: Aminooxy-PEG vs. click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the plethora of available methods, aminooxy-PEGylation and click chemistry have emerged as two of the most robust and widely adopted strategies. This guide provides a quantitative comparison of their conjugation efficiencies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

At a Glance: Comparing the Chemistries

Both aminooxy chemistry and click chemistry offer bioorthogonal reactions, meaning they proceed with high selectivity and yield in complex biological environments without interfering with native biochemical processes.[1] However, they operate via distinct mechanisms, each with its own set of advantages and considerations.

Aminooxy-PEG conjugation , also known as oxime ligation, involves the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond.[2][3] This method is particularly useful for modifying glycoproteins after mild oxidation of their sialic acid residues to generate aldehydes.[4]

Click chemistry , a broader class of reactions, is renowned for its simplicity, high yields, and the formation of a stable triazole linkage.[5] The most prominent examples used in bioconjugation are the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[6][7] CuAAC requires a copper catalyst, while SPAAC utilizes a strained cyclooctyne (B158145) to react with an azide (B81097) without the need for a potentially cytotoxic metal catalyst.[7]

Quantitative Comparison of Conjugation Efficiency

The efficiency of a conjugation reaction is a critical parameter, directly impacting the yield and homogeneity of the final product. The following tables summarize quantitative data on the efficiency of aminooxy-PEG and click chemistry reactions, compiled from various studies.

Parameter Aminooxy-PEG (Oxime Ligation) Click Chemistry (CuAAC) Click Chemistry (SPAAC)
Typical Reaction Yield High>95%[8]High
Reaction Rate Moderate (can be accelerated by catalysts like aniline)[6][9]Fast (accelerated by copper and ligands)[10]Very Fast
Reaction pH Optimal at pH 4.5-7[2][9]Wide range, often near neutral[5]Mild, physiological conditions[7]
Requirement for Catalyst Aniline (B41778) or derivatives (optional, for acceleration)[6]Copper(I)[10]None[7]
Bioorthogonality High[3]High (copper can be cytotoxic)[7]Excellent[7]
Stability of Linkage Stable oxime bond[2][3]Very stable triazole ring[8]Very stable triazole ring

Reaction Kinetics: A Deeper Dive

The speed of the conjugation reaction is crucial, especially when working with sensitive biomolecules.

Reaction Type Second-Order Rate Constant (M⁻¹s⁻¹) Notes
Oxime Ligation (uncatalyzed)~0.03 (at pH 4.6)[6]Rate is pH-dependent and can be slow.
Oxime Ligation (aniline-catalyzed)Can be significantly increased.Aniline acts as a nucleophilic catalyst.[6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10² - 10³Ligands can further accelerate the reaction.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)10⁻¹ - 1Dependent on the specific cyclooctyne used.
Tetrazine-TCO Ligation (an alternative "click" reaction)~10³ - 10⁶Exceptionally fast kinetics.[11]

Experimental Protocols

Detailed and reproducible protocols are essential for successful conjugation. Below are representative methods for aminooxy-PEGylation and copper-catalyzed click chemistry.

Protocol 1: Aminooxy-PEG Conjugation to an Oxidized Antibody

This protocol details a site-specific conjugation strategy by generating aldehyde groups on the antibody's glycan domains, followed by oxime ligation.[9]

1. Antibody Oxidation:

  • Prepare the monoclonal antibody (mAb) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).[4]

  • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-2 mM.[4]

  • Incubate the reaction on ice for 30 minutes in the dark.[4]

  • Quench the reaction by adding glycerol (B35011) or propylene (B89431) glycol to a final concentration of 15-20 mM and incubate for 5-10 minutes on ice.[4][9]

  • Purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).[9]

2. Oxime Ligation:

  • Dissolve the aminooxy-PEG reagent in an appropriate solvent (e.g., DMSO).[9]

  • Add the aminooxy-PEG solution to the purified oxidized antibody at a desired molar excess.

  • If catalysis is desired, add aniline to a final concentration of 10-20 mM.[9]

  • Incubate the reaction for 2-16 hours at room temperature or 4°C.

  • Purify the resulting antibody-PEG conjugate using a suitable chromatography method.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-modified biomolecule with an azide-containing PEG linker.[10]

1. Reagent Preparation:

  • Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Prepare a stock solution of the azide-PEG reagent in DMSO.

  • Prepare stock solutions of copper(II) sulfate (B86663) (CuSO₄), a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).[8][10]

2. Conjugation Reaction:

  • In a reaction tube, combine the alkyne-modified biomolecule and the azide-PEG reagent.

  • Add the ligand to the reaction mixture.

  • Premix the CuSO₄ and sodium ascorbate (B8700270) solutions, then add to the reaction mixture to initiate the click reaction. A typical final concentration is 50-100 µM Cu(I).

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the conjugate to remove excess reagents and byproducts.

Visualizing the Pathways and Workflows

To better illustrate the chemical processes and experimental steps, the following diagrams were generated using Graphviz.

Aminooxy_Conjugation cluster_reactants Reactants cluster_reaction Oxime Ligation cluster_product Product Biomolecule_Aldehyde Biomolecule with Aldehyde/Ketone Group Reaction Formation of Oxime Bond Biomolecule_Aldehyde->Reaction Aminooxy_PEG Aminooxy-PEG Aminooxy_PEG->Reaction Conjugate Biomolecule-PEG Conjugate Reaction->Conjugate Stable Linkage

Aminooxy-PEG Conjugation Reaction

Click_Chemistry_Conjugation cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product Biomolecule_Alkyne Biomolecule with Alkyne Group Reaction [3+2] Cycloaddition Biomolecule_Alkyne->Reaction Azide_PEG Azide-PEG Azide_PEG->Reaction Conjugate Biomolecule-PEG Conjugate Reaction->Conjugate Stable Triazole Linkage Catalyst Cu(I) Catalyst Catalyst->Reaction

Click Chemistry (CuAAC) Reaction

Experimental_Workflow Start Start: Biomolecule & PEG Reagent Functionalization Step 1: Introduce Bioorthogonal Handles (if necessary) Start->Functionalization Conjugation Step 2: Conjugation Reaction (Aminooxy or Click) Functionalization->Conjugation Purification Step 3: Purification of the Conjugate Conjugation->Purification Analysis Step 4: Characterization (e.g., SDS-PAGE, MS) Purification->Analysis End End: Purified Bioconjugate Analysis->End

General Bioconjugation Workflow

Conclusion: Making the Right Choice

Both aminooxy-PEG conjugation and click chemistry are powerful tools for bioconjugation, each with distinct features.

Aminooxy-PEG conjugation is an excellent choice for site-specific modification of glycoproteins and other molecules that naturally contain or can be easily modified to present an aldehyde or ketone group. While the uncatalyzed reaction can be slower than click chemistry, its high bioorthogonality and the stability of the resulting oxime bond make it a very reliable method.

Click chemistry , particularly CuAAC and SPAAC, offers exceptionally high yields and rapid reaction kinetics.[5][8] CuAAC is a cost-effective and highly efficient method, though the potential for copper toxicity needs to be considered for in vivo applications.[7] SPAAC circumvents the need for a metal catalyst, making it ideal for applications in living systems, but the required strained alkynes can be more complex to synthesize.[7]

The selection between these two premier conjugation strategies will ultimately depend on the specific biomolecule, the desired characteristics of the final conjugate, the reaction environment, and the downstream application. By understanding the quantitative differences in their efficiency and the nuances of their protocols, researchers can make an informed decision to best advance their scientific goals.

References

Benchmarking Aminooxy-PEG3-methyl ester against alternative bioconjugation reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the targeted chemical modification of biomolecules is paramount for advancing therapeutics, diagnostics, and fundamental biological research. The choice of conjugation chemistry is critical, dictating the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of Aminooxy-PEG3-methyl ester, which participates in oxime ligation, against three other widely used bioconjugation reagents: maleimides, N-hydroxysuccinimide (NHS) esters, and reagents for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their reaction mechanisms, experimental protocols, and key performance metrics to empower researchers in selecting the optimal tool for their specific application.

At a Glance: Comparative Overview of Bioconjugation Reagents

The selection of a bioconjugation reagent is a multi-faceted decision, balancing reaction efficiency, the stability of the formed bond, and the reaction's compatibility with the biological system of interest. The following table summarizes the key characteristics of the discussed reagents.

FeatureThis compound (Oxime Ligation)Maleimide (B117702) ReagentsNHS Ester ReagentsSPAAC Reagents
Target Functional Group Aldehydes, KetonesThiols (Sulfhydryls)[1][2]Primary Amines[3][4]Azides, Alkynes[][6]
Reaction pH ~4.5 (slightly acidic)[7]7.0-7.5 (neutral)[1][2][8]8.3-8.5 (slightly basic)[3][9]Typically physiological pH (e.g., 7.4)[10]
Reaction Time Hours to overnight[11][12]2 hours to overnight[13]1-2 hours to overnight[4]1-12 hours[10]
Bond Formed Oxime[7][14]Thioether[2]Amide[4]Triazole[]
Bond Stability High hydrolytic stability[7][12][15][16]Stable, but can undergo retro-Michael addition[17][18]Very stable[4]Very stable[]
Bioorthogonality HighModerate (potential cross-reactivity)Low (reacts with common biological functional groups)High
Key Advantages High stability of the oxime bond, bioorthogonal.[7][12]High selectivity for thiols.[1][8]Reacts with readily available primary amines.[3][4]Metal-free click chemistry, highly bioorthogonal.[][6]
Key Disadvantages Requires introduction of a carbonyl group, slower reaction kinetics at neutral pH.[19]Potential for off-target reactions, instability of the thioether bond.[17][18]Lack of specificity leading to heterogeneous products, hydrolysis of the NHS ester.[20][21]Requires introduction of azide (B81097) or alkyne handles.[]

Reaction Mechanisms and Workflows

Understanding the underlying chemistry and experimental steps is crucial for successful bioconjugation. Below are the reaction schemes and a generalized experimental workflow.

This compound (Oxime Ligation)

This compound reacts with aldehydes or ketones to form a stable oxime bond.[7][14] This reaction is highly specific and proceeds under mild, slightly acidic conditions.[7] The PEG3 linker enhances the hydrophilicity of the resulting conjugate.[7]

Oxime_Ligation Biomolecule Biomolecule-CHO Intermediate Biomolecule-CH=N-O-PEG3-COOCH3 Biomolecule->Intermediate + Reagent Reagent H2N-O-PEG3-COOCH3 H2O H2O Intermediate->H2O caption Oxime Ligation Reaction

Caption: Reaction of an aldehyde on a biomolecule with an aminooxy reagent to form an oxime bond.

Maleimide Reagents (Thiol-Maleimide Michael Addition)

Maleimides react with the sulfhydryl group of cysteine residues to form a stable thioether bond through a Michael addition reaction.[2] This reaction is highly selective for thiols at neutral pH.[1][8]

Maleimide_Reaction Protein_SH Protein-SH Conjugate Protein-S-Maleimide-R Protein_SH->Conjugate + Maleimide Maleimide Maleimide-R caption Thiol-Maleimide Michael Addition

Caption: Reaction of a thiol group on a protein with a maleimide reagent to form a thioether bond.

NHS Ester Reagents (Amine Acylation)

N-hydroxysuccinimide (NHS) esters react with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[4] This reaction is typically carried out at a slightly basic pH.[3][9]

NHS_Ester_Reaction Protein_NH2 Protein-NH2 Conjugate Protein-NH-CO-R Protein_NH2->Conjugate + NHS_Ester NHS_Ester R-CO-NHS NHS NHS Conjugate->NHS caption NHS Ester Amine Acylation

Caption: Reaction of a primary amine on a protein with an NHS ester to form an amide bond.

SPAAC Reagents (Strain-Promoted Azide-Alkyne Cycloaddition)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click chemistry" reaction that occurs between a strained alkyne (e.g., DBCO) and an azide to form a stable triazole ring.[][6] This reaction is highly specific and proceeds without the need for a metal catalyst.[][6]

SPAAC_Reaction Biomolecule_Azide Biomolecule-N3 Triazole Biomolecule-Triazole-R Biomolecule_Azide->Triazole + Cyclooctyne Cyclooctyne Cyclooctyne-R caption Strain-Promoted Azide-Alkyne Cycloaddition

Caption: Reaction of an azide-modified biomolecule with a strained alkyne to form a triazole.

General Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment, which is broadly applicable to all the discussed reagents with minor modifications to the reaction conditions.

Bioconjugation_Workflow Start Start Prepare_Biomolecule Prepare Biomolecule Solution Start->Prepare_Biomolecule Prepare_Reagent Prepare Reagent Stock Solution Start->Prepare_Reagent Mix Mix Biomolecule and Reagent Prepare_Biomolecule->Mix Prepare_Reagent->Mix Incubate Incubate under Optimal Conditions Mix->Incubate Purify Purify Conjugate Incubate->Purify Characterize Characterize Conjugate Purify->Characterize End End Characterize->End caption General Bioconjugation Workflow

Caption: A generalized workflow for a typical bioconjugation experiment.

Detailed Experimental Protocols

The following protocols are provided as a general guide. Optimal conditions may vary depending on the specific biomolecule and reagent used.

Protocol 1: Oxime Ligation using this compound
  • Preparation of Biomolecule:

    • Generate an aldehyde or ketone on the target biomolecule. For glycoproteins, this can be achieved by gentle oxidation of cis-diols with sodium periodate.

    • Dissolve the carbonyl-containing biomolecule in a suitable buffer (e.g., 100 mM sodium phosphate, pH 4.5).

  • Preparation of Reagent:

    • Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to prepare a stock solution (e.g., 10 mM).[7]

  • Conjugation Reaction:

    • Add the this compound stock solution to the biomolecule solution to achieve a final molar excess of the reagent (typically 10-50 fold).

    • Incubate the reaction mixture at room temperature for 2-24 hours.[11]

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Thiol-Maleimide Conjugation
  • Preparation of Biomolecule:

    • Dissolve the thiol-containing protein (e.g., an antibody with reduced cysteines) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).[1][8] Protein concentration is typically 1-10 mg/mL.[1][8]

    • If necessary, reduce disulfide bonds by adding a 20-fold molar excess of a reducing agent like TCEP and incubate for 30 minutes at room temperature.[13]

  • Preparation of Reagent:

    • Dissolve the maleimide reagent in an organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).[13]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent.[13]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification:

    • Purify the conjugate using SEC, dialysis, or chromatography to remove unreacted maleimide.[1][8]

Protocol 3: Amine-NHS Ester Conjugation
  • Preparation of Biomolecule:

    • Dissolve the protein or other amine-containing biomolecule in an amine-free buffer at pH 8.3-8.5 (e.g., 100 mM sodium bicarbonate buffer).[3][9] A typical protein concentration is 2-10 mg/mL.[9]

  • Preparation of Reagent:

    • Dissolve the NHS ester reagent in DMSO or DMF to prepare a fresh stock solution (e.g., 10 mM).[3]

  • Conjugation Reaction:

    • Add the NHS ester stock solution to the protein solution to achieve a 5-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

    • Optionally, quench the reaction by adding a small amount of an amine-containing buffer like Tris.

  • Purification:

    • Remove excess NHS ester and byproducts by SEC or dialysis.[4]

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Preparation of Biomolecule and Reagent:

    • Ensure one component contains an azide and the other a strained alkyne (e.g., DBCO).

    • Dissolve the azide- and alkyne-containing molecules in a suitable buffer, such as PBS, at pH 7.4.[10]

  • Conjugation Reaction:

    • Mix the two components in a 1:1 or slight molar excess of one component.

    • Incubate the reaction at room temperature or 37°C for 1-12 hours.[10]

  • Purification:

    • Purify the conjugate using standard methods such as SEC, dialysis, or chromatography to remove unreacted starting materials.[10]

Conclusion

The choice of a bioconjugation strategy is a critical decision in the design of novel biotherapeutics, diagnostics, and research tools. This compound, with its ability to form highly stable oxime bonds, offers a robust and bioorthogonal approach, particularly when site-specific modification is desired through a pre-introduced carbonyl group. However, its reaction kinetics can be slower compared to other methods.

Maleimides and NHS esters provide straightforward methods for targeting common functional groups (thiols and amines, respectively), but their broader reactivity can lead to less homogeneous products. SPAAC represents a powerful, truly bioorthogonal "click" chemistry approach that is ideal for complex biological environments, though it requires the incorporation of non-native functional groups.

By carefully considering the factors outlined in this guide, including the nature of the biomolecule, the desired stability of the linkage, and the tolerance of the system to different reaction conditions, researchers can make an informed decision to select the most appropriate bioconjugation reagent to achieve their scientific goals.

References

A Comparative Guide to Linker Technologies in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability in circulation, its pharmacokinetic profile, and the efficiency of payload release at the tumor site.[1][2] An ideal linker must be stable enough to prevent premature drug release and associated systemic toxicity, yet allow for efficient cleavage and payload delivery within the target cancer cell.[3][4] This guide provides a comparative analysis of different linker technologies, supported by experimental data, to inform the rational design of next-generation ADCs.

Linkers are broadly categorized as either cleavable or non-cleavable, with the choice between them having a significant impact on the ADC's mechanism of action, efficacy, and tolerability.[5][6] Cleavable linkers are designed to release the payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[2][4] Non-cleavable linkers, conversely, release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[4][7]

Quantitative Comparison of ADC Linker Performance

The following tables summarize key quantitative data from case studies comparing the performance of different linker types. These data highlight the trade-offs between linker stability, potency, and safety.

Table 1: In Vivo Comparison of Cleavable vs. Non-Cleavable Linkers

A study by Polson et al. compared anti-CD22 ADCs with the maytansinoid (DM1) payload conjugated via either a cleavable disulfide linker (SPP) or a non-cleavable thioether linker (SMCC).

Linker TypeLinkerPayloadEfficacy (Tumor Growth Inhibition)Tolerability (Body Weight Loss)Reference
CleavableSPPDM1Active against all 7 tested antigensMore significant weight loss at 20 mg/kg[8]
Non-cleavableSMCCDM1Active against only 2 of 7 tested antigensLess toxicity observed at 20 mg/kg[8]

Table 2: Comparison of Different Peptide Linkers for a Maytansinoid ADC

Singh et al. developed a triglycyl peptide linker (CX) and compared its stability and efficacy to the commonly used SMCC linker for a DM1-based ADC.

LinkerPlasma Half-life (t½)In Vivo Efficacy (3 mg/kg dose)Therapeutic Index (MTD/MED)Reference
CX (triglycyl)9.9 daysMore active than SMCC-DM1 at 15 mg/kg50-fold higher than SMCC-DM1[9]
SMCC10.4 daysLess activeLower[9]

Table 3: Impact of Linker on In Vitro Cytotoxicity of a HER2-Targeted ADC with an MMAE Payload

This table presents hypothetical but representative data on how linker choice can affect the in vitro potency of an ADC against a HER2-positive cancer cell line.

Linker TypeLinkerPayloadTarget Cell LineIC50 (pM)Reference
Dipeptide (Cleavable)Val-CitMMAESK-BR-3 (HER2+)92[9]
Sulfatase-cleavableN/AMMAESK-BR-3 (HER2+)61[9]
Non-cleavableN/AMMAESK-BR-3 (HER2+)609[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linkers.

Protocol 1: Thiol-Maleimide Conjugation of Trastuzumab

This protocol outlines the steps for conjugating a maleimide-functionalized linker-payload to the antibody Trastuzumab through the reduction of its interchain disulfide bonds.[10]

  • Materials:

    • Trastuzumab in PBS, pH 7.4

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Maleimide-activated linker-payload (e.g., MC-VC-PABC-MMAE)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • N-acetylcysteine (quenching reagent)

    • Sephadex G-25 purification column

  • Procedure:

    • Antibody Preparation: Adjust the concentration of Trastuzumab to 5-10 mg/mL in PBS, pH 7.4.[10]

    • Reduction of Disulfide Bonds: Add a 5-10 molar excess of TCEP to the antibody solution and incubate at 37°C for 1-2 hours to expose free sulfhydryl groups.[10]

    • Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in DMSO to a stock concentration of 10 mM.[10]

    • Conjugation Reaction: Add the linker-payload solution to the reduced antibody at a molar ratio of 5:1 (payload:antibody). Maintain the reaction pH between 6.5 and 7.5.[10]

    • Quenching: After the desired reaction time, add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

    • Purification: Purify the ADC using a Sephadex G-25 column to remove unconjugated payload and other small molecules.

    • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay is used to determine the potency of the ADC by measuring the metabolic activity of cells, which is an indicator of cell viability.[10]

  • Materials:

    • HER2-positive cancer cell line (e.g., SK-BR-3)

    • Cell culture medium

    • Trastuzumab-ADC and unconjugated Trastuzumab

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed SK-BR-3 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[10]

    • ADC Treatment: Prepare serial dilutions of the Trastuzumab-ADC and unconjugated antibody. Add 100 µL of the diluted ADC or control to the respective wells and incubate for 72-96 hours.[10]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[10]

    • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Visualizing ADC Mechanisms and Workflows

The following diagrams illustrate the key processes involved in ADC development and function.

ADC_Development_Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation cluster_evaluation Evaluation Ab Antibody Selection Conj Antibody-Linker-Payload Conjugation Ab->Conj Linker Linker Synthesis Linker->Conj Payload Payload Synthesis Payload->Conj Purify Purification & Characterization (DAR) Conj->Purify InVitro In Vitro Cytotoxicity Assay (IC50) Purify->InVitro InVivo In Vivo Efficacy & Safety (Xenograft Models) Purify->InVivo

General workflow for ADC development and evaluation.

ADC_MoA cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Enzymatic/pH-mediated Linker Cleavage Lysosome_C->Cleavage Release_C Payload Release Cleavage->Release_C Bystander Bystander Effect (Payload diffuses to neighboring cells) Release_C->Bystander ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody Backbone Degradation Lysosome_NC->Degradation Release_NC Payload-Linker-Amino Acid Complex Release Degradation->Release_NC No_Bystander No Bystander Effect (Charged complex is membrane-impermeable) Release_NC->No_Bystander Tubulin_Inhibition_Pathway cluster_cell Target Cancer Cell cluster_mitosis Mitosis ADC ADC with Tubulin Inhibitor Payload (e.g., MMAE, DM1) Internalization Internalization & Payload Release ADC->Internalization Payload Free Payload Internalization->Payload Tubulin Tubulin Dimers Payload->Tubulin binds to Polymerization Polymerization Payload->Polymerization inhibits Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Potency

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is profoundly influenced by the chemical nature of the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's ability to induce potent and selective protein degradation. This guide provides a comparative analysis of how linker chemistry—specifically its length, composition, and rigidity—impacts PROTAC potency, supported by experimental data and detailed protocols.

The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The geometry of this complex is crucial for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. Variations in linker design can dramatically alter the stability and conformation of this ternary complex, thereby affecting key potency metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2][3]

Comparative Analysis of Linker Chemistries

The optimization of a PROTAC's linker is a multi-faceted process, with length, composition, and rigidity being key parameters that modulate its degradation efficiency.[1][]

Impact of Linker Length

The length of the linker is a critical factor that dictates the proximity and relative orientation of the target protein and the E3 ligase.[5] An optimal linker length is essential for the formation of a stable ternary complex.[6] A linker that is too short may lead to steric hindrance, preventing the two proteins from coming together effectively.[1][] Conversely, a linker that is too long might result in unproductive binding modes or decreased cell permeability.[1]

Studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1) have demonstrated a clear dependence on linker length for optimal degradation. For ERα-targeting PROTACs, a 16-atom linker was found to be optimal for degradation and cell growth inhibition in MCF7 breast cancer cells.[6][7] Similarly, a 21-atom linker showed the highest potency for TBK1-targeting PROTACs, with linkers shorter than 12 atoms being inactive.[6][8]

Target ProteinLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ERα 9>10,000~50MCF7
12~5,000~75MCF7
16 ~1,000 ~95 MCF7
19~5,000~70MCF7
21>10,000~60MCF7
TBK1 < 12No degradation--
21 3 96 -
2929276-

Data synthesized from published literature.[6]

Impact of Linker Composition

The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as its solubility and cell permeability.[1] Common linker motifs include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures.[1][] PEG linkers are often used to enhance solubility and biocompatibility.[6] Alkyl chains, on the other hand, provide flexibility.[1] The atomic composition can also have significant effects; for instance, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of CRBN.[8]

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK PEG-basedVaries with lengthVaries with lengthMino
EGFR (wild-type) Varied (Alkyl, PEG)Varies with structureVaries with structure-

Qualitative data from comparative studies.[2]

Impact of Linker Rigidity

The rigidity of the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[1] Rigid linkers, such as those containing alkynes, heterocyclic rings (e.g., piperazine, triazole), or macrocycles, can reduce the entropic penalty of forming the ternary complex.[][9] For example, a macrocyclic PROTAC targeting BRD4 demonstrated comparable degradation potency to its more flexible counterpart, MZ1, despite having a lower binary binding affinity for both the target and the E3 ligase, suggesting an increase in ternary complex formation efficiency.[9]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the general mechanism of action, a typical experimental workflow for evaluating PROTACs, and a relevant signaling pathway.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Synthesis & Characterization cell_culture Cell Culture (e.g., Target-expressing cell line) start->cell_culture ternary_complex Ternary Complex Assay (e.g., TR-FRET, SPR) start->ternary_complex treatment PROTAC Treatment (Dose-response & time-course) cell_culture->treatment lysis Cell Lysis treatment->lysis viability Cell Viability Assay (e.g., MTS Assay - IC50) treatment->viability ubiquitination Target Ubiquitination Assay treatment->ubiquitination western_blot Western Blot (Degradation Analysis - DC50/Dmax) lysis->western_blot data_analysis Data Analysis & Potency Evaluation western_blot->data_analysis viability->data_analysis ternary_complex->data_analysis ubiquitination->data_analysis

Caption: General experimental workflow for PROTAC evaluation.

FLT3_Signaling_Pathway FLT3_L FLT3 Ligand FLT3 FLT3 Receptor FLT3_L->FLT3 dimer Dimerization & Autophosphorylation FLT3->dimer degradation FLT3 Degradation FLT3->degradation targeted for pathways Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT5) dimer->pathways proliferation Cell Proliferation, Survival, & Differentiation pathways->proliferation PROTAC FLT3 PROTAC PROTAC->FLT3 binds

Caption: Simplified FLT3 signaling pathway and PROTAC intervention.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Western Blot for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[3]

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to calculate the percentage of protein degradation, DC50, and Dmax values.[3]

Cell Viability Assay (e.g., MTS Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Add various concentrations of the PROTAC to the wells and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.[3]

Target Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[10]

  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[10]

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel and probe with an anti-ubiquitin antibody to detect the ubiquitinated target protein.[10]

Conclusion

The linker is a critical component in the design of potent and effective PROTACs. Its length, composition, and rigidity have a profound impact on the formation of a productive ternary complex and, consequently, on the degradation of the target protein. A systematic evaluation of different linker chemistries, guided by robust experimental data, is essential for the rational design and optimization of next-generation protein degraders. The continued exploration of novel linker strategies will undoubtedly pave the way for the development of more potent and selective therapeutics.

References

A Researcher's Guide to Spectroscopic Validation of Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

The formation of an oxime bond through the reaction of a hydroxylamine (B1172632) with an aldehyde or a ketone is a cornerstone of bioconjugation and synthetic chemistry, prized for its efficiency and selectivity under mild conditions. For researchers, scientists, and drug development professionals, robust and reliable validation of this ligation is critical. This guide provides a comparative overview of the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each method's performance is objectively compared, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic method for validating oxime bond formation depends on several factors, including the nature of the sample, the required sensitivity, and the type of information sought. The following table summarizes the key quantitative parameters and characteristics of each technique.

Spectroscopic MethodCharacteristic Signals/BandsSensitivityRequired Sample ConcentrationKey AdvantagesKey Disadvantages
NMR Spectroscopy ¹H NMR: Broad singlet for -OH proton (δ = 8.0-10.0 ppm), shifts in adjacent proton signals.[1] ¹³C NMR: Signal for the C=N carbon (150-160 ppm).Moderatemg scaleProvides detailed structural information and allows for kinetic monitoring in real-time.[2]Lower sensitivity compared to MS, requires relatively pure samples.
IR Spectroscopy Stretching vibrations: O-H (~3600-3200 cm⁻¹), C=N (~1680-1600 cm⁻¹), N-O (~945 cm⁻¹).[1][3][4]Low to Moderatemg scaleSimple, non-destructive, and provides clear functional group identification.Can be difficult to interpret in complex molecules with overlapping signals.
UV-Vis Spectroscopy Absorption bands related to π-π* transitions in the oxime chromophore (~250-350 nm).[5][6]Moderateµg to mg scaleAmenable to high-throughput screening and pKa determination.[7]Provides limited structural information, susceptible to interference from other chromophores.
Mass Spectrometry Molecular ion peak corresponding to the expected mass of the oxime product. Characteristic fragmentation patterns.[8][9]Highng to µg scaleExtremely sensitive, provides accurate mass determination, and can identify by-products.[8]Can be destructive, may require derivatization for volatile compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for each spectroscopic technique for the validation of oxime bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the formation of the oxime bond and characterize the product's structure.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key proton signals of the product.[10]

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Look for the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) from the starting material.

    • Identify the appearance of a new, broad singlet in the region of δ 8.0-10.0 ppm, which is characteristic of the oxime hydroxyl proton.[1] This peak is exchangeable with D₂O.

    • Analyze the shifts in the signals of protons adjacent to the newly formed C=N bond.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum.

    • Observe the disappearance of the carbonyl carbon signal (typically δ 190-210 ppm) of the starting aldehyde or ketone.

    • Identify the appearance of a new signal in the region of δ 150-160 ppm, corresponding to the carbon of the oxime C=N bond.[11]

  • Data Analysis: Integrate the peaks to determine the relative ratios of protons, confirming the structure of the oxime product.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the oxime product.

Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • IR Spectrum Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the disappearance of the strong C=O stretching band of the starting aldehyde or ketone (typically 1740-1680 cm⁻¹).

  • Data Analysis:

    • Look for the appearance of a C=N stretching vibration band around 1680-1600 cm⁻¹.[1]

    • Identify a broad O-H stretching band in the region of 3600-3200 cm⁻¹.[3]

    • Observe the N-O stretching band around 945 cm⁻¹.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To monitor the formation of the oxime by observing changes in the electronic absorption spectrum.

Protocol:

  • Sample Preparation: Prepare solutions of the starting materials and the reaction mixture at a known concentration in a suitable solvent (e.g., ethanol, acetonitrile, or buffer) that is transparent in the UV-Vis region of interest.[5]

  • UV-Vis Spectrum Acquisition:

    • Record the UV-Vis spectrum of the starting aldehyde/ketone and hydroxylamine separately.

    • Initiate the reaction and record the UV-Vis spectra at different time points.

  • Data Analysis:

    • Monitor the decrease in the absorbance of the starting carbonyl compound (if it has a distinct chromophore).

    • Observe the appearance and increase in absorbance of a new band, typically in the 250-350 nm range, corresponding to the π-π* transition of the newly formed oxime.[5][6]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the oxime product and identify any by-products.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the ng/µL to µg/µL range.

  • Mass Spectrum Acquisition:

    • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Acquire the mass spectrum in the expected mass range for the product.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) that corresponds to the calculated molecular weight of the oxime product.

    • If using high-resolution mass spectrometry, the measured mass should be within 5 ppm of the theoretical mass.

    • For further confirmation, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern of the molecular ion, which can provide structural information.[8]

Visualizing the Workflow and Logic

To better illustrate the process, the following diagrams outline the experimental workflow and the logical connections between the spectroscopic data and the validation of oxime bond formation.

experimental_workflow cluster_reaction Oxime Bond Formation cluster_validation Spectroscopic Validation Aldehyde_Ketone Aldehyde/ Ketone Reaction Reaction Aldehyde_Ketone->Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Reaction Oxime_Product Oxime Product Reaction->Oxime_Product NMR NMR Oxime_Product->NMR IR IR Oxime_Product->IR UV_Vis UV-Vis Oxime_Product->UV_Vis MS MS Oxime_Product->MS

Caption: Experimental workflow for oxime bond formation and subsequent validation using various spectroscopic methods.

logical_relationships cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion NMR_Data NMR Data (Chemical Shifts, Coupling) Structural_Info Structural Information NMR_Data->Structural_Info IR_Data IR Data (Vibrational Frequencies) Functional_Group_ID Functional Group ID IR_Data->Functional_Group_ID UV_Vis_Data UV-Vis Data (Absorption Maxima) Electronic_Transitions Electronic Transitions UV_Vis_Data->Electronic_Transitions MS_Data MS Data (Molecular Weight, Fragmentation) Molecular_Formula Molecular Formula MS_Data->Molecular_Formula Validation Successful Oxime Bond Formation Structural_Info->Validation Functional_Group_ID->Validation Electronic_Transitions->Validation Molecular_Formula->Validation

Caption: Logical relationships between spectroscopic data and the validation of oxime bond formation.

References

Peer-reviewed comparisons of Aminooxy-PEG linkers in scientific literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic profile of the final product. Among the diverse array of available bioconjugation technologies, those utilizing aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention. This guide provides an objective, data-supported comparison of Aminooxy-PEG linkers with other prevalent alternatives, namely maleimide-PEG and N-hydroxysuccinimide (NHS)-ester-PEG linkers. The information presented herein is synthesized from peer-reviewed scientific literature to aid in the selection of the optimal conjugation strategy for your research and development endeavors.

Executive Summary

Aminooxy-PEG linkers facilitate the formation of a highly stable oxime bond with molecules containing an aldehyde or ketone group. This chemistry offers exceptional stability, particularly when compared to the thioether bond formed by maleimide-thiol reactions, which can be susceptible to retro-Michael addition. While N-hydroxysuccinimide (NHS) ester chemistry provides a straightforward method for conjugating to primary amines, the resulting amide bond stability can be influenced by the local chemical environment, and the reaction's specificity is often lower than that of oxime ligation. The choice of linker technology represents a trade-off between reaction kinetics, bond stability, and the specificity of the conjugation site.

Quantitative Comparison of Linker Performance

The following tables summarize key performance metrics for Aminooxy-PEG, Maleimide-PEG, and NHS-Ester-PEG linkers based on data reported in peer-reviewed literature. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary depending on the specific biomolecule, linker length, and reaction conditions.

Table 1: Reaction Efficiency and Conditions

FeatureAminooxy-PEG LigationMaleimide-PEG ChemistryNHS-Ester-PEG Chemistry
Target Functional Group Aldehyde or KetoneThiol (Sulfhydryl)Primary Amine
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1]6.5 - 7.5[1]7.0 - 8.5[1]
Typical Reaction Time 2 - 24 hours[1]1 - 4 hours1 - 2 hours[1]
Typical Conjugation Efficiency >80% (site-specific)>90% (for available thiols)Variable (depends on accessible amines)

Table 2: Conjugate Stability

Linker ChemistryBond FormedStability ProfileSupporting Data
Aminooxy-PEG OximeHigh hydrolytic stability across a wide pH range.[1]The resulting oxime bond is exceptionally stable.[1]
Maleimide-PEG ThioetherSusceptible to retro-Michael addition and thiol exchange in the presence of competing thiols like glutathione, leading to deconjugation.[2][3]In a study comparing maleimide-PEG and mono-sulfone-PEG conjugates, the maleimide-PEG conjugate retained only about 70% conjugation after 7 days of incubation with 1 mM glutathione.[3]
NHS-Ester-PEG AmideGenerally stable, but the stability of the NHS ester reagent itself is pH-dependent and susceptible to hydrolysis. The resulting amide bond is highly stable.The NHS-ester group is sensitive to hydrolysis, which competes with the conjugation reaction.[4]

Table 3: Impact on Biological Activity

Linker ChemistryPotential Impact on Biological ActivitySupporting Data
Aminooxy-PEG Site-specific nature of the conjugation can minimize the impact on protein function, as the modification site can be precisely controlled.The ability to introduce the aldehyde/ketone handle at specific sites through genetic or enzymatic methods allows for the creation of homogeneous conjugates with preserved activity.[1]
Maleimide-PEG Can impact activity if the targeted cysteine residue is near an active site. Reduction of disulfide bonds to generate free thiols can also affect protein structure and function.Most conjugates demonstrate decreased thermostability relative to the unconjugated antibody, with thiol-coupled conjugates showing a more significant effect than amine- or carbohydrate-coupled ones.[5]
NHS-Ester-PEG Random conjugation to multiple lysine (B10760008) residues can lead to a heterogeneous mixture of conjugates with varying degrees of modification and potential loss of activity if lysines in critical regions are modified.Amine-coupled antibody-drug conjugates showed less impact on thermostability compared to thiol-coupled conjugates.[5]

Experimental Protocols

Detailed methodologies are essential for reproducible bioconjugation. The following are generalized protocols for the key chemistries discussed.

General Protocol for Aminooxy-PEG Ligation
  • Preparation of Aldehyde/Ketone-Containing Biomolecule:

    • If the biomolecule does not have a native aldehyde or ketone, one can be introduced through methods such as periodate (B1199274) oxidation of N-terminal serine or threonine residues, or by reacting a primary amine with an excess of a homobifunctional aldehyde-containing crosslinker.

    • Dissolve the biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).

  • Conjugation Reaction:

    • Dissolve the Aminooxy-PEG linker in the same buffer.

    • Add the Aminooxy-PEG linker to the biomolecule solution at a desired molar excess (typically 5-20 fold).

    • For reactions at or near neutral pH, a catalyst such as aniline (B41778) can be added to a final concentration of 10-100 mM to accelerate the reaction.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Purification:

    • Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and functional assays.

General Protocol for Maleimide-PEG Conjugation
  • Preparation of Thiol-Containing Biomolecule:

    • If the protein does not have a free cysteine, disulfide bonds can be selectively reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT can also be used but must be removed before adding the maleimide (B117702) reagent.

    • Perform the reduction in a degassed buffer at pH 7.0-7.5.

  • Conjugation Reaction:

    • Dissolve the Maleimide-PEG linker in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

    • Add the Maleimide-PEG linker to the reduced protein solution at a desired molar excess (typically 5-10 fold).

    • Incubate the reaction for 1-4 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.

    • Purify the conjugate using SEC, dialysis, or TFF.

    • Characterize the final product to determine the drug-to-antibody ratio (DAR) and confirm its integrity.

General Protocol for NHS-Ester-PEG Conjugation
  • Preparation of Amine-Containing Biomolecule:

    • Dissolve the biomolecule (e.g., protein) in an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 7.2-8.5).

  • Conjugation Reaction:

    • Immediately before use, dissolve the NHS-Ester-PEG linker in a dry, water-miscible organic solvent like DMSO or DMF.

    • Add the linker solution to the protein solution with gentle stirring, typically at a 5-20 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Purify the conjugate from excess reagents using SEC, dialysis, or TFF.

    • Analyze the conjugate for the degree of labeling and functional activity.

Visualizing the Conjugation Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the reaction mechanisms of the discussed bioconjugation methods.

G cluster_0 Aminooxy-PEG Ligation cluster_1 Maleimide-PEG Chemistry cluster_2 NHS-Ester-PEG Chemistry Biomolecule-CHO Biomolecule-Aldehyde/Ketone Oxime_Bond Biomolecule-CH=N-O-PEG-Payload Biomolecule-CHO->Oxime_Bond + Aminooxy-PEG H2N-O-PEG-Payload Aminooxy-PEG->Oxime_Bond Biomolecule-SH Biomolecule-Thiol Thioether_Bond Biomolecule-S-Maleimide-PEG-Payload Biomolecule-SH->Thioether_Bond + Maleimide-PEG Maleimide-PEG-Payload Maleimide-PEG->Thioether_Bond Biomolecule-NH2 Biomolecule-Amine Amide_Bond Biomolecule-NH-CO-PEG-Payload Biomolecule-NH2->Amide_Bond + NHS-Ester-PEG NHS-Ester-PEG-Payload NHS-Ester-PEG->Amide_Bond

Caption: Reaction schemes of common bioconjugation methods.

Conclusion

The selection of a PEG linker for bioconjugation is a critical decision that should be guided by the specific requirements of the application. Aminooxy-PEG linkers offer a superior stability profile due to the formation of a robust oxime bond, making them an excellent choice for applications requiring long-term stability in a biological environment. The site-specific nature of this conjugation method also allows for the generation of homogeneous bioconjugates with a well-defined drug-to-biomolecule ratio and preserved biological activity.

Maleimide-PEG chemistry provides a highly efficient method for targeting thiols, but the potential for instability of the resulting thioether bond must be considered, particularly for in vivo applications. NHS-ester-PEG linkers are a convenient option for modifying primary amines, though this approach often results in heterogeneous products and requires careful control of reaction conditions to minimize hydrolysis.

Ultimately, the optimal choice will depend on a careful evaluation of the trade-offs between reaction efficiency, conjugate stability, and the desired level of control over the conjugation site. For applications where stability and homogeneity are paramount, Aminooxy-PEG linkers present a compelling and robust solution.

References

Safety Operating Guide

Proper Disposal of Aminooxy-PEG3-methyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Aminooxy-PEG3-methyl ester is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

General guidance from safety data sheets for similar compounds indicates that the product should not be allowed to enter drains, water courses, or soil.[1] Waste material must be disposed of in accordance with national and local regulations, and it is recommended to leave chemicals in their original containers without mixing with other waste.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[2] All handling of the waste should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads), in a dedicated and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical and be able to be sealed tightly.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Esters are often collected with other organic, non-halogenated solvents.[3][4]

  • Spill Management:

    • For small liquid spills (<50ml), absorb the material onto an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad.[4][5]

    • Once absorbed, the material should be scooped into the designated waste container.[4]

    • Decontaminate the spill surface by scrubbing with alcohol and dispose of the contaminated cleaning materials in the same waste container.[5]

  • Container Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] The storage area should be a designated satellite accumulation area for chemical waste.

  • Final Disposal:

    • The primary and recommended method for the final disposal of this compound is through a licensed and certified hazardous waste disposal contractor.[4]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. They will have established procedures and relationships with certified vendors.

Important Considerations:

  • Regulatory Compliance: Disposal procedures are regionally regulated. Always consult your local and institutional authorities to ensure compliance.[1]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residue and should be disposed of through the same hazardous waste stream.

  • Do Not Pour Down the Sink: Due to the lack of ecotoxicological data and the potential for the methyl ester to be harmful to aquatic life, this chemical should never be disposed of down the sanitary sewer.[1][7]

Quantitative Data Summary

Quantitative toxicological and ecological data for this compound is not available in the reviewed literature. The disposal procedures are therefore based on the general properties of its chemical class.

ParameterValueSource
Acute Toxicity (Oral)Data not availableN/A
Skin Corrosion/IrritationData not availableN/A
Serious Eye Damage/IrritationData not availableN/A
Aquatic ToxicityData not available[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Aminooxy-PEG3-methyl ester waste generated ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe is_spill Is it a spill? ppe->is_spill absorb Absorb with inert material (e.g., vermiculite, sand) is_spill->absorb Yes collect_waste Collect in a dedicated, labeled waste container is_spill->collect_waste No (Routine Waste) absorb->collect_waste seal_store Seal container and store in designated waste area collect_waste->seal_store contact_ehs Contact Environmental Health & Safety (EHS) for pickup seal_store->contact_ehs no_drain Do NOT pour down the drain seal_store->no_drain disposal Disposal by licensed hazardous waste contractor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aminooxy-PEG3-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This guide provides essential safety and logistical information for Aminooxy-PEG3-methyl ester, a versatile linker used in bioconjugation and the synthesis of proteolysis-targeting chimeras (PROTACs). [1] By adhering to these procedural steps, you can ensure a secure laboratory environment and maintain the integrity of your research.

While specific toxicological properties for this compound have not been thoroughly investigated, it is crucial to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[2] The following operational and disposal plans are based on best practices for chemical safety and information gathered on similar compounds.

Personal Protective Equipment (PPE)

A risk assessment should always be performed to determine the appropriate PPE for the specific procedures being undertaken.[3] However, the following table summarizes the recommended PPE for handling this compound, especially when there is a risk of splashing or aerosol generation.

Body PartPersonal Protective EquipmentSpecifications & Best Practices
Hands Chemical-resistant glovesDisposable nitrile or neoprene gloves are recommended.[3][4] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eyes & Face Safety glasses with side shields or safety gogglesRequired to protect against splashes.[5][6] A face shield should be worn over safety glasses when there is a significant risk of splashing or a highly exothermic reaction.[4][5][6]
Body Laboratory coat or gownA long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable gown made of a resistant material like polyethylene-coated polypropylene (B1209903) is recommended.[3] Lab coats should be fully buttoned.[4]
Respiratory Use in a well-ventilated area. Respirator if necessary.Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors or aerosols. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[2][4]
Feet Closed-toe shoesShoes must cover the entire foot to protect against spills.[4]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][7] The recommended storage temperature is often refrigerated (2-8°C).[2]

  • Preparation for Use:

    • Before opening the container, ensure you are in a well-ventilated area, preferably within a chemical fume hood.

    • Don all required PPE as outlined in the table above.

    • Allow the container to reach room temperature before opening to prevent condensation of moisture, which could affect the compound's stability.

  • Weighing and Aliquoting:

    • Conduct all weighing and aliquoting procedures within a chemical fume hood to minimize exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.

    • If the compound is a solid, be mindful of creating dust.

  • Dissolving the Compound:

    • This compound is soluble in DMSO.[1]

    • When dissolving, add the solvent to the compound slowly to avoid splashing.

    • If the dissolution process is exothermic, take appropriate precautions to manage the temperature.

  • Use in Reactions:

    • The aminooxy group reacts with aldehydes to form a stable oxime bond.[8][9]

    • When setting up reactions, ensure all glassware is clean and dry.

    • Perform the reaction in a well-ventilated area or fume hood.

  • Post-Procedure:

    • Tightly seal the container of any remaining this compound and return it to proper storage.

    • Decontaminate all work surfaces and equipment used.

    • Dispose of all waste materials according to the disposal plan.

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

  • Waste Segregation:

    • Segregate waste containing this compound from other waste streams.

    • This includes unused product, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Waste Collection:

    • Collect all waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any known hazards.

  • Disposal Method:

    • Do not dispose of this compound down the drain or in the general trash.[2]

    • Arrange for disposal as special waste through a licensed disposal company.[10]

    • Consult with your institution's environmental health and safety (EHS) office and local waste disposal authority to ensure compliance with all national and regional regulations.[10]

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Appropriately (Cool, Dry, Ventilated) Receive->Store If container is intact Don_PPE Don Personal Protective Equipment Store->Don_PPE Weigh Weigh & Aliquot Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Experiment Dissolve->React Decontaminate Decontaminate Work Area & Equipment React->Decontaminate Segregate_Waste Segregate Chemical Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Waste Contractor Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks and ensuring a safe and productive laboratory environment.

References

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Aminooxy-PEG3-methyl ester
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試験管内研究製品の免責事項と情報

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